molecular formula C10H12BNO6 B1441877 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid CAS No. 1150114-61-6

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Cat. No.: B1441877
CAS No.: 1150114-61-6
M. Wt: 253.02 g/mol
InChI Key: FKPAMQONBPBHMF-UHFFFAOYSA-N
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Description

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a useful research compound. Its molecular formula is C10H12BNO6 and its molecular weight is 253.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO6/c1-6(2)18-10(13)7-3-4-8(11(14)15)9(5-7)12(16)17/h3-6,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPAMQONBPBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675081
Record name (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid
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Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-61-6
Record name Benzoic acid, 4-borono-3-nitro-, 1-(1-methylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid (CAS 1150114-61-6) is a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a sterically demanding ortho-nitro group and an electronically modifying para-isopropoxycarbonyl group, presents both challenges and opportunities for the synthetic chemist. This guide provides a comprehensive technical overview of this reagent, including its physicochemical properties, detailed synthetic strategies, mechanistic insights into its reactivity in Suzuki-Miyaura coupling, and practical guidance on its purification and handling. The information presented herein is intended to empower researchers in drug discovery and materials science to effectively utilize this compound in the construction of complex molecular architectures.

Introduction: A Strategically Substituted Arylboronic Acid

Arylboronic acids are indispensable tools in modern synthetic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of functional groups on the phenylboronic acid scaffold allows for the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This compound is a prime example of a designer reagent, where each substituent serves a distinct purpose.

The ortho-nitro group, being strongly electron-withdrawing and sterically bulky, significantly influences the reactivity of the boronic acid moiety. While it can deactivate the boronic acid towards transmetalation in the Suzuki-Miyaura catalytic cycle, it also offers a valuable synthetic handle for further transformations, such as reduction to an amine, which can then participate in a variety of cyclization and derivatization reactions.

The para-isopropoxycarbonyl group, an ester functionality, modulates the electronic properties of the aromatic ring and provides a site for potential hydrolytic cleavage to the corresponding carboxylic acid. This feature is particularly useful in drug discovery programs where modification of a compound's pharmacokinetic profile through ester-to-acid conversion is a common strategy.

This guide will delve into the technical nuances of working with this specialized reagent, providing both theoretical understanding and practical, actionable protocols.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1150114-61-6[1]
Molecular Formula C₁₀H₁₂BNO₆[2]
Molecular Weight 253.02 g/mol [2]
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
Storage Store at -20°C for long-term stability.[2]

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound typically starts from a readily available precursor, isopropyl 4-bromo-3-nitrobenzoate. Two primary strategies can be employed for the introduction of the boronic acid functionality: palladium-catalyzed borylation (Miyaura borylation) or lithium-halogen exchange followed by borylation.

Retrosynthetic Analysis

G This compound This compound Isopropyl 4-bromo-3-nitrobenzoate Isopropyl 4-bromo-3-nitrobenzoate This compound->Isopropyl 4-bromo-3-nitrobenzoate Borylation 4-Bromo-3-nitrobenzoic acid 4-Bromo-3-nitrobenzoic acid Isopropyl 4-bromo-3-nitrobenzoate->4-Bromo-3-nitrobenzoic acid Esterification

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Precursor: Isopropyl 4-bromo-3-nitrobenzoate

The starting material, isopropyl 4-bromo-3-nitrobenzoate, can be prepared from 4-bromo-3-nitrobenzoic acid via standard esterification procedures.

Experimental Protocol: Fischer Esterification

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromo-3-nitrobenzoic acid (1.0 eq.).

  • Add a large excess of isopropanol (e.g., 10-20 eq.), which will also serve as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude isopropyl 4-bromo-3-nitrobenzoate.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Borylation Method 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[4][5]

G reagents Isopropyl 4-bromo-3-nitrobenzoate | Bis(pinacolato)diboron (B₂pin₂) | Pd Catalyst (e.g., Pd(dppf)Cl₂) | Base (e.g., KOAc) | Solvent (e.g., Dioxane) product Isopropyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitrobenzoate reagents->product Miyaura Borylation hydrolysis Acidic Hydrolysis product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine isopropyl 4-bromo-3-nitrobenzoate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and a suitable base such as potassium acetate (KOAc, 3.0 eq.).[5]

  • Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

  • The crude product can be purified by flash chromatography on silica gel.

  • Hydrolysis of the Boronate Ester: The resulting pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent system (e.g., diethyl ether or acetone).

Borylation Method 2: Lithium-Halogen Exchange

An alternative to palladium-catalyzed borylation is the use of a lithium-halogen exchange reaction at low temperatures, followed by quenching with a borate ester.[6][7]

Experimental Protocol: Lithium-Halogen Exchange

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve isopropyl 4-bromo-3-nitrobenzoate (1.0 eq.) in a dry, ethereal solvent such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a solution of an alkyllithium reagent, such as n-butyllithium (n-BuLi, 1.0-1.1 eq.), dropwise while maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes) to allow for the lithium-halogen exchange to occur.

  • Quench the resulting aryllithium species by the slow, dropwise addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃, 1.2-1.5 eq.).

  • After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the addition of an aqueous acid solution (e.g., 1 M HCl) and stir vigorously to hydrolyze the borate ester.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or flash column chromatography.

Purification Strategies

The purification of this compound can be challenging due to its polarity and the potential for decomposition on silica gel.

  • Recrystallization: This is often the preferred method for purifying boronic acids.[4] A suitable solvent system (e.g., ethyl acetate/hexanes, or hot water) should be determined on a small scale.

  • Column Chromatography: If chromatography is necessary, using a less acidic stationary phase like neutral alumina can be beneficial to avoid decomposition.[4] Alternatively, silica gel can be deactivated with a small amount of a base like triethylamine in the eluent. For highly polar boronic acids, reverse-phase chromatography (C18) may also be an effective technique.

  • Derivatization: In cases of difficult purification, the boronic acid can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, and then hydrolyzed back to the free boronic acid.[1][8]

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a substrate for the Suzuki-Miyaura reaction, enabling the formation of biaryl structures. However, the presence of the ortho-nitro group introduces significant steric hindrance, which can slow down the transmetalation step of the catalytic cycle.[3] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.

G reactants This compound | Aryl Halide (Ar-X) | Pd Catalyst | Ligand | Base | Solvent product Biaryl Product reactants->product Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura coupling.

Mechanistic Considerations

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation step is often the rate-limiting step. The bulky ortho-nitro group can impede the approach of the boronic acid to the palladium center.

To overcome this challenge, the use of bulky and electron-rich phosphine ligands is often necessary. These ligands can accelerate both the oxidative addition and reductive elimination steps and can also facilitate the transmetalation of sterically demanding substrates.

Optimized Protocol for Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.).

  • Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to a temperature between 80-120 °C, or utilize microwave irradiation for faster reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a strategically designed building block that offers significant potential for the synthesis of complex organic molecules. While its steric and electronic properties present certain challenges, a thorough understanding of its synthesis, purification, and reactivity in cross-coupling reactions, as outlined in this guide, can enable researchers to effectively harness its synthetic utility. The ability to introduce a functionalized nitro- and ester-bearing aromatic ring in a single step makes this reagent a valuable addition to the toolbox of any synthetic chemist, particularly those in the fields of medicinal chemistry and materials science.

References

A Technical Guide to (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug discovery. Their unique ability to form reversible covalent bonds and act as versatile coupling partners in reactions like the Suzuki-Miyaura coupling has led to the development of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific, substituted phenylboronic acid: (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid. As this appears to be a novel or non-commercial compound, this document synthesizes predictive data based on the well-established chemistry of its constituent functional groups and analogous structures. We will delve into its predicted physicochemical properties, propose a viable synthetic route, and explore its potential reactivity and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid incorporates three key functional groups on a benzene ring: a boronic acid, a nitro group ortho to the boronic acid, and an isopropyl ester para to the boronic acid. This specific arrangement dictates its electronic properties, steric profile, and overall reactivity.

Caption: Chemical structure of (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid.

Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₀H₁₂BNO₆Calculated from structure
Molecular Weight 253.02 g/mol Calculated from structure
Appearance Off-white to yellow powderBased on analogs like 2-nitrophenylboronic acid.[2]
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in waterGeneral solubility of functionalized phenylboronic acids.[3]
pKa ~8.0 - 8.5The electron-withdrawing nitro and ester groups lower the pKa relative to phenylboronic acid (~8.8), making it a stronger Lewis acid.

The electronic character of the molecule is heavily influenced by the two electron-withdrawing groups (EWG): the nitro group (-NO₂) and the isopropyl carboxylate group (-COOCH(CH₃)₂). The strong inductive and resonance effects of the ortho-nitro group significantly decrease the electron density of the aromatic ring and increase the Lewis acidity of the boronic acid moiety. The para-ester group also contributes to this electron deficiency through its resonance effect. This electronic profile is a key determinant of the compound's reactivity in cross-coupling reactions.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target molecule can be envisioned in a two-step sequence starting from 4-carboxyphenylboronic acid. This pathway involves an electrophilic aromatic substitution (nitration) followed by an esterification.

G start 4-Carboxyphenylboronic Acid step1 Nitration (H₂SO₄, fuming HNO₃) start->step1 intermediate 2-Nitro-4-carboxyphenylboronic Acid step1->intermediate step2 Fischer Esterification (Isopropanol, H⁺ catalyst) intermediate->step2 product (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid step2->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 2-nitro-4-carboxyphenylboronic acid

This protocol is adapted from a patented procedure for the nitration of p-carboxyphenylboronic acid.[4]

  • To a 250 mL flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-10°C), cautiously add concentrated sulfuric acid (43.3 g).

  • While stirring, add 4-carboxyphenylboronic acid (10.0 g) in portions, ensuring the temperature remains below 10°C.

  • Slowly add fuming nitric acid (32.2 g) dropwise via an addition funnel, maintaining the internal temperature between 0 and 10°C.

  • After the addition is complete, allow the mixture to stir at this temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-nitro-4-carboxyphenylboronic acid. A yield of approximately 90% can be expected.[4]

Step 2: Synthesis of (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid

This procedure is a standard Fischer esterification.

  • In a round-bottom flask, suspend 2-nitro-4-carboxyphenylboronic acid (11.3 g, from Step 1) in isopropanol (100 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

  • Heat the mixture to reflux and maintain for 3-5 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into ice water (200 mL) with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

Predicted Spectroscopic Characterization

While no experimental spectra exist for the target molecule, we can predict its key spectroscopic features based on data from analogous compounds.

Predicted NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale / Comparison
Boronic Acid -OH ~8.5 (broad s, 2H)-Typical for arylboronic acids.
Aromatic H (ortho to -NO₂) ~8.2 (d, 1H)~120Downfield shift due to deshielding by both -NO₂ and -B(OH)₂.
Aromatic H (meta to -NO₂) ~8.0 (dd, 1H)~130Downfield shift due to deshielding by adjacent EWGs.
Aromatic H (ortho to -COOR) ~7.8 (d, 1H)~135Deshielded by the ester group.
Isopropyl -CH ~5.0 (septet, 1H)~70Characteristic chemical shift for an isopropyl ester methine proton. Compare to 3-isopropoxyphenylboronic acid derivatives.[5]
Isopropyl -CH₃ ~1.3 (d, 6H)~22Characteristic chemical shift for isopropyl ester methyl groups. Compare to 3-isopropoxyphenylboronic acid derivatives.[5]
Aromatic C-B Not observedNot observedThe carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[5]
Aromatic C-NO₂ -~150Strongly deshielded carbon attached to the nitro group.
Aromatic C-COOR -~132Deshielded carbon attached to the ester group.
Ester C=O -~165Typical carbonyl carbon chemical shift for an aromatic ester.

Infrared (IR) Spectroscopy:

  • ~3300-3500 cm⁻¹ (broad): O-H stretching of the boronic acid.

  • ~1720 cm⁻¹ (strong): C=O stretching of the isopropyl ester.

  • ~1530 and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group.

  • ~1360 cm⁻¹: B-O stretching.

Mass Spectrometry (MS):

  • Expected [M-H]⁻: 252.07 in negative ion mode ESI-MS.

  • Expected [M+H]⁺: 254.08 in positive ion mode ESI-MS.

Reactivity and Applications in Drug Development

The true utility of this molecule lies in its potential as a multifunctional building block for creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6] However, its reactivity is subject to two competing factors:

  • Steric Hindrance: The ortho-nitro group poses significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle.[7] This often necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) and optimized reaction conditions to achieve good yields.[8]

  • Electronic Effects: The strong electron-withdrawing nature of both the nitro and ester groups makes the carbon-boron bond susceptible to a common side reaction known as protodeboronation, especially under strongly basic conditions or at elevated temperatures.[7] This undesired reaction cleaves the C-B bond, reducing the overall yield.[9]

To mitigate these challenges, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) is a highly effective strategy.[9] These derivatives exhibit increased stability and slowly release the active boronic acid under reaction conditions, minimizing protodeboronation.

G boronic_acid (2-nitro-4-COOiPr-phenyl)B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand boronic_acid->catalyst + aryl_halide Ar-X (X = Br, I, OTf) aryl_halide->catalyst + base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst + product Biaryl Product catalyst->product

Caption: A representative Suzuki-Miyaura coupling reaction.

A Versatile Synthetic Intermediate

Beyond its direct use in coupling reactions, the molecule offers handles for subsequent transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This introduces a nucleophilic site that can be used for amide bond formation, sulfonylation, or other functionalizations, opening up a vast chemical space for library synthesis.

  • Hydrolysis of the Ester: The isopropyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions. This allows for the introduction of another key functional group for further derivatization, such as forming amides with a different set of amines.

This dual functionality makes (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid a powerful scaffold for creating diverse molecular libraries in the drug discovery process.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, general precautions for handling substituted phenylboronic acids should be strictly followed. Analogs like 2-nitrophenylboronic acid are classified as harmful if swallowed and cause skin, eye, and respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid creating dust. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[13] Phenylboronic acids can be hygroscopic and air-sensitive.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid, while not a commercially available reagent, represents a promising and versatile building block for medicinal chemistry and materials science. Its predicted properties, stemming from the unique ortho-nitro and para-ester substitution pattern, offer both challenges and opportunities. The steric hindrance of the nitro group requires careful optimization of cross-coupling conditions, but its presence, along with the ester moiety, provides valuable handles for post-coupling functionalization. The synthetic route proposed herein is robust and based on well-established organic chemistry principles. For researchers engaged in the synthesis of complex biaryl systems or diverse chemical libraries, this molecule serves as a potent and adaptable scaffold.

References

Synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid in Modern Medicinal Chemistry

Within the landscape of pharmaceutical research and development, the strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutics. Arylboronic acids, in particular, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These compounds offer a stable, versatile, and often less toxic alternative to other organometallic reagents, facilitating the construction of complex molecular architectures.[3][4]

This guide focuses on the synthesis of this compound, a trifunctional reagent of significant interest in drug discovery. The molecule's unique arrangement of a boronic acid, a nitro group, and an isopropyl ester offers medicinal chemists a powerful scaffold for several reasons:

  • Orthogonal Reactivity: The boronic acid moiety serves as a handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[2]

  • Modulation of Physicochemical Properties: The nitro group, an electron-withdrawing substituent, can be utilized to fine-tune the electronic properties of the molecule or can be reduced to an amine for further functionalization.

  • Ester Functionality: The isopropoxycarbonyl group can influence solubility and cell permeability, and can also serve as a pro-drug moiety, which can be hydrolyzed in vivo to the corresponding carboxylic acid.

This document provides a comprehensive overview of a proposed synthetic route for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and key analytical considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most logically approached through a two-step sequence, starting from a commercially available precursor:

  • Synthesis of the Key Intermediate: The synthesis commences with the formation of 4-carboxy-2-nitrophenylboronic acid. While this intermediate is commercially available, understanding its synthesis provides deeper insight into the chemistry of nitrophenylboronic acids.

  • Fischer Esterification: The carboxylic acid functionality of the intermediate is then esterified using isopropanol under acidic conditions to yield the final product.

Synthetic_Pathway 4-Carboxy-2-nitrophenylboronic acid 4-Carboxy-2-nitrophenylboronic acid Reaction_Step Fischer Esterification (H+ catalyst) 4-Carboxy-2-nitrophenylboronic acid->Reaction_Step Isopropanol Isopropanol Isopropanol->Reaction_Step Final_Product This compound Reaction_Step->Final_Product

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4-Carboxy-2-nitrophenylboronic acid (Proposed Route)

While 4-carboxy-2-nitrophenylboronic acid is available from commercial suppliers, a plausible synthetic route from more basic starting materials is instructive. The direct nitration of 4-carboxyphenylboronic acid presents challenges due to the sensitivity of the carbon-boron bond to electrophilic cleavage, which can lead to the formation of nitrobenzene and boric acid as byproducts.[5] A more controlled approach would involve the nitration of a protected starting material, followed by borylation.

A potential route could involve the nitration of 4-methylbenzoic acid, followed by oxidation of the methyl group to a carboxylic acid, and finally, a borylation step. However, for the purposes of this guide, we will proceed from the commercially available 4-carboxy-2-nitrophenylboronic acid.

Part 2: Fischer Esterification to Yield this compound

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[6] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess, and/or water is removed as it is formed.[6]

Mechanism of Fischer Esterification

The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)2+ R-COOH->R-C(OH)2+ + H+ Tetrahedral_Intermediate Tetrahedral_Intermediate R-C(OH)2+->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated_Ester Tetrahedral_Intermediate->Protonated_Ester - H2O R-COOR' R-COOR' Protonated_Ester->R-COOR' - H+

Figure 2: Key stages of the Fischer Esterification.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier
4-Carboxy-2-nitrophenylboronic acid210.9585107-54-6Sigma-Aldrich
Isopropanol (anhydrous)60.1067-63-0Standard Supplier
Sulfuric Acid (concentrated)98.087664-93-9Standard Supplier
Ethyl Acetate88.11141-78-6Standard Supplier
Saturated Sodium Bicarbonate Solution--Prepared in-house
Brine--Prepared in-house
Anhydrous Magnesium Sulfate120.377487-88-9Standard Supplier

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-carboxy-2-nitrophenylboronic acid (2.11 g, 10.0 mmol).

  • Addition of Reagents: Add anhydrous isopropanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product (254.06 g/mol )

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through in-process controls and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction by TLC will confirm the consumption of the starting material and the formation of a new, less polar product spot corresponding to the ester.

  • Aqueous Workup: The washing steps with sodium bicarbonate are crucial to remove any unreacted carboxylic acid and the acid catalyst. The disappearance of the starting material after this step, as confirmed by TLC, validates the efficiency of the purification.

  • Spectroscopic Analysis: The structure of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the isopropyl group (a septet and a doublet) and the disappearance of the broad carboxylic acid proton peak in the ¹H NMR spectrum are key indicators of successful esterification.

Conclusion and Future Perspectives

The synthesis of this compound via Fischer esterification of the corresponding carboxylic acid is a robust and scalable method. This versatile building block holds significant potential for the development of new chemical entities in drug discovery programs. Its strategic incorporation into molecules through Suzuki-Miyaura coupling can lead to the rapid generation of compound libraries for biological screening.[7] The nitro group can be further manipulated, for instance, by reduction to an amine, opening up avenues for additional diversification. The continued exploration of novel boronic acid derivatives is a testament to their enduring value in medicinal chemistry.[8]

References

An In-depth Technical Guide to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid, a specialized building block for researchers, chemists, and professionals in drug development and materials science. We will delve into its molecular architecture, a proposed robust synthetic pathway, its expected analytical signature, and its nuanced role in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Core Molecular Structure and Physicochemical Properties

This compound is a trifunctionalized benzene derivative. Its structure is characterized by three key functional groups strategically positioned on the aromatic ring: a boronic acid moiety, a nitro group, and an isopropoxycarbonyl group. This unique arrangement imparts a distinct electronic and steric profile that governs its reactivity.

The IUPAC name for this compound is (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid.[1] Its molecular formula is C₁₀H₁₂BNO₆, corresponding to a molecular weight of approximately 253.02 g/mol .[1][2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1150114-61-6[1][3]
Molecular Formula C₁₀H₁₂BNO₆[1][2]
Molecular Weight 253.02 g/mol [1]
IUPAC Name (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid[3]
SMILES B(C1=C(C=C(C=C1)C(=O)OC(C)C)--INVALID-LINK--[O-])(O)O[4]
Storage Temperature 2-8°C or -20°C[2][5]

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// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; B[label="B", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; H1[label="H"]; O2 [label="O", fontcolor="#EA4335"]; H2[label="H"]; N [label="N", fontcolor="#4285F4"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"]; C7 [label="C"]; O5 [label="O", fontcolor="#EA4335"]; O6 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; H3[label="H"]; C9 [label="C"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; C10 [label="C"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H_C3 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];

// Positioning the nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; B[pos="-2.6,0!"]; O1 [pos="-3.5,0.9!"]; H1[pos="-4.2,0.7!"]; O2 [pos="-3.5,-0.9!"]; H2[pos="-4.2,-0.7!"]; C2 [pos="1.2,0.7!"]; N [pos="2.4,0!"]; O3 [pos="3.3,0.7!"]; O4 [pos="2.4,-1!"]; C4 [pos="0,2.8!"]; C7 [pos="0,4.2!"]; O5 [pos="0.9,4.9!"]; O6 [pos="-1.1,4.9!"]; C8 [pos="-1.3,6.3!"]; H3[pos="-2.2,6.1!"]; C9 [pos="-0.2,7.1!"]; H4[pos="-0.4,8!"]; H5[pos="0.7,7!"]; H6[pos="-0.5,6.5!"]; C10 [pos="-2.3,7.1!"]; H7 [pos="-2.1,8!"]; H8 [pos="-3.2,7!"]; H9 [pos="-2.6,6.5!"]; H_C3 [pos="2.1,2.6!"]; H_C5 [pos="-2.1,2.6!"]; H_C6 [pos="-2.1,0.2!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B[label=""]; B -- O1; O1 -- H1; B -- O2; O2 -- H2; C2 -- N; N -- O3 [style=dashed]; N -- O4; C4 -- C7; C7 -- O5; C7 -- O6 [style=double]; O5 -- C8; C8 -- H3; C8 -- C9; C8 -- C10; C9 -- H4; C9 -- H5; C9 -- H6; C10 -- H7; C10 -- H8; C10 -- H9; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6;

}

Caption: 2D structure of this compound.

Proposed Synthesis Protocol: A Mechanistic Approach

The causality behind this choice of methodology is rooted in its efficiency and selectivity. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the oxidative addition of the aryl bromide. A base is crucial for the subsequent transmetalation step with the boron source, typically bis(pinacolato)diboron (B₂pin₂), which ultimately leads to the desired boronic ester, followed by hydrolysis to the boronic acid.

G start Starting Material: Isopropyl 4-bromo-3-nitrobenzoate reagents Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Pd(OAc)₂ (Catalyst) - SPhos (Ligand) - K₃PO₄ (Base) start->reagents Combine with solvent Solvent: Anhydrous 1,4-Dioxane reagents->solvent Dissolve in reaction Reaction Conditions: - Inert Atmosphere (N₂ or Ar) - 80-100 °C, 12-24h solvent->reaction Heat under workup Aqueous Workup & Extraction: - Quench with water - Extract with Ethyl Acetate reaction->workup Cool and perform hydrolysis Hydrolysis: - Acidic workup (e.g., aq. HCl) to convert pinacol ester to boronic acid workup->hydrolysis Followed by purification Purification: - Column Chromatography (Silica Gel) hydrolysis->purification Purify via product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add isopropyl 4-bromo-3-nitrobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand, like SPhos (2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Transfer: Add anhydrous 1,4-dioxane to the flask via syringe, followed by the addition of the catalyst/ligand mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Hydrolysis and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with aqueous HCl. The crude product is then purified by flash column chromatography on silica gel.

Structural Elucidation: An Analytical Perspective

Definitive experimental spectra for this compound are not widely published. However, based on its structure, we can predict its key spectroscopic features. This predictive analysis is an essential tool for chemists to confirm the identity and purity of their synthesized material.

A. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: The benzene ring will exhibit a complex splitting pattern due to the three different substituents. We expect three distinct signals in the aromatic region (~7.5-8.5 ppm). The proton ortho to the boronic acid and meta to the nitro group will likely be the most downfield.

  • Isopropyl Group: A septet (one proton, -CH) is expected around 5.0-5.2 ppm, and a doublet (six protons, -CH₃) is expected around 1.3-1.4 ppm.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons may be observed, often in the range of 8.0-8.5 ppm, though its appearance and chemical shift can be highly dependent on the solvent and concentration.

B. ¹³C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon: The ester carbonyl carbon should appear significantly downfield, around 164-166 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm). The carbon attached to the boron (C-B) can sometimes be broad or difficult to observe. The carbon attached to the nitro group (C-NO₂) will also be in this region.

  • Isopropyl Carbons: The -CH carbon is expected around 70 ppm, and the two equivalent -CH₃ carbons around 22 ppm.

C. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to its functional groups.[7][8][9]

Table 2: Predicted IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Boronic Acid)Stretching, broad3200-3600
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=O (Ester)Stretching, strong1715-1735
C=C (Aromatic)Stretching1450-1600
N-O (Nitro)Asymmetric Stretch, strong1510-1560
N-O (Nitro)Symmetric Stretch, strong1345-1385
B-O (Boronic Acid)Stretching, strong1310-1380
C-O (Ester)Stretching1100-1300

D. Mass Spectrometry

  • Expected Exact Mass: 253.0758 g/mol .[4]

  • Analysis: In high-resolution mass spectrometry (HRMS), the observed mass of the molecular ion ([M]⁺ or [M+H]⁺) should match this value to within a few ppm, confirming the elemental composition.

Reactivity in Suzuki-Miyaura Cross-Coupling

This compound is designed as a coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern C-C bond formation.[10][11][12] The substituents on the phenyl ring play a critical role in its reactivity.

  • Electronic Effects: The strong electron-withdrawing nature of both the nitro and isopropoxycarbonyl groups decreases the nucleophilicity of the aryl group on the boronic acid. This can slow down the transmetalation step in the catalytic cycle.[13]

  • Steric Effects (The "Ortho-Nitro Effect"): The nitro group at the ortho position to the boronic acid presents significant steric hindrance.[5][13] This can make the transmetalation step of the Suzuki-Miyaura catalytic cycle challenging, often requiring more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) compared to its meta and para isomers.[13]

Despite these challenges, the unique electronic and steric properties of ortho-nitrophenylboronic acids can be leveraged for specific synthetic strategies, and their successful coupling has been reported in various contexts.[5][14]

G boronic_acid This compound transmetalation Transmetalation boronic_acid->transmetalation aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition catalyst Pd(0) Catalyst (e.g., from Pd(OAc)₂ + Ligand) pd0 Pd(0)L₂ base Base (e.g., K₃PO₄) base->transmetalation pd0->oxidative_addition 1 pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 pd_complex1->transmetalation 2 pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination 3 reductive_elimination->pd0 Catalyst Regeneration product Biaryl Product (Ar-Ar') reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable, albeit sterically hindered, building block in organic synthesis. Its trifunctional nature allows for the introduction of a highly functionalized aromatic moiety into complex molecules. While its synthesis and reactivity, particularly in Suzuki-Miyaura couplings, are governed by the strong electronic-withdrawing character and steric bulk of the ortho-nitro group, these features can be managed with carefully chosen reaction conditions. The predictive analytical data provided in this guide serves as a benchmark for researchers aiming to synthesize and characterize this compound, empowering further exploration of its utility in drug discovery and materials science.

References

A Comprehensive Analytical Guide to the Characterization of Novel Boronic Acid Derivatives: A Workflow for the Hypothetical Compound C10H12BNO6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids and their esters are pivotal structural motifs in modern medicinal chemistry and drug development, valued for their unique chemical reactivity and biological interactions.[1][2] The emergence of novel boronic acid derivatives necessitates a robust and systematic analytical workflow to fully elucidate their chemical properties and spectral data. This guide presents a comprehensive, field-proven methodology for the characterization of new chemical entities, using the hypothetical, uncharacterized compound with the molecular formula C10H12BNO6 as a case study. We will detail a logical progression of analytical techniques, from synthesis and purification to in-depth spectroscopic and physicochemical analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel boronic acid-based compounds.

Introduction to Novel Boronic Acid Derivatives in Drug Discovery

Boronic acids and their esters have garnered significant attention in pharmaceutical research due to their low toxicity and versatile reactivity.[1] They are well-known as potent enzyme inhibitors and have been successfully incorporated into cancer therapies.[1] The boron atom's ability to reversibly form covalent bonds with diols is a key feature exploited in various biological applications, including glucose sensing and drug delivery.[2]

The introduction of a nitro group onto a boronic acid scaffold can significantly modulate its electronic properties and reactivity, making nitrated boronic acid derivatives intriguing candidates for further investigation.[2] When a novel compound such as the hypothetical C10H12BNO6 is synthesized, a rigorous characterization protocol is essential to confirm its structure, purity, and key chemical properties before it can be advanced in a drug discovery pipeline.

Proposed Analytical Workflow for a Novel Boronic Acid Derivative

The characterization of a new chemical entity is a systematic process. The following workflow is a self-validating system designed to provide a comprehensive understanding of a novel compound like C10H12BNO6.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_properties Physicochemical Properties synthesis Proposed Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (LC-MS) - Molecular Weight Confirmation - Purity Assessment purification->ms nmr NMR Spectroscopy - 1H, 13C, 11B - Structural Confirmation ms->nmr ir_uv IR & UV-Vis Spectroscopy - Functional Group Analysis - Electronic Transitions nmr->ir_uv pka pKa Determination - Acid-Base Properties ir_uv->pka solubility Solubility & Stability - Formulation Potential pka->solubility

Figure 1: A comprehensive analytical workflow for the characterization of a novel boronic acid derivative.

Synthesis and Purification of a Novel Boronic Acid Derivative

While the exact structure of C10H12BNO6 is unknown, a plausible synthetic route for a nitrated boronic acid ester would involve the nitration of a suitable boronic acid precursor, followed by esterification. The following is a generalized protocol based on established methods for similar compounds.

General Synthesis Pathway

synthesis_pathway start Substituted Phenylboronic Acid intermediate Nitrated Phenylboronic Acid start->intermediate Nitrating Agent (e.g., HNO3/H2SO4) product Boronic Acid Ester (C10H12BNO6) intermediate->product Diol & Dehydrating Agent

Figure 2: A generalized synthetic pathway for a novel nitrated boronic acid ester.

Experimental Protocol: Hypothetical Synthesis
  • Nitration of a Phenylboronic Acid Derivative:

    • Dissolve the starting phenylboronic acid derivative in a suitable solvent (e.g., concentrated sulfuric acid) in a flask cooled in an ice bath.

    • Slowly add a nitrating mixture (e.g., a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture over ice and collect the precipitated product by filtration.

  • Esterification with a Diol:

    • Combine the nitrated phenylboronic acid with a suitable diol in a solvent such as toluene.

    • Add a catalytic amount of an acid catalyst.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion.

    • After cooling, the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the pure compound.[3]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. For a compound like C10H12BNO6, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.

¹H NMR Spectroscopy: This provides information on the number of different types of protons and their connectivity. For a nitrated aromatic boronic acid ester, one would expect to see signals in the aromatic region (typically 7.0-8.5 ppm) and the aliphatic region corresponding to the diol portion of the ester.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Aromatic carbons will appear in the 120-150 ppm range, while aliphatic carbons of the ester will be further upfield.

¹¹B NMR Spectroscopy: This is crucial for boron-containing compounds. The chemical shift of the boron signal can indicate its coordination state. For a tricoordinate boronic ester, a broad signal is typically observed between 20 and 30 ppm.

Technique Expected Chemical Shift Ranges (ppm) Information Gained
¹H NMR7.0 - 8.5 (Aromatic), 3.0 - 5.0 (Aliphatic -CH of ester)Proton environment and connectivity
¹³C NMR120 - 150 (Aromatic), 60 - 80 (Aliphatic -C of ester)Carbon skeleton
¹¹B NMR20 - 30Boron coordination state
Table 1: Expected NMR data for a hypothetical nitrated phenylboronic acid ester.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its molecular formula. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable tool for assessing the purity of the compound.[3][4]

Experimental Protocol: LC-MS

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Monitor the eluent with both a UV detector and a mass spectrometer.

  • The mass spectrometer should be operated in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Infrared (IR) and UV-Vis Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in the molecule. For C10H12BNO6, key vibrational bands would be expected for the nitro group (around 1530 and 1350 cm⁻¹), the B-O bond (around 1350 cm⁻¹), and C=C bonds of the aromatic ring.[4]

UV-Vis Spectroscopy: This provides information about the electronic transitions within the molecule. Aromatic compounds typically show strong absorption bands in the UV region. The presence of a nitro group can shift these absorptions to longer wavelengths.[3]

Technique Expected Features Information Gained
IR~1530 & 1350 cm⁻¹ (N-O stretch), ~1350 cm⁻¹ (B-O stretch)Presence of key functional groups
UV-VisStrong absorption bands in the UV regionElectronic structure of the molecule
Table 2: Expected IR and UV-Vis data for a hypothetical nitrated phenylboronic acid ester.

Physicochemical Properties

Understanding the physicochemical properties of a novel compound is crucial for its development as a potential drug.

Determination of pKa

The pKa of a boronic acid is a critical parameter as it influences its interaction with biological targets.[5] The pKa can be determined by UV-Vis or NMR spectroscopy by measuring the change in the spectrum as a function of pH.

Experimental Protocol: pKa Determination by UV-Vis

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare a stock solution of the compound in a suitable solvent.

  • Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.

  • Record the UV-Vis spectrum for each solution.

  • Plot the absorbance at a specific wavelength (where the largest change is observed) against pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Solubility and Stability Studies

The solubility and stability of a compound in aqueous and organic media are important for formulation and bioavailability.[1]

Solubility Assessment: The solubility can be determined by adding an excess of the compound to a known volume of solvent, shaking the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound by a suitable analytical method like HPLC.

Stability Assessment: The stability of the compound can be assessed by dissolving it in various buffers at different pH values and temperatures and monitoring its concentration over time by HPLC. This is particularly important for boronic acid esters, which can be susceptible to hydrolysis.[1]

Conclusion

The characterization of a novel chemical entity like the hypothetical C10H12BNO6 requires a multi-faceted and systematic analytical approach. The workflow presented in this guide, encompassing synthesis, purification, comprehensive spectroscopic analysis, and determination of key physicochemical properties, provides a robust framework for researchers in the field of drug discovery. By following this self-validating process, scientists can confidently elucidate the structure and properties of novel boronic acid derivatives, paving the way for their further development as potential therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 4-borono-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of Isopropyl 4-borono-3-nitrobenzoate. Due to the compound's novelty and the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous compounds and foundational chemical principles to offer a robust predictive profile. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who require a detailed understanding of this molecule's properties for research and application purposes. The guide covers molecular structure, predicted physicochemical properties, spectral data for characterization, and protocols for handling and analysis, all grounded in established scientific literature.

Introduction and Molecular Structure

Isopropyl 4-borono-3-nitrobenzoate is a specialized organic compound that integrates several key functional groups: an isopropyl ester, a nitro group, and a boronic acid moiety attached to a benzene ring. This combination of features suggests its potential utility as a building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions where boronic acids are pivotal. The electron-withdrawing nature of the nitro group and the steric hindrance from the isopropyl group are expected to significantly influence the molecule's reactivity and physical properties.

The structural arrangement of these groups on the benzoate core dictates its chemical behavior. The boronic acid at position 4 and the nitro group at position 3 create a unique electronic environment on the aromatic ring, which is critical for its reactivity in reactions such as the Suzuki-Miyaura coupling.

Figure 1: Chemical Structure of Isopropyl 4-borono-3-nitrobenzoate.

Predicted Physicochemical Characteristics

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₀H₁₂BNO₆Based on the constituent atoms of the structure.
Molecular Weight 269.02 g/mol Calculated from the molecular formula. For comparison, Isopropyl 4-nitrobenzoate has a molecular weight of 209.20 g/mol .[1][2][3][4]
Appearance White to off-white or pale yellow solidArylboronic acids are typically crystalline solids. The nitro group may impart a yellowish color. Isopropyl 4-nitrobenzoate is a colorless solid.[5]
Melting Point 110 - 130 °C (decomposes)Higher than Isopropyl 4-nitrobenzoate (105-108 °C) due to the boronic acid group allowing for hydrogen bonding, but may decompose at higher temperatures, a common trait for boronic acids.[5]
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar organic solvents.The isopropyl ester group increases lipophilicity, while the boronic acid and nitro groups increase polarity. Boronic acids generally have limited water solubility but dissolve in polar organic solvents.
pKa ~8-9The boronic acid moiety is a weak Lewis acid. The electron-withdrawing nitro group is expected to lower the pKa compared to unsubstituted phenylboronic acid.

Synthesis and Purification

The synthesis of Isopropyl 4-borono-3-nitrobenzoate would likely involve a multi-step process, starting from a commercially available substituted toluene. A plausible synthetic route is outlined below.

Synthesis_Pathway A 4-Methyl-3-nitrobenzoic acid B Isopropyl 4-methyl-3-nitrobenzoate A->B Esterification (Isopropyl alcohol, H+) C Isopropyl 4-(bromomethyl)-3-nitrobenzoate B->C Bromination (NBS, AIBN) D Isopropyl 4-borono-3-nitrobenzoate C->D Borylation (e.g., with a borate ester and base)

Figure 2: A plausible synthetic pathway for Isopropyl 4-borono-3-nitrobenzoate.

Purification of the final product would likely be achieved through column chromatography on silica gel. It is important to note that some aryl boronic esters are known to be stable on silica gel, which can simplify the purification process.[6]

Analytical Characterization

A comprehensive characterization of Isopropyl 4-borono-3-nitrobenzoate is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and boronic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon attached to the boron atom will have characteristic chemical shifts.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their derivatives, confirming the presence and electronic environment of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Boronic acid)3200-3600 (broad)
C=O (Ester)1710-1730
N-O (Nitro)1510-1560 and 1345-1385
B-O (Boronic acid)1310-1350

Stability, Handling, and Safety

Stability

Arylboronic acids can be susceptible to decomposition, particularly protodeboronation, where the carbon-boron bond is cleaved.[8][9] The presence of an electron-withdrawing nitro group can affect the rate of this process. It is recommended to store Isopropyl 4-borono-3-nitrobenzoate in a cool, dry place, away from moisture and light.

Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.

Safety Considerations

Nitro-substituted aromatic compounds can be toxic and should be handled with care.[12] While specific toxicity data for Isopropyl 4-borono-3-nitrobenzoate is not available, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin.

Experimental Protocols

The following are generalized protocols for the characterization of a novel arylboronic acid derivative like Isopropyl 4-borono-3-nitrobenzoate.

Protocol for NMR Sample Preparation
  • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently agitate to dissolve the sample completely.

  • If the sample does not fully dissolve, gentle warming or sonication may be applied.

  • Place the NMR tube in the spectrometer for analysis.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

  • Inject the standards and the sample solution into the HPLC system.

  • Analyze the resulting chromatograms to determine the purity of the compound.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 11B) start->nmr Structural Elucidation ms Mass Spectrometry (ESI) start->ms Molecular Weight Confirmation ir IR Spectroscopy start->ir Functional Group ID hplc HPLC for Purity nmr->hplc ms->hplc ir->hplc structure_confirmed Structure and Purity Confirmed hplc->structure_confirmed

Figure 3: A typical workflow for the analytical characterization of Isopropyl 4-borono-3-nitrobenzoate.

Conclusion

Isopropyl 4-borono-3-nitrobenzoate is a compound with significant potential in synthetic chemistry. While direct experimental data is scarce, this guide provides a comprehensive predictive overview of its physical characteristics, synthesis, and analytical characterization based on established chemical principles and data from analogous structures. The information presented here is intended to serve as a valuable resource for researchers and scientists working with this and related compounds, enabling them to anticipate its properties and handle it safely and effectively in a laboratory setting. Further experimental investigation is warranted to validate these predicted characteristics.

References

Characterization of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: A Strategic Building Block for Modern Synthesis

In the landscape of drug discovery and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids are indispensable reagents, serving as key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This guide focuses on 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid , a multifunctional building block whose utility is enhanced by the specific arrangement of its substituents.

The presence of an ortho-nitro group and a para-isopropoxycarbonyl group creates a unique electronic and steric profile. The electron-withdrawing nature of these groups influences the reactivity of the boronic acid, while the steric bulk of the ortho-nitro group presents specific challenges and opportunities in reaction design.[2][3] Understanding the detailed characterization of this compound is therefore essential for its effective and reliable application in complex synthetic pathways.

This document provides a comprehensive technical overview, from synthesis and purification to in-depth spectroscopic analysis and reactivity profiling. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of this versatile reagent to accelerate their research and development programs.

Molecular and Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Diagram 1: Molecular Structure

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid [4]
CAS Number 1150114-61-6 [4][5]
Molecular Formula C₁₀H₁₂BNO₆ [4][6]
Molecular Weight 253.02 g/mol [4][6]
Appearance Typically an off-white to yellow solid Inferred from similar compounds
SMILES B(C1=C(C=C(C=C1)C(=O)OC(C)C)--INVALID-LINK--[O-])(O)O [4]

| Storage | Store at 2-8°C or -20°C, sealed in dry conditions |[5][6] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control strategies. A plausible and robust laboratory-scale synthesis proceeds via a two-step sequence starting from isopropyl 4-bromobenzoate.

Diagram 2: Synthetic and Characterization Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Application start Isopropyl 4-bromobenzoate nitration Step 1: Nitration (HNO₃ / H₂SO₄) start->nitration borylation Step 2: Miyaura Borylation (B₂pin₂, Pd Catalyst, Base) nitration->borylation hydrolysis Step 3: Pinacol Ester Hydrolysis (e.g., NaIO₄, acid) borylation->hydrolysis purification Purification (Column Chromatography or Recrystallization) hydrolysis->purification product Final Product purification->product nmr NMR (¹H, ¹³C) Structural Confirmation product->nmr ir IR Spectroscopy Functional Group ID product->ir ms Mass Spectrometry MW Verification product->ms hplc HPLC Purity Assessment product->hplc reactivity Reactivity Test (Suzuki Coupling) hplc->reactivity

Caption: General workflow for the synthesis, purification, and characterization of the title compound.

Experimental Protocol: Synthesis

Expertise & Rationale: This protocol employs a standard nitration followed by a palladium-catalyzed Miyaura borylation. The borylation is a reliable method for converting aryl halides to boronic esters. The final hydrolysis step unmasks the boronic acid. Each step requires careful control of temperature and stoichiometry to minimize side reactions, such as over-nitration or deborylation.

Step 1: Synthesis of Isopropyl 4-bromo-3-nitrobenzoate

  • Cool a stirred solution of concentrated sulfuric acid (50 mL) to 0°C in an ice-salt bath.

  • Slowly add isopropyl 4-bromobenzoate (10 g, 41.1 mmol) portion-wise, ensuring the temperature remains below 5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (3.2 mL, ~74 mmol) to concentrated sulfuric acid (10 mL) at 0°C.

  • Add the nitrating mixture dropwise to the solution from step 2 over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours. Monitor progress by TLC (e.g., 20% EtOAc in hexanes).

  • Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice (~200 g) with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound pinacol ester

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the isopropyl 4-bromo-3-nitrobenzoate (5.0 g, 17.2 mmol), bis(pinacolato)diboron (B₂pin₂, 5.2 g, 20.6 mmol), and potassium acetate (KOAc, 5.1 g, 51.6 mmol).

  • Add anhydrous dioxane (60 mL).

  • Degas the mixture by bubbling with N₂ or Ar for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 630 mg, 0.86 mmol).

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 5-15% ethyl acetate in hexanes).

Step 3: Hydrolysis to this compound

  • Dissolve the pinacol ester from Step 2 (e.g., 4.0 g) in a 4:1 mixture of THF and water (50 mL).

  • Add sodium periodate (NaIO₄, 1.5 equivalents) followed by 1N HCl (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product. Further purification can be achieved by trituration with hexanes or recrystallization if necessary.

Structural Elucidation and Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and is a hallmark of a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for confirming the precise arrangement of atoms. For this molecule, ¹H NMR will confirm the presence and connectivity of the aromatic and isopropyl protons. ¹³C NMR will verify the carbon skeleton. A solvent like DMSO-d₆ is often chosen for its ability to dissolve polar analytes and to observe the exchangeable B(OH)₂ protons, which typically appear as a broad singlet.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the dried compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.40 d 1H Ar-H (H3) Ortho to both nitro and boronic acid groups, highly deshielded.
~8.25 dd 1H Ar-H (H5) Ortho to carbonyl, meta to nitro group.
~7.95 d 1H Ar-H (H6) Ortho to boronic acid, meta to nitro group.
~5.10 sept 1H -OCH (CH₃)₂ Isopropyl methine proton, split by 6 methyl protons.
~1.35 d 6H -OCH(CH₃ )₂ Isopropyl methyl protons, split by the methine proton.

| Broad singlet | - | 2H | B(OH )₂ | Exchangeable protons of the boronic acid group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~164.5 C =O (Ester)
~150.0 C -NO₂
~138.0 Ar-C
~135.0 Ar-C
~130.0 C -B (broad due to quadrupolar relaxation)
~125.0 Ar-C
~70.0 -OC H(CH₃)₂

| ~21.5 | -OCH(C H₃)₂ |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum for this compound should show characteristic absorptions for the nitro, ester carbonyl, and boronic acid moieties. Attenuated Total Reflectance (ATR) is a common, solvent-free technique for solid samples.

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type
3500-3200 (broad) O-H Stretch (Boronic acid)
~1725 C=O Stretch (Ester)
~1530 & ~1350 N-O Asymmetric & Symmetric Stretch (Nitro)
~1380 B-O Stretch (Boronic acid)

| ~1250 | C-O | Stretch (Ester) |

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically showing the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode.

  • Expected [M-H]⁻ (Negative Ion Mode): 252.07

  • Expected [M+Na]⁺ (Positive Ion Mode): 276.06

Reactivity Profile in Suzuki-Miyaura Coupling

The primary utility of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] The ortho-nitro group poses a significant steric challenge, which can hinder the crucial transmetalation step of the catalytic cycle.[2][3]

Expertise & Rationale: Overcoming this steric hindrance requires judicious selection of the palladium catalyst and ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands promote the formation of a coordinatively unsaturated palladium species that can more readily accommodate the bulky boronic acid, thereby facilitating transmetalation. The choice of base and solvent is also critical for an efficient reaction.[1]

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)-R² (Diaryl Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Our Reagent) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the transmetalation step.

Protocol: Optimized Suzuki-Miyaura Coupling

Trustworthiness: This protocol incorporates best practices for setting up an inert, anhydrous reaction, which is critical for the stability and activity of the palladium catalyst.

  • To an oven-dried microwave vial or Schlenk flask, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Add the solvent to the main reaction vessel via syringe, followed by the catalyst solution.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Handling, Storage, and Safety

Expertise & Rationale: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitrophenylboronic acids can be used to establish prudent handling practices.[7][8] Boronic acids, in general, are considered irritants.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8°C or -20°C).[5][6] Boronic acids can be susceptible to dehydration to form boroxines, so keeping them dry is crucial for maintaining reactivity.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

    • Skin Contact: Wash off immediately with soap and plenty of water.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

Conclusion

This compound is a valuable, albeit challenging, building block for organic synthesis. Its successful application hinges on a comprehensive understanding of its physicochemical properties, structural features, and reactivity. The characterization workflow detailed in this guide—combining spectroscopic analysis (NMR, IR, MS), chromatographic purity assessment, and a well-defined reactivity profile—provides the necessary framework for researchers to confidently integrate this reagent into their synthetic programs. By employing optimized reaction conditions, particularly the use of sterically demanding ligands in Suzuki-Miyaura couplings, the synthetic potential of this versatile molecule can be fully realized.

References

An In-depth Technical Guide to the Stability and Storage of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid, a key building block in contemporary medicinal chemistry. By understanding its chemical liabilities, researchers can ensure the compound's purity, leading to more reliable and reproducible experimental outcomes.

Compound Overview and Inherent Structural Considerations

This compound is a multifunctional molecule. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, the very features that make it a versatile reagent—the boronic acid moiety and the electron-withdrawing nitro and ester groups—also introduce specific stability concerns. The boronic acid group is susceptible to several degradation pathways, while the nitro group can influence the electronic properties and reactivity of the entire molecule.

Key Factors Influencing Stability

The long-term stability of this compound is primarily influenced by temperature, moisture, light, and pH. These factors can promote two major degradation pathways: protodeboronation and oxidation.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1][2] This process is a common side reaction for arylboronic acids and can be accelerated by various conditions.[3]

  • Influence of Moisture and Acidity/Basicity: The presence of water is a critical factor in protodeboronation. The reaction can be catalyzed by both acids and bases.[1][4][5] At acidic or neutral pH, the trigonal, neutral form of the boronic acid is prevalent. As the pH increases above the pKa of the boronic acid (typically around 9), it converts to the anionic, tetrahedral boronate species, which can be more susceptible to degradation.[5] The electron-withdrawing nature of the nitro group on the phenyl ring can impact the Lewis acidity of the boron atom and influence the rate of this degradation.[6]

  • Thermal Stress: Elevated temperatures can provide the activation energy needed to drive the protodeboronation reaction, even in the solid state.[7]

The product of protodeboronation would be isopropyl 3-nitrobenzoate, an impurity that can significantly impact the outcome of subsequent synthetic steps.

Oxidation

Arylboronic acids can undergo oxidation to form the corresponding phenols.[8][9] This process can be initiated by atmospheric oxygen, especially under the influence of light or in the presence of metal catalysts.[10][11] For this compound, this would result in the formation of isopropyl 3-hydroxy-4-nitrobenzoate.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of arylboronic acids and specific supplier recommendations, the following conditions are crucial for maintaining the integrity of this compound.

ParameterRecommended ConditionRationale
Temperature -20°C [12]Minimizes thermal degradation pathways, including protodeboronation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)[13][14]Protects against oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment.[13]The compound is hygroscopic; moisture can facilitate protodeboronation.[14]
Light Protect from light.[15]Light can promote oxidative degradation.
pH Avoid exposure to strong acids and bases.[14][16]Both acidic and basic conditions can catalyze protodeboronation.
Handling Best Practices:
  • Inert Environment: When handling the compound, especially for weighing and transferring, do so in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Quick Operations: Minimize the time the container is open to the ambient environment.

  • Proper Tools: Use clean, dry spatulas and glassware.

  • Repackaging: If the entire quantity is not used, ensure the container is properly resealed, purged with inert gas if possible, and returned to the recommended storage conditions promptly.

Visualizing Degradation Pathways

The primary degradation pathways for this compound can be visualized as follows:

DegradationPathways A This compound B Isopropyl 3-nitrobenzoate A->B Protodeboronation C Isopropyl 3-hydroxy-4-nitrobenzoate A->C Oxidation D Moisture, Acid/Base, Heat E Oxygen, Light

Caption: Primary degradation pathways for the target compound.

Experimental Protocol: Stability Assessment via HPLC

To ensure the purity of this compound, particularly after long-term storage or when initiating a critical synthesis, a stability assessment using High-Performance Liquid Chromatography (HPLC) is recommended.

Objective: To quantify the purity of this compound and detect the presence of potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reference standards for potential impurities (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • HPLC Conditions (Example Method):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • If reference standards for potential degradation products are available, their retention times can be used for positive identification.

Workflow for Stability Assessment:

StabilityAssessment start Start: Assess Compound Purity prep Prepare Sample (0.1 mg/mL) start->prep hplc Run HPLC Analysis (C18 Column) prep->hplc analyze Analyze Chromatogram hplc->analyze decision Purity > 95%? analyze->decision proceed Proceed with Experiment decision->proceed Yes repurify Consider Repurification decision->repurify No

Caption: Decision workflow for assessing compound stability.

Conclusion

The chemical stability of this compound is critical for its successful application in research and development. By adhering to stringent storage conditions—specifically, low temperature (-20°C), and protection from moisture, light, and air—researchers can mitigate the primary degradation pathways of protodeboronation and oxidation. Regular purity assessment via HPLC is a recommended practice to ensure the integrity of the material before use in sensitive applications. This proactive approach to chemical management will ultimately lead to more robust and reliable scientific outcomes.

References

An In-Depth Technical Guide to the Purity Analysis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final drug substance. This technical guide provides a comprehensive framework for the robust purity analysis of this critical intermediate. We will delve into the rationale behind method selection, detailed experimental protocols, and the interpretation of analytical data, all grounded in established scientific principles and regulatory expectations.

Introduction: The Criticality of Purity in a Pharmaceutical Intermediate

This compound (Molecular Formula: C10H12BNO6, Molecular Weight: 253.02 g/mol ) serves as a crucial reagent in synthetic organic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Its utility in the pharmaceutical industry necessitates a thorough understanding and control of its purity. Impurities, which can be defined as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from various sources including starting materials, reagents, intermediates, and degradation products.[3][4] The presence of these impurities, even in trace amounts, can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product.[3][5][6]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][7][8][9] The ICH Q3A(R2) guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities based on established thresholds.[4][7][9] Therefore, a well-defined and validated analytical strategy for purity assessment is not just a matter of good science, but a regulatory imperative.

This guide will provide a holistic approach to the purity analysis of this compound, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A logical starting point for any purity analysis is to anticipate the potential impurities. These are often byproducts or unreacted starting materials from the synthesis process. While specific synthesis routes for this compound are proprietary, a general understanding of arylboronic acid synthesis allows us to predict likely impurities.[10][11]

Common synthetic pathways to arylboronic acids often involve the reaction of an organometallic reagent (like a Grignard or organolithium compound) with a trialkyl borate.[10] Another route involves the nitration of a precursor phenylboronic acid.[12]

Based on these general synthetic strategies, we can anticipate the following classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Reagents and Catalysts: Residual reagents, solvents, and catalysts (e.g., palladium from coupling reactions).[10][13]

    • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • Product-Related Impurities (Organic Impurities):

    • Homocoupling Products: Dimers of the starting aryl halide.

    • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, a common side reaction for arylboronic acids, especially under certain pH conditions.[10][13]

    • Boroxine Formation: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[14][15] This is a significant consideration in both the analysis and storage of the material.

    • Isomeric Impurities: Impurities arising from non-selective reactions, such as nitration at different positions on the aromatic ring.[12]

  • Inorganic Impurities:

    • Residual Metals: Trace metals from catalysts or reaction vessels.[6][16]

    • Inorganic Salts: Byproducts from work-up and purification steps.

  • Residual Solvents:

    • Solvents used during the synthesis and purification processes. The control of these is guided by ICH Q3C.[3][9]

The following diagram illustrates the potential sources and types of impurities.

Impurity_Profile cluster_synthesis Synthesis & Purification cluster_product This compound cluster_impurities Potential Impurities Starting_Materials Starting Materials API Target Molecule Starting_Materials->API Leads to Reagents_Catalysts Reagents & Catalysts Reagents_Catalysts->API Leads to Solvents Solvents Solvents->API Leads to Intermediates Intermediates Intermediates->API Leads to Organic_Impurities Organic Impurities (Homocoupling, Protodeboronation, Boroxines, Isomers) API->Organic_Impurities Arise from Inorganic_Impurities Inorganic Impurities (Residual Metals, Salts) API->Inorganic_Impurities Arise from Residual_Solvents Residual Solvents API->Residual_Solvents Arise from

Caption: Potential sources and classification of impurities.

A Multi-faceted Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust purity analysis relies on a combination of orthogonal methods, each providing unique and complementary information. The selection of these techniques is guided by the physicochemical properties of this compound and its potential impurities.

The following diagram outlines a comprehensive analytical workflow.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_outputs Purity Assessment Sample Sample of this compound HPLC High-Performance Liquid Chromatography (HPLC/UPLC) Sample->HPLC LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) Sample->LC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Elemental_Analysis Elemental Analysis (CHNS/ICP-MS) Sample->Elemental_Analysis Purity_Assay Purity Assay & Organic Impurities HPLC->Purity_Assay Impurity_ID Impurity Identification & Structure Elucidation LC_MS->Impurity_ID Structural_Confirmation Structural Confirmation & Residual Solvents NMR->Structural_Confirmation Elemental_Composition Elemental Composition & Inorganic Impurities Elemental_Analysis->Elemental_Composition

Caption: A comprehensive analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the primary technique for determining the purity of non-volatile organic compounds and for quantifying related substances.[1][2] Its high resolution and sensitivity make it ideal for separating the target molecule from structurally similar impurities.

Rationale for HPLC:

  • Separation Power: HPLC can effectively separate compounds with minor structural differences, which is crucial for resolving isomers and degradation products.

  • Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of the main component and its impurities.

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation for boronic acids.[1][2][17]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a starting point and must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[18][19][20][21][22]

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Data Interpretation:

  • Purity Assay: The purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area.

  • Impurity Profiling: Each peak other than the main peak represents a potential impurity. The levels of these impurities are reported as a percentage of the total area. According to ICH Q3A(R2), impurities above the reporting threshold (typically 0.05%) must be reported.[9] Impurities exceeding the identification threshold (e.g., 0.10%) require structural elucidation.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV is excellent for quantification, it does not provide structural information about the impurities. This is where the power of Mass Spectrometry (MS) comes into play. Coupling LC with MS allows for the determination of the molecular weight of each separated component, which is a critical first step in impurity identification.

Rationale for LC-MS:

  • Molecular Weight Determination: Provides the molecular mass of the parent ion and its fragments, aiding in the identification of unknown impurities.

  • Sensitivity and Specificity: MS is highly sensitive and can detect impurities at very low levels.[14][23][24]

  • Confirmation of Identity: Can confirm the molecular weight of the main peak, verifying the identity of this compound.

Experimental Protocol: LC-MS for Impurity Identification

The LC conditions can be similar to the HPLC method described above, with the eluent being directed into the mass spectrometer.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), negative and positive modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass spectrometry (HRMS)
Scan Range m/z 50-1000

Data Interpretation:

The mass spectrum of each impurity peak is analyzed to determine its molecular weight. This information, combined with knowledge of the synthetic process, allows for the postulation of impurity structures. For example, a peak with a mass corresponding to the loss of the boronic acid group would suggest protodeboronation. A peak with a mass corresponding to a trimer of the dehydrated boronic acid would indicate the presence of a boroxine.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of the main component and the elucidation of impurity structures.[25][26][27] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule. ¹¹B NMR is particularly useful for characterizing organoboron compounds.[28][29]

Rationale for NMR:

  • Unambiguous Structure Confirmation: Provides detailed information about the connectivity of atoms, allowing for the definitive identification of the target molecule and its impurities.

  • Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a reference standard of the impurity itself.

  • Detection of Non-Chromophoric Impurities: Can detect impurities that may not have a UV chromophore and are therefore invisible to HPLC-UV.

Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR

Parameter Condition
Solvent DMSO-d₆ or CDCl₃
Spectrometer 400 MHz or higher
Experiments ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and ¹¹B

Data Interpretation:

  • ¹H and ¹³C NMR: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are used to confirm the structure of this compound. The presence of unexpected signals can indicate impurities.

  • ¹¹B NMR: The chemical shift in the ¹¹B NMR spectrum is characteristic of the coordination state of the boron atom.[28] Tricoordinate boronic acids typically appear in a specific region of the spectrum, while tetracoordinate species (such as boronate complexes) will appear at a different chemical shift. This can be useful for studying the formation of boroxines or other derivatives.

Elemental Analysis: Assessing Elemental Composition and Inorganic Impurities

Elemental analysis provides information on the elemental composition of the sample and is crucial for confirming the empirical formula and detecting inorganic impurities.

Rationale for Elemental Analysis:

  • Confirmation of Empirical Formula (CHNS): Confirms the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample, which should match the theoretical values for the pure compound.[30]

  • Quantification of Inorganic Impurities (ICP-MS/OES): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for detecting and quantifying trace elemental impurities, particularly residual metals from catalysts.[5][6][16][] This is a requirement under ICH Q3D.[7]

Experimental Protocol: CHNS and ICP-MS

  • CHNS Analysis: A small, accurately weighed amount of the sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

  • ICP-MS Analysis: The sample is digested in acid and introduced into the plasma, where it is ionized. The ions are then separated by their mass-to-charge ratio and quantified.

Data Interpretation:

  • CHNS: The experimentally determined percentages of C, H, and N should be within a specified tolerance (e.g., ±0.4%) of the theoretical values.

  • ICP-MS: The levels of elemental impurities are compared against the permissible daily exposure (PDE) limits established in the ICH Q3D guideline.

Data Summary and Acceptance Criteria

A comprehensive purity analysis culminates in a clear summary of the data and a comparison against pre-defined acceptance criteria.

Table 1: Typical Purity Specification for this compound

Test Method Acceptance Criteria
Appearance VisualWhite to off-white solid
Identification ¹H NMR, ¹³C NMR, MSConforms to the structure
Assay HPLC≥ 98.0%
Individual Unspecified Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 1.0%
Residual Solvents GC-HSComplies with ICH Q3C
Elemental Impurities ICP-MSComplies with ICH Q3D
Water Content Karl Fischer Titration≤ 0.5%

Conclusion: A Commitment to Scientific Integrity and Patient Safety

The purity analysis of this compound is a multi-faceted endeavor that requires a deep understanding of its chemistry, potential impurities, and the appropriate analytical techniques. By employing a combination of orthogonal methods, adhering to validated protocols, and interpreting data within the framework of regulatory guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. This rigorous approach is not merely a technical exercise; it is a fundamental component of ensuring the safety and efficacy of the medicines that ultimately reach patients. The principles of Expertise, Experience, and Trustworthiness are paramount in this process, forming the bedrock of scientific integrity in the pharmaceutical industry.

References

Methodological & Application

Introduction: Navigating the Challenges of Sterically and Electronically Demanding Substrates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Using 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[3][4]

This application note provides a comprehensive guide for researchers utilizing a particularly challenging substrate: This compound . The presence of a bulky nitro group at the ortho position to the boronic acid introduces significant steric hindrance, which can impede the critical transmetalation step of the catalytic cycle.[5][6] Furthermore, the strong electron-withdrawing nature of both the nitro and isopropoxycarbonyl groups deactivates the boronic acid, reducing its nucleophilicity.[7]

By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, base, and solvent system, these obstacles can be overcome to achieve high-yield coupling. This guide explains the causality behind the recommended protocol, offering a robust framework for success in synthesizing complex biaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then facilitates the transfer of the Ar² group to the Pd(II) complex, displacing the halide.[9][10] For sterically hindered substrates like this compound, this step is often the primary kinetic bottleneck.[5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product aryl_halide Ar¹-X aryl_halide->pd0 boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd2_ox

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Protocol Design: Key Parameter Selection

Success with this compound requires a protocol specifically designed to address its electronic and steric challenges.

Catalyst and Ligand Selection: The Core of Success

The choice of ligand is the most critical parameter. The steric bulk of the ortho-nitro group necessitates ligands that are both bulky and electron-rich.[11]

  • Buchwald Ligands (Biaryl Phosphines): Ligands such as SPhos and XPhos are highly recommended. Their bulk creates a wide "bite angle" on the palladium center, which promotes the reductive elimination step and prevents catalyst decomposition. Their strong electron-donating character enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors and are sterically demanding, making them excellent alternatives for challenging couplings. They form highly stable and active palladium complexes.[13]

  • Palladium Source: A standard palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is suitable, as the active Pd(0) species is formed in situ.[13]

Base and Solvent System: Creating the Optimal Environment

The base is not merely a proton scavenger; it is essential for activating the boronic acid for transmetalation.[14]

  • Base: A moderately strong base is often ideal. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in activating boronic acids without being overly harsh, which helps preserve the ester functionality on the substrate.[8][12] Other carbonates like Cs₂CO₃ or K₂CO₃ can also be effective.[15]

  • Solvent: A polar aprotic solvent system is generally preferred. A mixture of 1,4-dioxane and water or toluene and water is standard.[16] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] For substrates sensitive to hydrolysis, anhydrous conditions with a fluoride source like KF can be used.[13]

Optimized Reaction Parameters

The following table summarizes the recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound.

ParameterRecommended RangeRationale
Aryl Halide 1.0 equivalentLimiting reagent. Reactivity order: I > Br > OTf >> Cl.[15]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl halide.
Palladium Source 1 - 5 mol%Lower loadings (e.g., 0.001 mol%) are possible with highly active ligands.[15]
Ligand 1.2 - 2.4 x Pd mol%A slight excess of ligand relative to palladium is typical.
Base (e.g., K₃PO₄) 2.0 - 4.0 equivalentsEnsures complete formation of the boronate and neutralizes byproducts.[8]
Solvent Dioxane/H₂O (4:1 to 10:1)Balances solubility of organic and inorganic components.[16]
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers.[8]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Detailed Experimental Protocol

Objective: To couple this compound with an aryl bromide (Ar-Br).

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.048 mmol, 4.8 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water, degassed (2 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4.8 mol%), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[8]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed deionized water (2 mL).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[8]

G A 1. Reagent Addition (Flask under Ar/N₂) B 2. Degassed Solvent Addition (Dioxane/H₂O) A->B C 3. Heat and Stir (100 °C, 2-24 h) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete? Continue Heating E 5. Cool & Aqueous Work-up (EtOAc / H₂O) D->E Complete? Proceed F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Figure 2: General Experimental Workflow for the Suzuki Coupling Protocol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd source oxidized)Ensure a rigorously inert atmosphere. Use fresh reagents. Increase catalyst/ligand loading.
Insufficient base or base strengthUse a stronger base (e.g., Cs₂CO₃) or increase equivalents of K₃PO₄.
Low reaction temperatureIncrease temperature in 10 °C increments (up to solvent boiling point).
Protodeboronation Presence of excess water or acidUse anhydrous base (K₃PO₄) and ensure solvents are dry. Use a slight excess (1.1-1.2 equiv) of boronic acid.
Homocoupling (Side Product) Oxygen contaminationDegas solvents thoroughly and maintain a strict inert atmosphere.
Ester Hydrolysis Base is too strong or reaction is too hot/longUse a milder base like K₃PO₄ or K₂CO₃ instead of hydroxides. Monitor carefully and stop the reaction upon completion.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable transformation. Success is predicated on a rational approach that directly addresses the substrate's inherent steric and electronic properties. The use of bulky, electron-rich biaryl phosphine ligands, coupled with an appropriate base like potassium phosphate and a polar aprotic solvent system, provides a robust foundation for high-yielding synthesis. This guide serves as a comprehensive starting point for researchers and drug development professionals aiming to incorporate this valuable building block into their synthetic strategies.

References

The Synthetic Utility of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic choice of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid emerges as a highly versatile reagent, offering a unique combination of functionalities that can be orthogonally manipulated to forge intricate scaffolds. Its structure, featuring a boronic acid, a sterically demanding ortho-nitro group, and a readily cleavable isopropoxycarbonyl ester, provides chemists with a powerful tool for the synthesis of high-value compounds, particularly in the realm of medicinal chemistry.

This technical guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in key organic transformations. We will explore its role in the renowned Suzuki-Miyaura cross-coupling reaction and subsequent elaborations of its functional groups to access medicinally relevant heterocyclic cores, such as those found in PARP inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique building block in their synthetic endeavors.

Core Applications: A Gateway to Biologically Active Scaffolds

The primary utility of this compound lies in its capacity to serve as a linchpin in the synthesis of complex biaryl systems via palladium-catalyzed cross-coupling reactions. The resulting products are rich in functionality, paving the way for subsequent intramolecular cyclizations and functional group interconversions.

Suzuki-Miyaura Cross-Coupling: Forging the Biaryl Core

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation.[1] However, the use of ortho-substituted boronic acids, such as our title compound, presents unique challenges. The steric hindrance imposed by the ortho-nitro group can significantly impact the rate of transmetalation, a key step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the arylboronic acid.[2] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields.

Despite these challenges, the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides provides access to a diverse array of 2-nitrobiaryl compounds. These intermediates are valuable precursors for a range of downstream applications.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) precatalysts (1-5 mol%)Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. Buchwald-type ligands can also be effective for sterically hindered substrates.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)A strong inorganic base is required to activate the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFA mixture of an organic solvent and water is often optimal to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CElevated temperatures are typically necessary to overcome the activation barrier, especially with less reactive coupling partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL/mmol of boronic acid)

  • Water (1 mL/mmol of boronic acid)

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed toluene and water to the flask.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-nitrobiaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Boronic Acid Aryl Halide Base solvent Degassed Solvent reagents->solvent Add catalyst Palladium Catalyst solvent->catalyst Add heating Heat (80-120 °C) Under Inert Atmosphere catalyst->heating Initiate extraction Extraction heating->extraction After Reaction Completion purification Column Chromatography extraction->purification product Purified 2-Nitrobiaryl Product purification->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Transformations: Accessing Heterocyclic Cores

The true synthetic power of this compound is realized in the subsequent transformations of the Suzuki-Miyaura coupling products. The strategically placed nitro and ester functionalities serve as handles for the construction of valuable heterocyclic scaffolds.

Phenanthridinone is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[3] The 2-nitrobiaryl products derived from our title compound are ideal precursors for the synthesis of substituted phenanthridinones. The synthetic sequence involves the reduction of the nitro group to an amine, followed by an intramolecular amidation to form the lactam ring.

The reduction of the nitro group can be achieved using a variety of reagents, with catalytic hydrogenation or transfer hydrogenation being common choices.[4][5] The subsequent cyclization can often be promoted by heating or by the use of a coupling agent.

Experimental Protocol: Synthesis of a Phenanthridinone Derivative

Step 1: Reduction of the Nitro Group

Materials:

  • 2-Nitrobiaryl derivative (from Suzuki-Miyaura coupling) (1.0 equiv)

  • 10% Palladium on carbon (10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the 2-nitrobiaryl derivative in ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate and backfill the flask with hydrogen gas three times.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the Celite with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobiaryl derivative, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

  • Crude 2-aminobiaryl derivative (1.0 equiv)

  • High-boiling solvent (e.g., diphenyl ether, Dowtherm A)

  • or a peptide coupling reagent (e.g., HATU, HOBt, EDCI) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

Procedure (Thermal Cyclization):

  • Dissolve the 2-aminobiaryl derivative in a high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically >200 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and purify the product by crystallization or column chromatography.

Procedure (Coupling Agent-Mediated Cyclization):

  • Dissolve the 2-aminobiaryl derivative in DMF.

  • Add the coupling reagent, HOBt, and DIPEA.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Perform an aqueous workup and purify the product by crystallization or column chromatography.

Phenanthridinone_Synthesis start 2-Nitrobiaryl Product reduction Nitro Group Reduction (e.g., H₂, Pd/C) start->reduction amino_intermediate 2-Aminobiaryl Intermediate reduction->amino_intermediate cyclization Intramolecular Amidation (Thermal or Coupling Agent) amino_intermediate->cyclization product Phenanthridinone cyclization->product

Caption: Synthetic pathway to phenanthridinones from 2-nitrobiaryl precursors.

The indazole scaffold is a key component of several clinically important drugs, including the PARP inhibitor Niraparib (MK-4827).[6][7] Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms.[8]

While the direct synthesis of the Niraparib core from this compound has not been explicitly reported, a plausible synthetic route can be envisioned. This would involve a Suzuki-Miyaura coupling to form a 2-nitrobiaryl intermediate, followed by a reductive cyclization to form a substituted indazole. The isopropoxycarbonyl group could then be converted to the required carboxamide functionality.

The synthesis of indazoles from ortho-nitroaryl precursors is a known transformation, often proceeding through a reductive cyclization pathway.[9] This highlights the potential of our title compound as a starting material for the synthesis of novel indazole-based PARP inhibitors and other medicinally relevant molecules. Further research in this area could unlock new and efficient synthetic routes to these important therapeutic agents.

Conclusion: A Strategic Tool for Chemical Innovation

This compound is more than just a simple building block; it is a strategic tool that empowers chemists to construct complex and functionally rich molecules. Its utility in Suzuki-Miyaura cross-coupling, coupled with the versatile reactivity of its nitro and ester groups, provides a robust platform for the synthesis of diverse heterocyclic scaffolds with significant potential in drug discovery and materials science. By understanding the nuances of its reactivity and employing optimized protocols, researchers can unlock the full potential of this valuable reagent and accelerate the pace of chemical innovation.

References

Palladium Catalyst Systems for Suzuki-Miyaura Cross-Coupling of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a particularly challenging substrate: 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid. The presence of a sterically demanding ortho-nitro group and the electron-withdrawing nature of both substituents create significant hurdles for achieving high-yield couplings.[3] This document provides an in-depth analysis of catalyst system selection, detailed, field-proven protocols, and troubleshooting strategies to empower researchers, scientists, and drug development professionals to successfully utilize this valuable building block in the synthesis of complex biaryl compounds.[4]

The Challenge: Understanding the Substrate

The successful cross-coupling of this compound is contingent on overcoming two primary obstacles inherent to its structure:

  • Steric Hindrance: The bulky nitro group at the ortho position physically obstructs the boron center. This impediment significantly slows the critical transmetalation step in the catalytic cycle, where the organic moiety is transferred from boron to the palladium center.[5][6] For many standard palladium catalysts, this steric clash can halt the reaction entirely.

  • Electronic Deactivation: Both the ortho-nitro and para-isopropoxycarbonyl groups are strongly electron-withdrawing. This electronic effect reduces the nucleophilicity of the boronic acid, further hindering the transmetalation process, which relies on the transfer of electron density to the palladium(II) complex.[3]

A common side reaction, particularly with electron-deficient boronic acids, is protodeboronation , where the C-B bond is cleaved by a proton source (often water in the solvent or from the base) to yield an undesired arene byproduct.[7][8] Careful selection of the catalyst system and reaction conditions is paramount to favor the desired cross-coupling pathway.

The Solution: Rational Design of the Catalyst System

To address the dual challenges of steric hindrance and electronic deactivation, a highly active and robust catalyst system is required. The selection of each component—the palladium source, ligand, base, and solvent—must be deliberate and synergistic.

The Engine: Palladium Precatalysts

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts are often superior for challenging substrates.[9] These complexes, such as the Buchwald G3 and G4 palladacycles, are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results.[5]

The Key to Success: Bulky, Electron-Rich Ligands

The ligand is arguably the most critical component for overcoming the substrate's inherent challenges. The steric and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[10] For substrates like this compound, the most effective ligands are bulky, electron-rich biaryl monophosphines.[5][11]

  • Buchwald-Type Ligands (e.g., SPhos, XPhos, RuPhos): These ligands have become the gold standard for difficult Suzuki-Miyaura couplings.[5][12][13]

    • Expertise: Their significant steric bulk accelerates the final reductive elimination step, which is often the rate-limiting step for hindered substrates, preventing the formation of side products.[6]

    • Causality: Their strong electron-donating character increases the electron density on the palladium center, which facilitates the initial, often challenging, oxidative addition of the aryl halide.[14]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands known for their strong σ-donating properties, which create very stable and active palladium complexes capable of catalyzing difficult transformations.[15][16]

The Activator: Choice of Base

The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is essential for efficient transmetalation.[17][18]

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It possesses sufficient basicity to promote boronate formation without being so harsh as to cause significant protodeboronation or degradation of sensitive functional groups.[19]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Common and effective alternatives.[20]

  • Potassium Fluoride (KF): A milder base that can be advantageous when protodeboronation is a significant concern, especially under anhydrous conditions.[5]

The Environment: Solvent Selection

The solvent must be capable of dissolving the reagents and facilitating the reaction at elevated temperatures. Anhydrous, degassed solvents are critical to prevent catalyst deactivation through oxidation and to minimize water-driven side reactions.[5]

  • Aprotic Polar Solvents: Dioxane and Tetrahydrofuran (THF) are excellent choices, often used with a small amount of water to aid in dissolving the inorganic base.

  • Aromatic Solvents: Toluene is another common choice, particularly for higher-temperature reactions.

Comparative Analysis of Catalyst Systems

The following table summarizes recommended catalyst systems for the coupling of sterically hindered and electronically deactivated arylboronic acids, providing a guide for initial reaction screening.

Palladium PrecatalystLigandBaseSolvent SystemTemperature (°C)Performance & Remarks
XPhos Pd G3XPhosK₃PO₄Dioxane / H₂O80–110Highly Recommended. Excellent for sterically demanding and electron-poor substrates. G3 precatalyst ensures reliable activation.[5]
SPhos Pd G3SPhosK₃PO₄Toluene / H₂O80–110Excellent alternative to XPhos, often showing comparable or superior performance depending on the specific coupling partners.[12]
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O100A cost-effective option. Requires in situ formation of the active catalyst, which can sometimes be less reliable than using a precatalyst.[3][21]
Pd₂(dba)₃RuPhosCs₂CO₃Dioxane100RuPhos is particularly effective for coupling with heteroaryl chlorides and other challenging partners.
Pd(PPh₃)₄(none)K₂CO₃THF / H₂O80–100"Classical" catalyst. Generally not recommended for this substrate due to lower activity; significant starting material may remain.[21][22]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation.[5]

Protocol 1: Recommended Procedure using a Buchwald Palladacycle

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Workflow: Recommended Protocol

G setup 1. Reaction Setup (Flame-dried flask, inert atm.) reagents 2. Add Solids (Boronic Acid, Aryl Halide, Base) setup->reagents catalyst 3. Add Catalyst System (Palladacycle, Ligand) reagents->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (e.g., 100 °C, 12-24h) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify 8. Purify (Column Chromatography) workup->purify

Caption: Experimental workflow from setup to purification.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Anhydrous 1,4-Dioxane (to achieve 0.1-0.2 M concentration)

  • Degassed Water

  • Ethyl acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Prepare a degassed 5:1 mixture of Dioxane:Water by bubbling Argon through the mixture for 15-20 minutes. Add a sufficient volume of this solvent mixture via syringe to the reaction flask to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the limiting aryl halide.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Protocol 2: Troubleshooting - Anhydrous Conditions to Minimize Protodeboronation

If protodeboronation of the starting boronic acid is identified as a major side reaction, switching to anhydrous conditions with a milder base is recommended.

Key Modifications from Protocol 1:

  • Base: Use anhydrous Potassium Fluoride (KF) (3.0 equiv) instead of K₃PO₄. Ensure the KF is finely powdered and dried in an oven before use.

  • Solvent: Use strictly anhydrous, degassed toluene or dioxane. Do not add water.

  • Boronic Acid Stability: If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester, before attempting the coupling.[7]

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting and optimization. The process involves three fundamental steps, facilitated by the palladium-ligand complex.

// Inputs and Outputs aryl_halide [label="R¹-X", shape=plaintext]; boronate [label="R²-B(OR)₃⁻", shape=plaintext]; product [label="R¹-R²", shape=plaintext];

// Cycle pd0 -> oxidative_add [dir=back]; oxidative_add -> pd2_halide [dir=back]; pd2_halide -> transmetal [dir=back]; transmetal -> pd2_biaryl [dir=back]; pd2_biaryl -> reductive_elim [dir=back]; reductive_elim -> pd0 [dir=back];

// Connections to I/O aryl_halide -> oxidative_add; boronate -> transmetal; product -> reductive_elim [dir=back]; }

References

Application Notes & Protocols: 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid as a Strategic Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In modern synthetic and medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid has emerged as a uniquely versatile "linchpin" reagent, enabling a powerful two-stage strategy for the synthesis of diverse fused heterocyclic systems. Its structure is strategically engineered with three key functional groups, each playing a distinct and crucial role:

  • The Boronic Acid Moiety: This functional group is a cornerstone of modern cross-coupling chemistry, providing a robust handle for the formation of carbon-carbon (C-C) bonds via Suzuki-Miyaura coupling or carbon-nitrogen (C-N) bonds through Chan-Lam coupling.[1][2] This allows for the precise and predictable installation of an aryl or amino substituent.

  • The ortho-Nitro Group: Positioned adjacent to the boronic acid, this potent electron-withdrawing group serves a dual purpose. Initially, it modulates the electronic properties and reactivity of the boronic acid.[3] More importantly, it acts as a masked amino group—a key precursor for subsequent intramolecular cyclization events that form the final heterocyclic ring.[4][5]

  • The para-Isopropoxycarbonyl Group: This ester functionality provides steric bulk and influences the molecule's electronic character. It offers an additional site for post-synthesis modification, such as hydrolysis to the corresponding carboxylic acid, further expanding the synthetic utility of the resulting heterocyclic products.

This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed protocols, mechanistic insights, and expert commentary to empower researchers in drug discovery and materials science.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is essential for safe and effective use.

PropertyValue
CAS Number 1150114-61-6[6]
Molecular Formula C₁₀H₁₂BNO₆[7]
Molecular Weight 253.02 g/mol [7]
Appearance Typically an off-white to yellow solid
Storage Store under inert gas, refrigerated (2-8°C), and protected from moisture.[6]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be irritants.

  • Due to its hygroscopic nature, store in a desiccator to prevent degradation and ensure reproducibility in reactions.

The Core Synthetic Strategy: A Two-Stage Approach to Heterocycles

The power of this building block lies in a sequential, two-stage synthetic logic. This approach allows for the modular assembly of complex structures by first establishing an intermolecular bond and then triggering an intramolecular ring-closing event.

G start This compound stage1 Stage 1: Intermolecular Cross-Coupling start->stage1 + Coupling Partner (Ar-X or Nu-H) suzuki Suzuki-Miyaura (C-C Coupling) stage1->suzuki chanlam Chan-Lam (C-N Coupling) stage1->chanlam intermediate Biaryl or N-Aryl Intermediate (ortho-Nitro Intact) suzuki->intermediate chanlam->intermediate stage2 Stage 2: Intramolecular Ring Formation intermediate->stage2 reduction Nitro Group Reduction to Amine stage2->reduction cyclization Intramolecular Cyclization reduction->cyclization product Fused Heterocyclic Product cyclization->product

Caption: General workflow for heterocycle synthesis.

This methodology decouples the complexity of the synthesis into two manageable phases:

  • Cross-Coupling: The boronic acid is used to connect the core phenyl ring to another molecular fragment.

  • Reductive Cyclization: The latent reactivity of the ortho-nitro group is unleashed by reduction to an amine, which then acts as an internal nucleophile to forge the final heterocyclic ring.

Application Protocol 1: Synthesis of Phenanthridinones via Suzuki-Miyaura Coupling

Phenanthridinones are privileged scaffolds in medicinal chemistry. This protocol details their synthesis starting from a 2-halobenzoyl derivative.

Stage 1: Suzuki-Miyaura Coupling to form a 2'-Nitrobiphenyl Intermediate

The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[2][8] The ortho-nitro group is strongly electron-withdrawing, which can slow the transmetalation step. Therefore, the use of highly active catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), is often beneficial, though traditional catalysts like Pd(PPh₃)₄ can also be effective, sometimes requiring higher temperatures.[3][9]

Caption: Suzuki-Miyaura coupling reaction scheme.

Detailed Protocol:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (10:1) or Dioxane/Water (4:1), to achieve a substrate concentration of ~0.1 M.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 2'-nitrobiphenyl intermediate.

Aryl Halide PartnerCatalystBaseTypical Yield (%)
2-BromobenzamidePd(PPh₃)₄K₂CO₃75-85%
Methyl 2-bromobenzoatePd(dppf)Cl₂Cs₂CO₃80-90%
1-Bromo-2-formylbenzeneSPhos Pd G3K₃PO₄>90%
Stage 2: Reductive Intramolecular Cyclization

This stage involves the reduction of the nitro group to an amine, which spontaneously undergoes intramolecular amidation to form the lactam ring of the phenanthridinone. Iron powder in acetic acid is a classic, cost-effective method that works exceptionally well for this transformation.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask, add the 2'-nitrobiphenyl intermediate (1.0 equiv) and glacial acetic acid (~0.2 M concentration).

  • Reductant Addition: Add fine iron powder (Fe, ~5.0 equiv) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction and filter through a pad of Celite to remove excess iron and iron salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product is often of high purity but can be further purified by recrystallization or a short silica plug if necessary.

Application Protocol 2: Synthesis of Carbazoles via Chan-Lam Coupling

Carbazoles are ubiquitous in functional materials and natural products. This pathway utilizes a C-N bond-forming strategy.

Stage 1: Chan-Lam N-Arylation

The Chan-Lam coupling provides a powerful, often air-tolerant, alternative to palladium-catalyzed methods for forming C-N bonds.[10][11] It typically uses a copper(II) catalyst, such as copper(II) acetate, and can often be run open to the air at room temperature.[12][13]

Caption: Chan-Lam coupling reaction scheme.

Detailed Protocol:

  • Reaction Setup: In a flask open to the atmosphere, combine the aniline derivative (1.0 equiv), this compound (1.5 equiv), and Copper(II) acetate (Cu(OAc)₂, 1.2 equiv).

  • Solvent and Base: Add a suitable solvent such as Dichloromethane (DCM) or Methanol. Add a base, such as pyridine (2.0 equiv), which also acts as a ligand.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction mixture typically turns deep green or blue. Monitor progress by TLC (may take 24-72 hours).

  • Work-up: Once complete, dilute the reaction with DCM and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to isolate the N-arylated intermediate.

Stage 2: Reductive Cyclization (Cadogan Reaction)

The Cadogan reaction is a classic method for carbazole synthesis. It involves the deoxygenative cyclization of an ortho-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite. The reaction proceeds through a nitrene intermediate which undergoes intramolecular insertion.

Detailed Protocol:

  • Reaction Setup: Combine the N-(2-nitrophenyl) intermediate (1.0 equiv) and a significant excess of a phosphite reductant (e.g., Triethyl phosphite, 5-10 equiv). Triethyl phosphite can often serve as both the reductant and the solvent.

  • Reaction Execution: Heat the mixture to reflux (typically 130-160 °C) with stirring under an inert atmosphere. The reaction can be slow, requiring 12-24 hours. Monitor by TLC or GC-MS.

  • Work-up: After cooling, remove the excess triethyl phosphite under high vacuum.

  • Purification: The crude residue can be directly purified by column chromatography or recrystallization to afford the final carbazole product.

Expert Insights & Troubleshooting

  • Causality of Nitro Group Reduction: The choice of reductant is critical and depends on the other functional groups present in the molecule.[14]

    • Catalytic Hydrogenation (H₂, Pd/C): Very clean, producing water as the only byproduct. However, it is non-selective and will reduce alkenes, alkynes, and some carbonyl groups. It is the method of choice for molecules lacking these functionalities.

    • Metal/Acid (Fe/AcOH, SnCl₂/HCl): Robust, reliable, and tolerant of most functional groups except for acid-labile ones (e.g., acetals, Boc-groups). Work-up can be cumbersome due to the need for neutralization and removal of metal salts.[5]

    • Sodium Dithionite (Na₂S₂O₄): A milder alternative that works under neutral or slightly basic conditions, showing good functional group tolerance. It is particularly useful for water-soluble substrates.

  • Reactivity in Suzuki Coupling: The steric hindrance and electron-withdrawing nature of the ortho-nitro group makes this compound less reactive than its meta or para-nitro isomers.[3] If a reaction is sluggish, consider switching to a more active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand) or employing microwave irradiation to increase the reaction rate.[8][15]

ProblemPotential CauseSuggested Solution
Low Suzuki Coupling Yield Inefficient transmetalation; Catalyst deactivation.Switch to a more electron-rich, bulky ligand (e.g., SPhos). Use a stronger base (e.g., K₃PO₄). Ensure solvents are rigorously degassed.
Incomplete Nitro Reduction Insufficient reductant; Inactive reductant.Increase equivalents of the reducing agent. For Fe/AcOH, ensure the iron is a fine, activated powder. For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons.
Side products in Cadogan Reaction Intermolecular reactions of the nitrene intermediate.Ensure the reaction is run at a suitable dilution. Using triethyl phosphite as the solvent often mitigates this by favoring the intramolecular pathway.
Failure of Chan-Lam Coupling Poorly nucleophilic amine/alcohol; Catalyst inhibition.Increase reaction temperature. Add molecular sieves to remove water. Screen alternative copper sources (e.g., CuI) and ligands (e.g., phenanthroline).

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Complex Biaryl Synthesis

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of highly functionalized biaryl structures through palladium-catalyzed cross-coupling reactions.[1][2] Its utility is underscored by the presence of three key functional groups on the phenyl ring: a boronic acid for participation in Suzuki-Miyaura coupling, a nitro group, and an isopropoxycarbonyl group. The ortho-nitro group acts as a powerful electron-withdrawing group and a synthetic handle for further transformations, such as reduction to an amine, enabling the synthesis of various heterocyclic compounds. The isopropoxycarbonyl group at the para-position provides another point for modification or can influence the electronic properties of the molecule.

However, the very features that make this reagent attractive also introduce significant challenges in its application. The steric bulk of the ortho-nitro group and the adjacent boronic acid function can impede key steps in the catalytic cycle of cross-coupling reactions.[3] This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies to enable researchers, scientists, and drug development professionals to successfully employ this compound in their synthetic endeavors.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-deficient substrates like this compound, the transmetalation step is often the rate-limiting step.[3]

The electron-withdrawing nitro group decreases the nucleophilicity of the boronic acid, potentially slowing down the transfer of the aryl group to the palladium center. More significantly, the ortho-positioning of the nitro group creates substantial steric hindrance around the boronic acid moiety, which can disfavor the approach of the palladium complex.

To overcome these challenges, the selection of the appropriate ligand for the palladium catalyst is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), have proven highly effective for sterically demanding couplings.[3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation step. N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for these transformations due to their strong σ-donating properties and steric bulk.

The choice of base is also critical. A suitable base is required to activate the boronic acid by forming a more nucleophilic boronate species. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the reaction, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for its execution.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Product R-R' Ar-Pd(II)-Ar'L2->Product Ar-B(OH)2 R'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'L2 Ar-X R-X Ar-X->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)-Ar'L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide Boronic Acid Base Catalyst/Ligand Setup Combine Reagents in Schlenk Flask Reagents->Setup Inert Degas with Inert Gas (Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization for specific substrates may be required.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to the specified temperature for a shorter duration (e.g., 15-60 minutes).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound. These are general guidelines and may require optimization for specific coupling partners.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Common and effective palladium precatalysts.
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands are crucial for overcoming the steric hindrance of the ortho-nitro group.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger, non-nucleophilic bases are effective in promoting the formation of the active boronate species for hindered substrates.[3]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or DMFAprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base and facilitate transmetalation.
Temperature 80-120 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures are often necessary to overcome the activation barrier for sterically demanding couplings.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure a rigorously inert atmosphere was maintained throughout the setup. Consider using a fresh batch of catalyst and ligand.

    • Suboptimal Ligand/Base Combination: For particularly challenging substrates, screen different bulky ligands and strong bases.

    • Insufficient Temperature: Gradually increase the reaction temperature.

  • Homocoupling of Boronic Acid:

    • Presence of Oxygen: This is a primary cause. Ensure thorough degassing of the reaction mixture and solvent.

    • Catalyst Choice: Some palladium(II) precatalysts can promote homocoupling. Using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ might mitigate this, although it may be less effective for this sterically hindered substrate.

  • Protodeboronation (Loss of Boronic Acid Group):

    • Excess Water or Protic Solvents: Use anhydrous solvents and a carefully controlled amount of water if required.

    • Harsh Basic Conditions: While a strong base is needed, excessively harsh conditions can promote this side reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a potent reagent for accessing complex biaryl scaffolds. While its sterically hindered and electron-deficient nature presents challenges, a rational approach to reaction design, particularly the judicious selection of a bulky, electron-rich phosphine ligand and a strong base, can lead to successful cross-coupling outcomes. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic campaigns.

References

Application Note & Protocol Guide: Ligand Selection for Suzuki Reactions with Ortho-Nitro Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Ortho-Nitro Substituted Substrates in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the versatility of this reaction is put to the test when dealing with sterically demanding and electronically challenging substrates. Among these, ortho-nitro substituted boronic acids present a formidable obstacle for chemists in both academic and industrial research. The presence of a nitro group at the ortho position introduces a combination of steric hindrance and potent electron-withdrawing effects that can significantly impede the reaction's progress.[2]

The primary difficulties arise from two main factors:

  • Steric Hindrance: The bulky nitro group adjacent to the boronic acid moiety physically obstructs the approach of the palladium catalyst, thereby hindering the crucial transmetalation step of the catalytic cycle.[3] This step, where the organic group is transferred from boron to palladium, is often the rate-limiting step in these reactions.[3]

  • Electronic Effects & Protodeboronation: The strong electron-withdrawing nature of the nitro group deactivates the boronic acid, making it less nucleophilic and slowing the transmetalation process.[2] Furthermore, this electronic pull increases the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in the presence of aqueous bases and elevated temperatures.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to overcome these challenges. We will delve into the mechanistic rationale behind ligand choice, present a comparative analysis of state-of-the-art ligand classes, and provide detailed, field-proven protocols to enable successful and high-yielding Suzuki couplings with ortho-nitro substituted boronic acids.

The Catalytic Cycle: Pinpointing the Bottleneck

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the role of the ligand. The cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1] For substrates like 2-nitrophenylboronic acid, the transmetalation step is the primary bottleneck.[3] The ligand's role is to facilitate this step while also promoting the other key transformations in the cycle.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Rate-Limiting Step) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar' Boronic_Acid R-B(OH)2 Base Base Borate [R-B(OH)3]- Base->Borate Activation Borate->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: The Suzuki-Miyaura catalytic cycle with the transmetalation step highlighted as the common bottleneck for ortho-nitro substituted boronic acids.

Ligand Selection: The Key to Unlocking Reactivity

The choice of ligand is the most critical parameter for achieving high yields in Suzuki reactions with ortho-nitro substituted boronic acids.[3][6] Effective ligands for this transformation are typically both sterically bulky and highly electron-donating.[7] This combination of properties addresses the core challenges in several ways:

  • Accelerating Reductive Elimination: Bulky, electron-rich ligands promote the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[7]

  • Facilitating Oxidative Addition: The electron-donating nature of the ligand makes the palladium center more nucleophilic, which can facilitate the initial oxidative addition of the aryl halide.[8]

  • Stabilizing the Catalyst: A strong ligand-metal bond can prevent catalyst decomposition at the higher temperatures often required for these challenging couplings.

Two classes of ligands have emerged as particularly effective: Biaryl Phosphines (Buchwald Ligands) and N-Heterocyclic Carbenes (NHCs) .

Biaryl Phosphine Ligands (Buchwald Ligands)

Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl scaffold that creates a bulky steric profile around the phosphorus atom.[9][10] Ligands such as SPhos and XPhos are renowned for their ability to promote challenging Suzuki couplings.[3][7]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Its steric bulk and electron-donating methoxy groups make it highly effective for sterically demanding couplings.[9]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Offers an even greater steric profile and has shown exceptional utility in couplings involving aryl chlorides and other challenging substrates.[9][10]

The bulk of these ligands is thought to promote the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.

N-Heterocyclic Carbenes (NHCs)

NHCs are strong σ-donating ligands with significant steric bulk, making them excellent candidates for difficult cross-coupling reactions.[3][11] They form very stable bonds with palladium, which can enhance catalyst longevity and turnover numbers.[12] Their strong electron-donating ability increases the electron density on the palladium center, facilitating key steps in the catalytic cycle.[13]

Comparative Data on Ligand Performance

The following table summarizes representative data on the performance of different ligand classes in Suzuki reactions involving ortho-nitro substituted boronic acids or similarly challenging substrates.

Ligand ClassSpecific LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[7]
Biaryl Phosphines XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001295[7]
NHCs IPrChloroarenesArylboronic acidsVariousVariousVariousVariousGood-Exc[6][13]
Standard Phosphines PPh₃1-Chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃Methanol/Water120 (MW)0.5Moderate[3]

Note: Direct comparative studies under identical conditions for 2-nitrophenylboronic acid are sparse in the literature, but the general efficacy of bulky, electron-rich ligands for sterically hindered substrates is well-established.[2][3]

Strategic Protocol Development

A successful protocol for the Suzuki coupling of ortho-nitro substituted boronic acids requires careful attention to several key parameters beyond ligand selection, including the choice of palladium precatalyst, base, and solvent system.

Palladium Precatalysts

Modern palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group (e.g., XPhos Pd G3), are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[14] These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species under the reaction conditions, which is crucial for the successful coupling of unstable boronic acids.[15][16]

Base Selection

The base plays a dual role: it activates the boronic acid to form a more nucleophilic borate species and participates in the catalytic cycle.[17] However, an inappropriate base can accelerate protodeboronation.[5]

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote the reaction without causing excessive decomposition of the boronic acid.[5][14]

  • Potassium Carbonate (K₂CO₃): A milder, standard base often used in aqueous solvent mixtures.[5][18]

  • Potassium Fluoride (KF): A milder option that can be effective in anhydrous conditions, particularly for substrates with base-sensitive functional groups.[5]

cluster_workflow Ligand & Condition Selection Workflow Start Start: Ortho-Nitro Substituted Boronic Acid Coupling Ligand_Choice Choose Ligand Class Start->Ligand_Choice Buchwald Buchwald Ligands (e.g., SPhos, XPhos) Ligand_Choice->Buchwald High Reactivity NHC N-Heterocyclic Carbenes (e.g., IPr, SIMes) Ligand_Choice->NHC High Stability Catalyst Select Pd Precatalyst (e.g., XPhos Pd G3) Buchwald->Catalyst NHC->Catalyst Base Select Base (Start with K3PO4) Catalyst->Base Solvent Select Solvent (e.g., Dioxane/Water, Toluene) Base->Solvent Setup Reaction Setup: Degas Solvent, Use Inert Atmosphere Solvent->Setup Run Run Reaction (e.g., 80-110 °C) Setup->Run Monitor Monitor by TLC/GC-MS Run->Monitor Monitor->Run No Complete Reaction Complete? Monitor->Complete Yes Workup Work-up & Purification Complete->Workup

Caption: A decision workflow for selecting ligands and optimizing conditions for Suzuki reactions with ortho-nitro substituted boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with an Aryl Bromide

This protocol provides a robust starting point for the coupling of 2-nitrophenylboronic acid. Optimization of temperature and reaction time may be necessary for specific substrates.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Nitrophenylboronic Acid (1.2 - 1.5 equiv)[14][18]

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)[14]

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[5][14]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)[14][18]

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-nitrophenylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[14][18]

  • Inert Atmosphere:

    • Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[14][18]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[14]

    • Using a syringe, add the degassed solvent. The final concentration of the aryl bromide should be between 0.1 M and 0.5 M.[5]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.[14][18]

  • Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[18]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[14][18]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14][18]

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-nitrobiphenyl product.[14][18]

Troubleshooting:

  • Low Yield: If the yield is low, consider increasing the temperature, extending the reaction time, or screening other bases (e.g., Cs₂CO₃).[5]

  • Protodeboronation: If significant protodeboronation of the starting boronic acid is observed, consider using the more stable MIDA ester of 2-nitrophenylboronic acid or switching to anhydrous conditions with a base like KF.[4][14] Using a higher loading of the boronic acid (e.g., 1.5 equiv) can also help compensate for this side reaction.

Conclusion

The Suzuki-Miyaura coupling of ortho-nitro substituted boronic acids, while challenging, is a readily achievable transformation with careful consideration of the ligand and reaction conditions. The steric and electronic hurdles imposed by the ortho-nitro group can be effectively overcome by employing bulky, electron-rich ligands such as the Buchwald biaryl phosphines or N-heterocyclic carbenes. These ligands facilitate the rate-limiting transmetalation step and promote overall catalytic efficiency. By combining a strategic choice of ligand with modern palladium precatalysts and optimized base/solvent systems, researchers can reliably access a wide range of valuable 2-nitrobiphenyl compounds for applications in drug discovery, materials science, and beyond.

References

Reaction conditions for coupling aryl halides with 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of Aryl Halides with 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Introduction: Synthesizing Substituted 2-Nitrobiphenyls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This guide focuses on the specific application of this reaction to couple various aryl halides with this compound. The resulting 2-nitrobiphenyl structures are valuable intermediates in medicinal chemistry and materials science, often serving as precursors to various nitrogen-containing heterocyclic compounds following the reduction of the nitro group.[4]

However, the unique structure of this compound introduces distinct challenges that necessitate careful optimization of reaction conditions. The molecule's reactivity is governed by a delicate interplay between the steric hindrance imposed by the ortho-nitro group and the electronic deactivation caused by both the nitro and isopropoxycarbonyl substituents.[5] This guide provides a detailed examination of the mechanistic principles, key reaction parameters, and optimized protocols essential for successfully navigating these challenges.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is critical for rational troubleshooting and optimization. The process is generally accepted to proceed through three key steps involving a palladium catalyst.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, with reactivity typically following the trend: I > Br > OTf >> Cl.[8] Electron-withdrawing groups on the aryl halide can accelerate this step.[9]

  • Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base to form a more nucleophilic boronate 'ate' complex (e.g., Ar²-B(OH)₃⁻).[10][11][12] This 'ate' complex then reacts with the Pd(II) intermediate from the first step to form an Ar¹-Pd-Ar² species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination pd2_tm->product_center  Ar¹-Ar² (Product) aryl_halide Ar¹-X aryl_halide->pd2_oa boronic_acid Ar²-B(OH)₂ activated_boronate [Ar²-B(OH)₃]⁻ boronic_acid->activated_boronate base Base (e.g., K₃PO₄) base->activated_boronate Activation activated_boronate->pd2_tm

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Substrate Analysis: Overcoming Steric and Electronic Hurdles

The success of this coupling hinges on addressing the specific characteristics of the this compound.

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group. This property decreases the nucleophilicity of the arylboronic acid, which can slow the crucial transmetalation step.[5]

  • Steric Hindrance: The presence of the nitro group at the ortho position to the boronic acid creates significant steric bulk. This hindrance can impede the approach of the boronic acid to the palladium center during transmetalation and can also slow down the final reductive elimination step.[5][13] Studies comparing nitrophenylboronic acid isomers consistently show a reactivity trend of para > meta >> ortho, highlighting the profound impact of this steric clash.[5]

Due to these factors, catalyst systems that are effective for simple arylboronic acids may fail or give low yields. The selection of a suitable catalyst, ligand, base, and solvent is therefore paramount.

Optimizing Reaction Parameters

Palladium Catalyst and Ligand Selection

The choice of ligand is arguably the most critical factor for overcoming the steric and electronic challenges. While simple catalysts like Pd(PPh₃)₄ may work for activated aryl halides, more demanding substrates require specialized ligands.[14]

  • Bulky Biarylphosphine Ligands: These are often the ligands of choice for challenging couplings. Their bulkiness promotes the reductive elimination step and helps stabilize the catalytically active monoligated Pd(0) species.[2][3] They have proven effective in couplings involving other sterically demanding or electron-deficient substrates.[15][16]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors that form very stable complexes with palladium, often exhibiting high catalytic activity, particularly for less reactive aryl chlorides.[10]

Table 1: Recommended Catalyst Systems for Coupling with this compound

Catalyst/PrecatalystLigandSubstrate SuitabilityRationale & Comments
Pd(OAc)₂ or Pd₂(dba)₃SPhos Aryl Bromides, Chlorides, TriflatesExcellent general-purpose system for challenging substrates.[14]
Pd(OAc)₂ or Pd₂(dba)₃XPhos Aryl Bromides, Chlorides, TriflatesOften effective for sterically hindered substrates.[17]
Pd(OAc)₂ or Pd₂(dba)₃RuPhos Electron-rich or hindered substratesAnother highly effective Buchwald-type biarylphosphine ligand.[2][13]
Pd(PPh₃)₄(None)Activated Aryl Iodides/BromidesA classic catalyst, but may be less effective for this specific boronic acid.[4][14]
PEPPSI™-IPr(NHC)Especially useful for Aryl ChloridesA robust pre-catalyst that is air and moisture stable.[1]
The Role of the Base

The base is essential for activating the boronic acid for transmetalation.[11] The choice of base must be strong enough to facilitate the formation of the boronate 'ate' complex but mild enough to prevent the hydrolysis of the isopropoxycarbonyl ester group.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for these types of couplings. It is sufficiently basic to promote the reaction while being less harsh than hydroxides, thus preserving the ester functionality.[2][17]

  • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective, especially potassium carbonate in aqueous solvent mixtures.[6][18] Cesium carbonate is more soluble and more basic, which can be beneficial for less reactive partners.

  • Fluorides (KF, CsF): Can be effective, particularly under anhydrous conditions, but are generally less common for this substrate class.[10]

Solvent Systems

The solvent must solubilize the reactants and catalyst while facilitating the reaction. Aprotic polar solvents, often with a small amount of water, are typically used. The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[1][19]

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Aromatics: Toluene

  • Amides: N,N-Dimethylformamide (DMF)

A common and effective system is a mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 or 5:1 ratio).[17][19]

Experimental Protocols

General Workflow

workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Cool, Dilute, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Figure 2. General experimental workflow.
Protocol 1: General Conditions for Aryl Bromides

This protocol provides a robust starting point for coupling this compound with a typical aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Dioxane/Water (5:1 mixture, 5 mL), degassed

  • Schlenk flask or sealed reaction vial, magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Using a syringe, add the degassed 5:1 dioxane/water solvent mixture to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-nitrobiphenyl product.

Protocol 2: Conditions for Challenging Aryl Chlorides

Aryl chlorides are less reactive and require a more active catalytic system.[8]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Toluene/Water (10:1 mixture, 5 mL), degassed

  • Sealed pressure-rated reaction vial, magnetic stir bar

Procedure:

  • To a dry pressure vial containing a magnetic stir bar, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial tightly and place it in a preheated aluminum heating block at 110 °C.

  • Stir the reaction vigorously for 18-36 hours.

  • Monitor the reaction progress carefully.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting Guide

Table 2: Common Issues and Potential Solutions

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh bottle of catalyst/ligand.
Insufficiently active catalyst systemSwitch to a more active ligand (e.g., from SPhos to XPhos) or an NHC-based catalyst for aryl chlorides.[2]
Low reaction temperatureIncrease temperature in 10 °C increments, up to the boiling point of the solvent.
Protodeboronation of Boronic Acid Presence of excess water or acidUse anhydrous solvents and a non-aqueous base system (e.g., K₃PO₄ in dry dioxane). Ensure the aryl halide is pure.
High temperatureAttempt the reaction at a lower temperature for a longer duration (e.g., 80 °C for 48h).[17]
Hydrolysis of Ester Group Base is too strong or reaction time too longSwitch to a milder base like K₂CO₃ or K₃PO₄ instead of NaOH or Cs₂CO₃. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homo-coupled Biaryl (Ar¹-Ar¹) Oxidative addition is slow relative to other pathwaysIncrease catalyst loading slightly. Ensure the boronic acid is of high purity.
Formation of Homo-coupled Boronic Acid Product Can occur under certain palladium catalysis conditions.[20]Optimize ligand-to-palladium ratio. Ensure a rigorously oxygen-free environment.

Conclusion

The Suzuki-Miyaura coupling of aryl halides with this compound is a powerful yet challenging transformation. Success relies on a rational approach to reaction design, specifically the selection of a catalytic system capable of overcoming the combined steric and electronic hurdles of the boronic acid substrate. The use of bulky, electron-rich biarylphosphine ligands in combination with a moderately strong base like K₃PO₄ provides a robust foundation for achieving high yields. The protocols and troubleshooting guide presented here offer a comprehensive framework for researchers to efficiently synthesize valuable 2-nitrobiphenyl intermediates for application in drug discovery and beyond.

References

Application Notes & Protocols: The Strategic Use of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the efficient and strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] This guide focuses on 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid , a multifunctional reagent designed for versatility in medicinal chemistry programs.

The unique arrangement of its three key functional groups—the boronic acid, a nitro group, and an isopropoxycarbonyl group—provides a powerful platform for synthetic diversification. The boronic acid serves as the primary anchor for Suzuki-Miyaura coupling to generate bi-aryl or heteroaryl-aryl cores. Subsequently, the nitro and ester moieties act as latent handles for a wide array of downstream chemical modifications, enabling the rapid exploration of structure-activity relationships (SAR). This document provides an in-depth analysis of the compound's properties, detailed protocols for its application, and the scientific rationale behind key experimental choices, aimed at researchers, scientists, and drug development professionals.

Compound Properties and Handling

A thorough understanding of the reagent's physicochemical properties is the foundation of its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1150114-61-6[4]
Molecular Formula C₁₀H₁₂BNO₆[5][6]
Molecular Weight 253.02 g/mol [5][6]
IUPAC Name (2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid[4]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Storage Store at -20°C for long-term stability.[6][6]

Handling and Safety:

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For maximum product recovery, it is recommended to centrifuge the vial before opening the cap.[6]

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a chemical fume hood to avoid inhalation of dust. Boronic acids are generally considered to have low toxicity, but standard precautions for handling chemical reagents should always be observed.[7]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is its participation in palladium-catalyzed cross-coupling reactions to form C-C bonds with aryl or heteroaryl halides and triflates.[3]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new bi-aryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Pd0 Pd(0)L₂ ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX Ar¹-X (Aryl Halide) ArX->ArPdX ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation Base Base (e.g., K₂CO₃) Boronate [Ar²-B(OH)₃]⁻ Base->Boronate Boronic Ar²-B(OH)₂ (Boronic Acid) Boronic->Boronate Boronate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar¹-Ar² (Bi-aryl Product) ArPdAr->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a representative aryl bromide.

Materials & Equipment:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-methylbenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to the boronate state for efficient transmetalation.[8]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

    • Rationale: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst suitable for a wide range of substrates, offering a good balance of activity and stability.[10]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Rationale: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing air prevents catalyst oxidation and deactivation, ensuring high reaction efficiency.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base, creating a homogenous environment for the reaction to proceed smoothly.[10]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired bi-aryl product.

Experimental Workflow Diagram

Workflow Suzuki Coupling Experimental Workflow A 1. Reagent Setup - Add Boronic Acid, Aryl Halide,  Base, and Catalyst to Flask B 2. Inert Atmosphere - Evacuate & Backfill  with Argon (3x) A->B C 3. Solvent Addition - Inject Dioxane/Water B->C D 4. Reaction - Heat at 80-100 °C - Monitor by TLC/LC-MS C->D E 5. Workup - Cool Reaction - Dilute & Extract D->E F 6. Purification - Dry & Concentrate - Column Chromatography E->F G Pure Product F->G Downstream Post-Coupling Diversification Pathways Start Bi-aryl Product (Nitro + Ester) NitroReduction Nitro Reduction (e.g., SnCl₂) Start->NitroReduction EsterHydrolysis Ester Hydrolysis (e.g., LiOH) Start->EsterHydrolysis Aniline Aniline Intermediate NitroReduction->Aniline Amide Amide Formation Aniline->Amide R-COCl Sulfonamide Sulfonamide Formation Aniline->Sulfonamide R-SO₂Cl Urea Urea Formation Aniline->Urea R-NCO Acid Carboxylic Acid Intermediate EsterHydrolysis->Acid Amide2 Amide Coupling (EDC, HOBt) Acid->Amide2 R-NH₂

References

Scale-up synthesis involving 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical building block in contemporary organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing robust, scalable, and safe procedures. We will delve into the strategic selection of the synthetic route, provide detailed step-by-step protocols, and discuss critical parameters for process optimization, safety, and analytical validation.

Introduction and Strategic Importance

This compound is a versatile bifunctional reagent. The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, while the nitro and ester groups provide handles for further chemical modification. The ortho-nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the molecule and can present unique challenges and opportunities in synthesis.[3][4] For instance, the steric hindrance from the ortho-nitro group can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, necessitating careful optimization of reaction conditions.[3][4][5] Its successful synthesis on a large scale is paramount for enabling drug discovery programs and the production of advanced materials.

This guide outlines a robust three-step synthetic sequence designed for scalability, starting from commercially available 4-bromobenzoic acid. The chosen pathway prioritizes regiochemical control, operational safety, and the use of cost-effective reagents.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step process. The workflow minimizes complex purification steps and utilizes well-established, scalable chemical transformations.

G cluster_0 Process Flow for this compound Synthesis A Step 1: Fischer Esterification (4-Bromobenzoic Acid → Isopropyl 4-bromobenzoate) B Step 2: Regioselective Nitration (Isopropyl 4-bromobenzoate → Isopropyl 4-bromo-2-nitrobenzoate) A->B Intermediate 1 C Step 3: Miyaura Borylation (Isopropyl 4-bromo-2-nitrobenzoate → Target Compound) B->C Intermediate 2 D Final Product: This compound C->D Purification & Isolation

Caption: High-level workflow for the three-step synthesis.

Experimental Protocols & Mechanistic Rationale

PART I: Step 1 - Fischer Esterification of 4-Bromobenzoic Acid

Objective: To synthesize Isopropyl 4-bromobenzoate. This initial step protects the carboxylic acid and introduces the isopropoxycarbonyl group.

Rationale: The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction.[6] For a scale-up operation, using the alcohol (isopropanol) as the solvent drives the equilibrium towards the product side. Sulfuric acid is a cost-effective and highly efficient catalyst for this transformation.[7]

G cluster_mech Fischer Esterification Mechanism start Carboxylic Acid p1 Protonation H+ start->p1 p2 Activated Carbonyl p1->p2 p3 Nucleophilic Attack R'-OH p2->p3 p4 Tetrahedral Intermediate p3->p4 p5 Proton Transfer p4->p5 p6 Elimination of H2O p5->p6 p7 Deprotonation -H+ p6->p7 end Ester p7->end

Caption: Key stages of the acid-catalyzed Fischer esterification.

Protocol:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 4-bromobenzoic acid (1.0 eq).

  • Reagent Addition: Add isopropanol (10-15 volumes). Begin agitation.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the stirring suspension. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quench & Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (20 volumes). The product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution until the filtrate is neutral. Finally, wash again with water.

  • Drying: Dry the isolated white solid under vacuum at 40-50°C to a constant weight.

ParameterRecommended ValueRationale
Solvent IsopropanolServes as both reactant and solvent, driving equilibrium.
Catalyst Conc. H₂SO₄Cost-effective and efficient proton source.[7]
Temperature Reflux (~82°C)Provides sufficient thermal energy to overcome activation barrier.
Monitoring HPLC, TLCTo ensure complete conversion and avoid side reactions.
PART II: Step 2 - Regioselective Nitration

Objective: To synthesize Isopropyl 4-bromo-2-nitrobenzoate.

Rationale: The nitration of the aromatic ring is achieved using a standard nitrating mixture (HNO₃/H₂SO₄). The ester group is a meta-director, while the bromine is an ortho-, para-director. In this case, nitration occurs ortho to the bromine and meta to the ester, yielding the desired 2-nitro isomer as the major product. Temperature control is absolutely critical to prevent the formation of dinitro byproducts and ensure safety.

Protocol:

  • Reactor Setup: Charge a clean, dry reactor with concentrated sulfuric acid (5 volumes). Cool the acid to 0-5°C using an appropriate cooling bath.

  • Substrate Addition: Slowly add Isopropyl 4-bromobenzoate (1.0 eq) in portions, ensuring the internal temperature does not exceed 10°C.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) while maintaining a temperature below 10°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the reactor containing the substrate solution. The internal temperature must be strictly maintained between 0-5°C throughout the addition.

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction by HPLC.

  • Quench: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. The product will precipitate as a pale-yellow solid.

  • Isolation & Drying: Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum at 40°C.

PART III: Step 3 - Miyaura Borylation

Objective: To convert the aryl bromide into the target boronic acid.

Rationale: The Miyaura borylation is a palladium-catalyzed reaction that forms a carbon-boron bond.[8] It offers excellent functional group tolerance and typically proceeds under milder conditions than traditional Grignard or organolithium methods, which is crucial given the presence of the nitro and ester groups.[9][10] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to release the product and regenerate the catalyst.

Protocol:

  • Reactor Setup: Charge a reactor with Isopropyl 4-bromo-2-nitrobenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).

  • Inerting: The reactor must be rendered inert by evacuating and backfilling with an inert gas (Nitrogen or Argon) several times.

  • Solvent & Catalyst: Add a degassed solvent such as 1,4-dioxane or DMSO (10 volumes). Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Reaction: Heat the mixture to 80-90°C under the inert atmosphere and stir for 8-16 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up (Pinacol Ester): Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Hydrolysis to Boronic Acid: Concentrate the organic layer. The resulting crude boronic ester can be hydrolyzed to the free boronic acid. Dissolve the crude material in a mixture of THF/water and add an acid (e.g., 2N HCl). Stir at room temperature until hydrolysis is complete (as monitored by HPLC).

  • Purification: The final purification of boronic acids can be challenging. An effective method is an acid-base extraction.[11] a. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. b. Basify the aqueous layer with NaOH to form the boronate salt. Wash this basic aqueous layer with an organic solvent to remove basic impurities. c. Re-acidify the aqueous layer with HCl to precipitate the pure boronic acid product.

  • Isolation & Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum.

ParameterRecommended ValueRationale
Catalyst Pd(dppf)Cl₂Effective for cross-coupling of aryl bromides.[10]
Boron Source B₂pin₂Stable, easy to handle solid.
Base KOAc (Potassium Acetate)Mild base, compatible with the ester functional group.
Solvent Dioxane / DMSOAprotic polar solvents suitable for Suzuki-Miyaura reactions.
Atmosphere Inert (N₂ or Ar)Essential to prevent degradation of the Pd(0) active catalyst.

Analytical Characterization

The identity and purity of the final product and key intermediates must be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Observations for Final Product
¹H NMR Structural ElucidationAromatic protons, isopropyl methine (septet) and methyl (doublet) signals.[12]
¹³C NMR Carbon Skeleton ConfirmationSignals corresponding to aromatic, carbonyl, and aliphatic carbons.
LC-MS Purity & Mass VerificationA single major peak in the chromatogram with the correct mass-to-charge ratio.[13]
Melting Point Purity AssessmentA sharp, defined melting range.
FT-IR Functional Group IDCharacteristic stretches for O-H (boronic acid), C=O (ester), and N-O (nitro).

Safety and Handling

Scaling up chemical synthesis requires stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shields, flame-retardant lab coats, and chemically resistant gloves.[14][15]

  • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales. Ensure safety showers and eyewash stations are accessible.[15][16]

  • Reagent Hazards:

    • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care. The nitration reaction is highly exothermic and can run away if temperature is not controlled.

    • Organometallic Reagents: Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.

    • Solvents: Use of flammable solvents like dioxane and ethyl acetate requires grounding of equipment and avoiding ignition sources.

  • Product Hazards: Nitrophenylboronic acids are classified as irritants and may be harmful if swallowed or inhaled.[14][17] Avoid generating dust.[14]

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Biaryl Synthesis through Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[3][4] Traditional Suzuki coupling reactions, while robust, can often be hampered by long reaction times, sometimes requiring up to 24 hours of reflux.[5] The advent of microwave-assisted organic synthesis has revolutionized this field by dramatically reducing reaction times, often from hours to mere minutes, while frequently improving product yields and purity.[6][7][8][9]

This application note provides a comprehensive guide to performing a microwave-assisted Suzuki coupling reaction using 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid . This particular boronic acid is an important building block, featuring an electron-withdrawing nitro group and an ester functionality. These features present specific challenges and considerations for reaction optimization, such as the potential for side reactions or degradation of the ester group under harsh basic conditions.[10] This guide will provide a detailed protocol, explain the rationale behind the selection of reagents and conditions, and offer troubleshooting advice to enable researchers to successfully synthesize complex biaryl molecules.

The Rationale Behind Key Experimental Choices

The success of a Suzuki coupling reaction hinges on the careful selection of the catalyst, base, solvent, and reaction conditions. Each component plays a critical role in the catalytic cycle.

The Catalytic System: Palladium and Ligands

The heart of the Suzuki reaction is the palladium catalyst.[1][3] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[11][12]

For this protocol, we recommend a pre-formed palladium complex with a bulky, electron-rich phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos or XPhos).[10][12] These ligands are known to:

  • Accelerate Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl chlorides.[13]

  • Promote Reductive Elimination: Facilitating the final step of the catalytic cycle to release the product.

  • Enhance Catalyst Stability: Preventing the formation of inactive palladium black.

The Role of the Base: Activating the Boronic Acid

The base is crucial for activating the boronic acid to facilitate transmetalation.[14][15] It converts the neutral boronic acid into a more nucleophilic boronate species.[10] The choice of base is particularly important when dealing with substrates containing base-sensitive functional groups, such as the isopropoxycarbonyl group in our target molecule.

  • Mild vs. Strong Bases: A strong base like sodium hydroxide could lead to the hydrolysis of the ester.[10] Therefore, a milder inorganic base is preferred.

  • Recommended Base: Anhydrous potassium phosphate (K₃PO₄) is an excellent choice for substrates with base-labile functionalities.[10] It is effective in promoting the reaction while minimizing side reactions like ester cleavage. Potassium carbonate (K₂CO₃) is another reliable option.[10][16]

Solvent Systems for Microwave Chemistry

The choice of solvent is critical in microwave-assisted reactions as it must efficiently absorb microwave energy. A mixture of a non-polar solvent with a polar co-solvent is often ideal.

  • Recommended Solvents: A mixture of dioxane and water is a common and effective solvent system for Suzuki reactions.[5] Dioxane dissolves the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Other suitable solvents include toluene/water or DMF.[17]

The Advantage of Microwave Irradiation

Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[18] This results in a significant acceleration of the reaction rate, often by orders of magnitude compared to conventional heating.[5] For palladium-catalyzed reactions, there is evidence that the metallic species itself can efficiently absorb microwave energy, further enhancing catalytic activity.

Visualizing the Suzuki Coupling Pathway

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 (activated by base) ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->Transmetalation Enters Cycle

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields when using 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid. This sterically hindered and electron-deficient substrate presents unique challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns when working with this challenging boronic acid.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate are a frequent issue and can be attributed to several factors. The primary culprits include:

  • Protodeboronation: The electron-withdrawing nature of the ortho-nitro group makes the boronic acid susceptible to protodeboronation, a side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a C-H bond.[1][2][3] This is often accelerated by the presence of aqueous bases and higher temperatures.[3]

  • Steric Hindrance: The bulky isopropoxycarbonyl and nitro groups ortho to the boronic acid can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[4][5]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this substrate. Standard conditions, such as using Pd(PPh₃)₄, may be ineffective.[5]

  • Catalyst Deactivation: The presence of oxygen can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[4]

  • Poor Reagent Quality: The purity of the boronic acid, aryl halide, and solvents is crucial. Impurities can inhibit the catalyst and lead to inconsistent results.[6]

Q2: What is protodeboronation and why is it a significant problem with this specific boronic acid?

A2: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is broken and replaced by a carbon-hydrogen bond.[1][7] This is a major undesired side reaction in Suzuki-Miyaura coupling as it consumes the nucleophilic partner, leading to a reduced yield of the desired product and the formation of a byproduct (in this case, isopropyl 2-nitrobenzoate) that can complicate purification.[7] Electron-deficient arylboronic acids, like this compound, are particularly prone to this side reaction.[6][8]

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[2][3][7] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[1][2][7]

  • Anhydrous or Less Aqueous Conditions: While some water is often necessary for the activity of certain bases, minimizing water content can help reduce the rate of protodeboronation.[3][9]

  • Careful Base Selection: The choice of base is critical. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases which can accelerate protodeboronation.[7]

  • Lower Reaction Temperatures: Running the reaction at the lowest temperature that still allows for efficient coupling can help to minimize this side reaction.[2]

Q4: What are the best catalysts and ligands for this type of sterically hindered substrate?

A4: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often not effective.[5] It is crucial to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5]

  • Buchwald-type biarylphosphine ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent choices for coupling sterically hindered substrates.[4][10] They promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[5]

  • N-heterocyclic carbene (NHC) ligands: These are strong σ-donors with significant steric bulk that can enhance catalytic activity and stability, leading to high yields.[11][12]

Part 2: Detailed Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific issues you may be facing.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Integrity - Fresh boronic acid/ester? - Anhydrous/degassed solvent? - Pure aryl halide? start->check_reagents check_conditions 2. Review Initial Reaction Conditions - Inert atmosphere maintained? - Adequate stirring? - Correct temperature? check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_catalyst 3. Optimize Catalyst System - Switch to bulky, electron-rich ligand? (e.g., XPhos, SPhos) - Use a pre-catalyst? (e.g., XPhos Pd G3) check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Found & Corrected optimize_base 4. Re-evaluate Base Selection - Using K₃PO₄ or Cs₂CO₃? - Is the base finely powdered? - Consider anhydrous conditions? optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improved optimize_solvent_temp 5. Adjust Solvent & Temperature - Using Toluene or Dioxane? - Increase temperature if needed? - Consider microwave heating? optimize_base->optimize_solvent_temp No Improvement optimize_base->success Yield Improved use_ester 6. Mitigate Protodeboronation - Convert boronic acid to pinacol or MIDA ester? optimize_solvent_temp->use_ester No Improvement optimize_solvent_temp->success Yield Improved use_ester->success Yield Improved

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Problem: Significant Protodeboronation Observed (Formation of Isopropyl 2-nitrobenzoate)

Causality: The electron-withdrawing nitro group enhances the susceptibility of the C-B bond to cleavage by a proton source, a reaction often catalyzed by the base and accelerated by heat.[2][3]

Step-by-Step Solution:

  • Protect the Boronic Acid: The most robust solution is to convert the this compound to its corresponding pinacol or MIDA ester.[2] These derivatives are more stable and slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[1][2]

  • Modify the Base and Solvent System:

    • Switch to a weaker, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][5] Ensure the base is a fine powder to maximize surface area.

    • Reduce the amount of water in the reaction. While some water can be beneficial, especially with phosphate and carbonate bases, running the reaction in anhydrous solvents like toluene or dioxane with a base like potassium fluoride (KF) can significantly reduce protodeboronation.[3][5]

  • Lower the Reaction Temperature: If possible, reduce the reaction temperature. Monitor the reaction progress to find the lowest effective temperature that provides a reasonable reaction rate.[2]

Problem: No or Very Low Conversion of Starting Materials

Causality: This often points to an issue with the catalyst's activity or severe steric hindrance preventing the catalytic cycle from proceeding efficiently. The transmetalation step is often the rate-limiting step for such hindered substrates.[12]

Step-by-Step Solution:

  • Upgrade Your Catalyst System: This is the most critical step.

    • Ligand Choice: Immediately switch from standard ligands like PPh₃ to a bulky, electron-rich biaryl phosphine ligand.[10] Excellent starting points are XPhos , SPhos , or RuPhos .[4][10] These ligands promote the formation of a more reactive, monoligated palladium species that is better able to accommodate hindered substrates.[10]

    • Palladium Source: Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.[13] Alternatively, use a commercially available pre-catalyst (e.g., XPhos Pd G3) which can offer faster activation and greater consistency.[14]

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers.[10] If you are running the reaction at 80 °C, consider increasing it to 100-110 °C.[6][10] Solvents like toluene or dioxane are well-suited for these temperatures.[10]

  • Optimize the Base: For very hindered systems, a stronger base may be required to facilitate the transmetalation step.[5] While K₃PO₄ is a good starting point, consider trying a stronger base like potassium tert-butoxide (t-BuOK) if other modifications fail.[5][11]

Part 3: Data and Protocols

Table 1: Impact of Reaction Parameters on Suzuki Coupling with Hindered/Electron-Deficient Boronic Acids
ParameterConditionExpected Impact on Yield with this compoundRationale
Catalyst Ligand Pd(PPh₃)₄LowPPh₃ is not bulky or electron-rich enough to facilitate the coupling of sterically hindered substrates.[5][12]
Buchwald Ligands (XPhos, SPhos)HighBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, overcoming steric barriers.[4][5]
NHC LigandsHighStrong σ-donors and steric bulk enhance catalyst activity and stability with challenging substrates.[11][12]
Base K₂CO₃ModerateA standard, mild base that may be less effective for very challenging substrates.[3]
K₃PO₄HighA reliable choice for difficult couplings, providing a good balance of reactivity while minimizing side reactions.[3][5]
Cs₂CO₃HighMore soluble and stronger than K₂CO₃; can increase reaction rates.[3][5]
t-BuOKPotentially HighA strong base that can be effective for very hindered systems, but may increase side reactions.[5][11]
Solvent Toluene / H₂OModerate to HighCommon choice, but the water can promote protodeboronation.
Dioxane / H₂OModerate to HighAnother common choice, similar pros and cons to toluene/water mixtures.[10]
Anhydrous Toluene or DioxaneHighPreferred to minimize protodeboronation, especially when used with bases like KF or finely powdered K₃PO₄.[10]
Experimental Protocol: Optimized Suzuki Coupling of this compound pinacol ester

This protocol provides a robust starting point for the coupling of the stabilized pinacol ester derivative.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, and finely powdered K₃PO₄.[6]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[4]

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Catalytic Cycle and Key Challenges

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Key Side Reactions Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (Often Rate-Limiting) PdII->Transmetal + [R²B(OH)₃]⁻ Homocoupling Homocoupling PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² (Desired Product) RedElim->Product Product->Pd0 BoronicAcid R²-B(OH)₂ (4-Isopropoxycarbonyl- 2-nitrophenylboronic acid) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H₂O, Base, Heat BoronicAcid->Homocoupling O₂, Pd Catalyst SideProduct R²-H (Undesired Byproduct) Protodeboronation->SideProduct Dimer R²-R² (Dimer Byproduct) Homocoupling->Dimer

Caption: The Suzuki-Miyaura cycle and competing side reactions.

References

Technical Support Center: Mastering the Challenge of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of employing this electron-deficient arylboronic acid in their synthetic endeavors. The inherent reactivity of this molecule, while synthetically valuable, presents a significant challenge: a high propensity for protodeboronation. This guide provides in-depth, evidence-based strategies and troubleshooting advice to ensure the successful application of this reagent in your critical cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product and a significant amount of 3-isopropoxycarbonyl-nitrobenzene. What is happening?

A1: You are observing the classic side-reaction of protodeboronation.[1][2] This is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. For this compound, this results in the formation of the undesired byproduct, 3-isopropoxycarbonyl-nitrobenzene. This process is particularly pronounced with electron-deficient arylboronic acids due to the electronic-withdrawing nature of the nitro and isopropoxycarbonyl groups, which destabilize the carbon-boron bond.[1][3]

Q2: Why is this specific boronic acid so susceptible to protodeboronation?

A2: The susceptibility arises from a combination of electronic and steric factors. The potent electron-withdrawing effect of the ortho-nitro group significantly increases the propensity for protodeboronation.[3] This effect is further amplified by the para-isopropoxycarbonyl group. Additionally, the steric hindrance from the ortho-nitro group can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, giving the competing protodeboronation pathway more time to occur.[1][3]

Q3: I've heard that the choice of base is critical. Which base should I be using?

A3: The choice of base is indeed paramount. Strong bases, especially in aqueous media, can accelerate protodeboronation.[1] For this substrate, it is highly recommended to move away from strong bases like sodium or potassium hydroxide. Instead, milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are preferable.[4] These bases are strong enough to facilitate the formation of the active boronate species required for transmetalation but are less likely to aggressively promote the undesired protodeboronation.

Q4: Can I improve my results by simply changing the reaction temperature?

A4: Temperature plays a significant role. Higher temperatures, while often used to drive sluggish couplings to completion, will also accelerate the rate of protodeboronation.[1] A systematic approach is to start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress. If the desired coupling is occurring, albeit slowly, it is often better to accept a longer reaction time at a lower temperature than to risk significant protodeboronation at elevated temperatures.

Troubleshooting Guide: Low Yield and Protodeboronation

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.

Observed Issue Potential Cause Recommended Solution
Low to no yield of coupled product; significant formation of 3-isopropoxycarbonyl-nitrobenzene. High rate of protodeboronation.1. Switch to a more stable boronic acid derivative: This is the most robust solution. Convert the boronic acid to its pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester.[1][2] These derivatives are more stable and facilitate a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[2] 2. Optimize the base: Use a milder base such as K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).
Reaction is sluggish and does not go to completion, even with minimal protodeboronation. Inefficient catalyst system for a sterically hindered and electron-deficient substrate.1. Screen palladium catalysts and ligands: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often more effective. Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst).[5][6] 2. Gradually increase temperature: If protodeboronation is minimal, a cautious increase in temperature may be necessary to drive the reaction to completion. Monitor byproduct formation closely.
Inconsistent results between different batches of the reaction. 1. Degradation of the boronic acid during storage. 2. Variability in the quality of solvents and reagents (e.g., water content).1. Use freshly purchased or purified this compound. For long-term storage and consistent results, convert it to the more stable MIDA boronate.[7] 2. Ensure the use of high-purity, anhydrous, and degassed solvents. Oxygen can deactivate the palladium catalyst, leading to inconsistent results.[8]

Advanced Strategies: The "Slow-Release" Approach

For particularly challenging substrates like this compound, a "slow-release" strategy using a more stable boronic acid derivative is often the key to success.

The Rationale

The core principle is to use a stable precursor (a boronate ester) that, under the reaction conditions, slowly hydrolyzes to release the active boronic acid. This maintains a low steady-state concentration of the unstable boronic acid, favoring the desired cross-coupling reaction over the competing protodeboronation.

Recommended Derivatives
  • Pinacol (Bpin) Esters: These are a common and effective choice for increasing stability. They are generally more robust than the corresponding boronic acids and can be purified via silica gel chromatography.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates offer exceptional stability.[9][10] They are typically crystalline, bench-stable solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[7][10] Deprotection to the active boronic acid occurs under mild aqueous basic conditions.[10]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point and will likely require optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of N-methyliminodiacetic acid (MIDA) boronate

This protocol is adapted from established procedures for the synthesis of MIDA boronates.[11][12][13]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or a 5% (v/v) solution of Dimethyl Sulfoxide (DMSO) in Toluene

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using Toluene/DMSO), add this compound and N-methyliminodiacetic acid.

  • Add the solvent (DMF or Toluene/DMSO).

  • If using Toluene/DMSO, heat the mixture to reflux to azeotropically remove water. If using DMF, heat the mixture to 160 °C.[14]

  • Monitor the reaction for the consumption of the starting boronic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, remove the solvent under high vacuum.[14] The resulting residue can be suspended in water and sonicated to induce precipitation. The solid can then be collected by filtration, washed with diethyl ether, and dried.[14]

  • If using Toluene/DMSO, the product may precipitate upon cooling. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Protodeboronation

G start Low Yield of Desired Product High Protodeboronation check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_temp Is the reaction temperature > 80 °C? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_boronic_acid Using the free boronic acid? check_temp->check_boronic_acid No lower_temp->check_boronic_acid use_ester Convert to a more stable derivative (Pinacol or MIDA ester) check_boronic_acid->use_ester Yes optimize_catalyst If reaction is sluggish, optimize catalyst system (e.g., Buchwald ligands) check_boronic_acid->optimize_catalyst No use_ester->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: Troubleshooting workflow for protodeboronation.

Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 / Base) pd2_complex->transmetalation boronic_acid Ar'-B(OH)2 (this compound) pd2_complex->boronic_acid Competition for Boronic Acid diaryl_pd2 Ar-Pd(II)(Ar')L_n transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination product Ar-Ar' (Desired Product) reductive_elimination->product product->pd0 protonolysis Protonolysis (H+, Base, Heat) boronic_acid->protonolysis byproduct Ar'-H (Undesired Byproduct) protonolysis->byproduct

References

Technical Support Center: Troubleshooting Side Reactions of 2-Nitrophenylboronic Acid Derivatives in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Nitrophenylboronic acid is a vital building block in medicinal chemistry and materials science, enabling the introduction of a synthetically versatile nitroaryl moiety. However, its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is frequently plagued by competing side reactions. The inherent properties of this reagent—an electron-withdrawing nitro group combined with significant steric hindrance at the ortho position—make it particularly susceptible to undesired pathways that can drastically lower the yield of the target product.[1][2]

This technical support guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers, scientists, and drug development professionals navigate the challenges associated with 2-nitrophenylboronic acid. By understanding the root causes of common side reactions, you can rationally design your experiments to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during cross-coupling reactions with 2-nitrophenylboronic acid.

Q1: What are the primary side reactions I should be aware of when using 2-nitrophenylboronic acid?

A1: The two most prevalent and yield-reducing side reactions are protodeboronation and homocoupling .[3][4] Protodeboronation results in the formation of nitrobenzene, consuming your starting material without forming a C-C bond.[4][5] Homocoupling leads to the formation of 2,2'-dinitrobiphenyl, a dimeric byproduct of the boronic acid.[3]

Q2: My main byproduct is nitrobenzene. What is causing this, and how can I prevent it?

A2: This is a classic case of protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This reaction is often catalyzed by the base required for the Suzuki coupling and is accelerated by high temperatures and the presence of proton sources like water.[4][6] The electron-withdrawing nitro group makes the C-B bond more susceptible to this cleavage.[1][6]

To minimize protodeboronation:

  • Optimize the Base: Screen weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger ones. Potassium fluoride (KF) can also be effective, particularly in anhydrous conditions.[6]

  • Lower the Temperature: Run the reaction at the lowest effective temperature (e.g., 60–80 °C) to slow the rate of protodeboronation relative to the cross-coupling.[4]

  • Use a More Stable Boronic Acid Derivative: This is a highly effective strategy. Convert the boronic acid to a more stable pinacol ester (Bpin) or N-methyliminodiacetic acid (MIDA) ester. These derivatives slowly release the active boronic acid in situ, keeping its concentration low and minimizing the side reaction.[4][5]

Q3: I'm seeing a lot of 2,2'-dinitrobiphenyl in my reaction mixture. What is this, and what can I do about it?

A3: The formation of 2,2'-dinitrobiphenyl is due to the homocoupling of two molecules of 2-nitrophenylboronic acid.[3] This side reaction is primarily caused by two factors: the presence of Pd(II) species, which can stoichiometrically react with the boronic acid, and the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[3]

To prevent homocoupling:

  • Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This avoids high initial concentrations of Pd(II) sources like Pd(OAc)₂.[3]

  • Ensure Rigorous Degassing: Oxygen is a key culprit. Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 15-30 minutes) before adding the catalyst.[3][7]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[7][8]

Q4: My reaction is very slow or stalls before completion. Why is this happening?

A4: Sluggish reactions are common with this substrate and can be attributed to several factors:

  • Steric Hindrance: The bulky ortho-nitro group can significantly slow down the crucial transmetalation step in the catalytic cycle.[1][2]

  • Catalyst Deactivation: The nitro group itself can potentially coordinate to the palladium center, leading to inactive catalyst species.[6]

  • Poor Reagent Solubility: If any of the components (aryl halide, boronic acid, or base) are not fully dissolved, the reaction can be slow or incomplete.[9][10]

To address a stalled reaction:

  • Screen Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands are designed to accelerate both oxidative addition and reductive elimination, and their steric bulk can facilitate the coupling of hindered partners.[2][6]

  • Use a Modern Precatalyst: Buchwald G3 or G4 precatalysts are often more robust and provide faster initiation than traditional sources.[6]

  • Optimize the Solvent System: Ensure all reagents are soluble at the reaction temperature. Common solvent systems include mixtures like 1,4-dioxane/water, THF/water, or toluene/ethanol/water.[6][10]

In-Depth Troubleshooting Guides

Guide 1: High Levels of Protodeboronation

Symptom: The primary observable issue is a low yield of the desired product, with nitrobenzene being the major byproduct identified by GC-MS or LC-MS analysis.

Root Cause Analysis: Protodeboronation is the hydrolytic cleavage of the C–B bond. For electron-deficient arylboronic acids, this process is often base-catalyzed. The mechanism involves the formation of a boronate species, which then undergoes protonolysis.[4][5] Higher temperatures provide the activation energy needed for this undesired pathway to compete effectively with the productive cross-coupling cycle.

Visualizing the Problem: Competing Pathways

The following diagram illustrates how the boronic acid starting material can be diverted from the desired catalytic cycle into the unproductive protodeboronation pathway.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Side Reaction A 2-Nitrophenylboronic Acid C Transmetalation A->C Base E Protodeboronation A->E Base, H₂O High Temp. B Pd(II) Complex B->C D Cross-Coupled Product C->D Reductive Elimination F Nitrobenzene (Byproduct) E->F

Caption: Competing reaction pathways for 2-nitrophenylboronic acid.

Corrective Actions
StrategyAction PlanRationale
1. Base Optimization Screen a panel of bases, starting with milder options. A typical screening order would be K₂CO₃, K₃PO₄, Cs₂CO₃, and KF. Use 2.0-3.0 equivalents.The choice and strength of the base are critical. A base must be strong enough to facilitate transmetalation but not so harsh that it accelerates protodeboronation.[4][6]
2. Temperature Control Attempt the reaction at a lower temperature (e.g., start at 60 °C) and monitor progress over a longer period. Gradually increase if the reaction is too slow.Lowering the temperature disproportionately slows the undesired protodeboronation reaction compared to the palladium-catalyzed cross-coupling.[4]
3. Use a Stable Derivative Synthesize the 2-nitrophenylboronic acid pinacol ester (see Protocol 2). Use this ester directly in the coupling reaction, often with a base like K₃PO₄.Boronic esters are significantly more stable to protodeboronation. They hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.[4][5]
4. Enhance Catalyst Activity Switch to a highly active catalyst system, such as a Buchwald G3 precatalyst with a bulky biaryl phosphine ligand (e.g., XPhos Pd G3).If the rate of the desired coupling is significantly faster than the rate of protodeboronation, the side reaction becomes negligible. Highly active catalysts promote rapid C-C bond formation.[4]
Guide 2: Significant Homocoupling of Boronic Acid

Symptom: A significant amount of 2,2'-dinitrobiphenyl is observed, often alongside unreacted aryl halide and a low yield of the cross-coupled product.

Root Cause Analysis: Homocoupling is driven by Pd(II) species. If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can react directly with two molecules of the boronic acid before the catalytic cycle is fully established. Furthermore, any oxygen present in the system can oxidize the catalytically active Pd(0) back to Pd(II), which then perpetuates the homocoupling side reaction.[3]

Corrective Actions
  • Select the Right Catalyst Form:

    • Action: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Rationale: This ensures the catalyst enters the cycle in its active state, minimizing the amount of Pd(II) available for homocoupling.[3]

  • Implement Rigorous Inert Atmosphere Technique:

    • Action: Degas all solvents (including water if used as a co-solvent) and the reaction vessel thoroughly. Maintain a positive pressure of argon or nitrogen throughout the entire experiment, from reagent addition to the end of the reaction.

    • Rationale: The complete exclusion of oxygen is critical to prevent the oxidation of Pd(0) to Pd(II), which is a primary cause of homocoupling.[3][7]

  • Ligand Choice:

    • Action: Use bulky, electron-rich phosphine ligands.

    • Rationale: These ligands stabilize the Pd(0) center and promote the desired oxidative addition and reductive elimination steps, helping the productive cycle outcompete the homocoupling pathway.[11]

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid

This protocol provides a robust starting point for coupling 2-nitrophenylboronic acid with an aryl bromide, incorporating best practices to minimize side reactions.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Nitrophenylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1, 0.1-0.5 M)

Procedure:

  • Vessel Preparation: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-nitrophenylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water mixture via syringe.

  • Catalyst Addition: Briefly remove the septum under a strong positive flow of inert gas and add the palladium precatalyst. Immediately reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[8][9]

Protocol 2: Synthesis and Use of 2-Nitrophenylboronic Acid Pinacol Ester

This protocol is a key strategy for overcoming protodeboronation.

Materials (Synthesis):

  • 2-Nitrophenylboronic Acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Hexane

Procedure (Synthesis):

  • In a round-bottom flask, dissolve 2-nitrophenylboronic acid in toluene.

  • Add pinacol to the solution.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is typically pure enough to be used directly in the coupling reaction without further purification.

Procedure (Use in Coupling):

  • Follow Protocol 1, substituting the 2-nitrophenylboronic acid pinacol ester for the boronic acid, typically using 1.2 equivalents. K₃PO₄ is often an effective base for couplings involving boronic esters.[6]

Visualizations & Data

The Suzuki-Miyaura Catalytic Cycle

Understanding the main productive pathway is essential for troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oadd Oxidative Addition pd0->oadd pd2 R¹-Pd(II)-X L₂ oadd->pd2 trans Transmetalation pd2->trans pd2_r2 R¹-Pd(II)-R² L₂ trans->pd2_r2 relim Reductive Elimination pd2_r2->relim relim->pd0 product R¹-R² relim->product aryl_halide R¹-X aryl_halide->oadd boronic_acid R²-B(OH)₂ base Base boronic_acid->base base->trans

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow start Low Yield or Failed Reaction q1 Analyze Crude Reaction Mixture (LCMS/GCMS) start->q1 nitrobenzene Major Byproduct: Nitrobenzene q1->nitrobenzene Yes homocoupling Major Byproduct: 2,2'-Dinitrobiphenyl q1->homocoupling No sol_proto Protodeboronation Issue 1. Use Milder Base (K₂CO₃/KF) 2. Lower Reaction Temp 3. Use Pinacol/MIDA Ester nitrobenzene->sol_proto no_reaction Starting Materials Largely Unreacted homocoupling->no_reaction No sol_homo Homocoupling Issue 1. Use Pd(0) Precatalyst 2. Rigorously Degas Solvents 3. Ensure Inert Atmosphere homocoupling->sol_homo Yes sol_stall Stalled Reaction 1. Screen Bulky Ligands (XPhos) 2. Use Robust Precatalyst (G3) 3. Check Reagent Solubility no_reaction->sol_stall

Caption: A decision tree for troubleshooting failed reactions.

Base and Condition Summary

The following table provides a starting point for base selection in Suzuki couplings with 2-nitrophenylboronic acid. Optimization is almost always necessary.[6]

BaseEquivalentsCommon Solvent System(s)Typical Temp (°C)Key Considerations
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (4:1)60 - 100A strong, reliable base often effective for difficult couplings and with boronic esters.[6]
K₂CO₃ 2.0 - 3.0Toluene / EtOH / H₂O, THF / H₂O80 - 110Standard, milder base. May be less effective for very challenging substrates but can reduce protodeboronation.[6]
Cs₂CO₃ 2.0 - 3.01,4-Dioxane / H₂O, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates but also the risk of side reactions.[6]
KF 3.0THF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[6]

References

How to avoid homocoupling of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Mitigate Homocoupling of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and actionable protocols for challenging Suzuki-Miyaura cross-coupling reactions. Here, we address the specific issue of boronic acid homocoupling, focusing on the sterically hindered and electron-deficient substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem with my specific substrate?

A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings where two molecules of your boronic acid reagent react with each other to form a symmetrical biaryl. In your case, this would be the formation of 2,2'-dinitro-4,4'-bis(isopropoxycarbonyl)biphenyl. This is highly undesirable as it consumes your boronic acid, reduces the yield of the intended cross-coupled product, and introduces a significant purification challenge, as the homocoupled byproduct often has similar chromatographic properties to the target molecule.[1]

Your specific substrate, this compound, is particularly susceptible for two main reasons:

  • Electronic Effects: The potent electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring. This reduces the nucleophilicity of the boronic acid, which can slow the rate-limiting transmetalation step in the desired catalytic cycle.[2][3] When the desired reaction slows, competing side reactions like homocoupling become more prominent.

  • Steric Hindrance: The nitro group is in the ortho position relative to the boronic acid. This steric bulk can further impede the approach of the boron species to the palladium center during the transmetalation step, exacerbating the issue.[4]

Q2: What are the primary chemical mechanisms that cause homocoupling?

A2: There are two principal pathways responsible for boronic acid homocoupling in palladium-catalyzed reactions:

  • Oxygen-Mediated Homocoupling: This is the most common cause.[5] Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to a palladium(II) peroxo species ((η²-O₂)PdL₂). This peroxo complex readily reacts with two molecules of the boronic acid in a separate catalytic cycle to generate the symmetrical biaryl byproduct.[6][7][8][9][10] This pathway is catalytic and can significantly deplete your starting material if oxygen is not rigorously excluded.

  • Pd(II)-Mediated Homocoupling: This pathway is particularly relevant when using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). Before the main Suzuki cycle can begin, the Pd(II) precatalyst must be reduced to the active Pd(0) species. One way this occurs is through a stoichiometric reaction where the Pd(II) complex couples two molecules of the boronic acid, producing one molecule of the homocoupled product and one atom of Pd(0).[11][12] While this initiates the desired reaction, it does so at the cost of your starting material and generates an impurity from the very start.

Q3: How can I quickly assess if homocoupling is the major issue in my reaction?

A3: The most direct method is to analyze the crude reaction mixture.

  • Thin-Layer Chromatography (TLC): Spot the crude reaction mixture alongside your boronic acid starting material. The homocoupled product will be significantly less polar than the boronic acid and will appear as a new, higher Rƒ spot.

  • LC-MS or GC-MS: These techniques are ideal for identifying the homocoupled product by its mass. The expected mass of the byproduct from this compound (M.W. 267.04 g/mol ) would be approximately 374.09 g/mol (corresponding to the dinitrobiphenyl product after loss of the two boronic acid groups).

  • ¹H NMR: In the crude NMR, the homocoupled product will show a distinct set of aromatic signals, different from both the starting material and the desired cross-coupled product.

Troubleshooting Guide & Optimization Protocols

Issue: Significant formation of 2,2'-dinitro-4,4'-bis(isopropoxycarbonyl)biphenyl is observed.

This indicates that the rate of homocoupling is competitive with or exceeding the rate of the desired cross-coupling. The following strategies are designed to suppress the homocoupling pathways and promote the Suzuki-Miyaura reaction.

Solution A: Rigorous Exclusion of Oxygen

Causality: This is the most critical step to prevent the primary, oxygen-mediated homocoupling pathway. By removing dissolved oxygen, you prevent the formation of the palladium-peroxo complex that is the key intermediate in the homocoupling catalytic cycle.[6][12]

Execution:

  • Use Anhydrous Solvents: Use freshly dried, anhydrous solvents. Water itself is not the primary issue, but solvents that have been opened multiple times can absorb significant atmospheric oxygen.

  • Degassing: Before adding the catalyst, thoroughly degas the solvent and reaction mixture. Three common methods are:

    • Nitrogen/Argon Sparge: Bubble a steady stream of an inert gas through the solvent for at least 20-30 minutes. This is a simple and effective method.[12][13]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent/mixture with liquid nitrogen, apply a high vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three times.

    • Sonication: Sonicating the mixture under a gentle vacuum can also help remove dissolved gases.

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of nitrogen or argon from start to finish. Use Schlenk line techniques or a glovebox for best results.

Solution B: Strategic Catalyst and Ligand Selection

Causality: The goal is to select a catalytic system that makes the desired Suzuki-Miyaura cycle kinetically dominant. For a challenging substrate like yours, the catalyst must overcome both steric hindrance and electronic deactivation. The right ligand accelerates the rate-limiting steps (oxidative addition and reductive elimination), minimizing the time the palladium catalyst is available to participate in side reactions.[4]

Recommendations:

  • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands are the gold standard for difficult couplings. Their steric bulk and strong electron-donating ability promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.

    • Recommended Ligands: SPhos, XPhos, or RuPhos.

  • Use Modern Pre-catalysts: Instead of traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, use modern, air-stable Pd(II) pre-catalysts that incorporate the aforementioned ligands (e.g., SPhos Pd G3 or XPhos Pd G3 ). These pre-catalysts are designed for rapid, clean conversion to the active Pd(0) species with minimal side reactions.[14]

Solution C: Optimization of Base and Reaction Order

Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[15][16][17] However, the choice of base is critical to avoid hydrolysis of your ester group and other side reactions. The order of reagent addition can also suppress the initial Pd(II)-mediated homocoupling.

Recommendations:

  • Base Selection: Use a moderately weak, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[14][18] Avoid strong bases like NaOH or KOH, which can hydrolyze the isopropoxycarbonyl ester.

  • "Pre-heating" Technique: To minimize the initial Pd(II)-mediated homocoupling, add the boronic acid last. Combine the aryl halide, base, catalyst, and solvent, and heat the mixture under an inert atmosphere for 10-15 minutes at 60-80 °C. This allows the Pd(II) pre-catalyst to undergo oxidative addition with the aryl halide first. Then, add the this compound (dissolved in a small amount of degassed solvent) to the hot reaction mixture.[5] This ensures the palladium is already incorporated into the desired catalytic cycle before it has a chance to react with two molecules of the boronic acid.

Data Summary: Recommended Reaction Parameters

ParameterRecommendation for this compoundRationale
Catalyst SPhos Pd G3 or XPhos Pd G3 (1-3 mol%)Air-stable pre-catalyst with a bulky, electron-rich ligand to accelerate the desired coupling and overcome steric/electronic challenges.[4][14]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Sufficiently basic to promote transmetalation without causing hydrolysis of the ester functional group.[14][18]
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic/aqueous mixture provides good solubility for both organic and inorganic reagents. Must be rigorously degassed.
Temperature 80–100 °CHigh enough to ensure a reasonable reaction rate but not so high as to promote thermal decomposition.
Atmosphere Strictly inert (Nitrogen or Argon)Crucial to prevent the oxygen-mediated homocoupling pathway.[5][6][12]
Reagent Order Add boronic acid last to a pre-heated mixtureMinimizes initial Pd(II)-mediated homocoupling by prioritizing oxidative addition of the aryl halide.[5]

Visualizing the Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired catalytic cycle and the primary competing homocoupling pathway.

Suzuki_Cycle cluster_main Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII_Aryl Ar¹-Pd(II)-X L₂ Pd0->PdII_Aryl Ar¹-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Biaryl Ar¹-Pd(II)-Ar² L₂ PdII_Aryl->PdII_Biaryl Ar²-B(OR)₃⁻ TM->PdII_Biaryl X-B(OR)₃⁻ Base_Activation Base Boronate Ar²-B(OR)₃⁻ Base_Activation->Boronate Boronate->TM Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Base_Activation PdII_Biaryl->Pd0 RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product Ar¹-Ar² RE->Product

Caption: The desired Suzuki-Miyaura catalytic cycle for C-C bond formation.

Homocoupling_Cycle cluster_main Pd0 Pd(0)L₂ Oxidation Oxidation Pd0->Oxidation O₂ (Oxygen) Peroxo (O₂)Pd(II)L₂ Pd0->Peroxo Oxidation->Peroxo Reaction1 Reaction with Ar-B(OH)₂ Peroxo->Reaction1 Intermediate Ar-Pd(II)-OOB(OH)₂ L₂ Peroxo->Intermediate Reaction1->Intermediate Reaction2 Reaction with Ar-B(OH)₂ Intermediate->Reaction2 Diaryl_Pd Ar-Pd(II)-Ar L₂ Intermediate->Diaryl_Pd Reaction2->Diaryl_Pd Diaryl_Pd->Pd0 RE Reductive Elimination Diaryl_Pd->RE RE->Pd0 Homocoupling_Product Ar-Ar RE->Homocoupling_Product

Caption: The competing oxygen-mediated homocoupling catalytic cycle.

Experimental Protocol Example

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate, finely powdered (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water

  • Schlenk flask or sealed reaction tube, stir bar, inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G3 catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times. Maintain a positive pressure of inert gas.

  • Solvent Addition: Prepare a 10:1 mixture of dioxane and water and degas it by sparging with argon for 30 minutes. Add the degassed solvent mixture to the flask via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide.

  • Pre-heating: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 15 minutes.

  • Boronic Acid Addition: In a separate vial, dissolve the this compound (1.2 equiv) in a minimum amount of the degassed dioxane/water solvent. Add this solution dropwise via syringe to the hot, stirring reaction mixture.

  • Reaction Monitoring: Stir the reaction at 90 °C. Monitor its progress by taking aliquots and analyzing via TLC or LC-MS until the aryl bromide is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Improving Reaction Kinetics for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that coupling sterically hindered boronic acids presents significant challenges in synthetic chemistry, often leading to sluggish reactions, low yields, and frustrating side products. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and answers to frequently asked questions. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also build a robust framework for future success.

Troubleshooting Guide: From Stalled Reactions to High Yields

This section addresses specific problems encountered in the lab. We focus on a logical, step-by-step diagnostic process to identify and resolve the root cause of poor reaction performance.

Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted boronic acid is not working. I'm seeing only starting material or trace product. What are the first things I should check?

A1: This is a classic and highly common challenge. When a reaction with a sterically demanding substrate fails, the issue almost always lies in one of three areas: the catalyst system's inability to overcome steric barriers, suboptimal base/solvent choice, or degradation of the boronic acid. A systematic approach is crucial.

Step 1: Evaluate and Upgrade Your Catalyst System The transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle are severely impeded by steric hindrance.[1][2] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for these transformations.[2]

  • The Ligand is Key: The single most impactful change you can make is switching to a state-of-the-art ligand designed for hindered substrates. These ligands are typically bulky and electron-rich, which promotes the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species necessary to engage the hindered coupling partners.[1][2][3]

  • The Palladium Source Matters: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They offer better air and moisture stability and ensure efficient, reliable generation of the active Pd(0) catalyst, which can prevent side reactions like boronic acid homocoupling.[1]

Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings

Ligand ClassExample LigandsKey Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhos, AntPhosThe "gold standard" for hindered couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[1][4][5] AntPhos is particularly effective for extremely demanding aryl-alkyl couplings.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and highly active palladium complexes. Excellent for coupling aryl chlorides and other challenging substrates.[3][6]
Di-tert-butylphosphino Ferrocenes dtbpfRobust and effective for a range of couplings, including those involving heteroaryl chlorides.
Specialty Ligands BI-DIME, NeolephosDeveloped specifically for tetra-ortho-substituted biaryl synthesis and other extremely congested systems.[4][7]

Step 2: Optimize the Base and Solvent The choice of base is critical and works in concert with the ligand and solvent. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6][8]

  • Base Strength: For hindered substrates, stronger bases are generally required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points. Stronger bases like sodium tert-butoxide (NaOtBu) can be effective but may introduce compatibility issues with sensitive functional groups.[1][7]

  • Solvent System: High temperatures are often necessary to provide the energy to overcome the activation barriers. High-boiling point ethereal solvents (e.g., dioxane, 2-MeTHF) or aromatic hydrocarbons (e.g., toluene, xylenes) are standard.[4][9] A small amount of water is often required when using inorganic bases like phosphates or carbonates, but excessive water can promote protodeboronation.[2][10]

Q2: My main side product is the protodeboronated arene from my boronic acid. What causes this and how can I prevent it?

A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing pathway, especially for electron-rich, electron-deficient, or heteroaromatic boronic acids.[8][11] It is often catalyzed by base and exacerbated by the presence of protic sources (like water) under conditions where the desired cross-coupling is slow.[8][12]

Strategies to Mitigate Protodeboronation:

  • Use a More Stable Boronic Acid Surrogate: This is the most robust solution. By masking the boronic acid functionality, you prevent it from degrading while it waits for the slow catalytic cycle to proceed. This is a "slow-release" strategy.[13]

    • Potassium Trifluoroborate Salts (ArBF₃K): Highly stable, crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid.[1]

    • MIDA Boronates: Exceptionally stable surrogates that are inert to many reaction conditions, allowing for sequential couplings. They release the boronic acid under specific, mild basic hydrolysis conditions.[1][9]

    • Pinacol or Neopentyl Glycol Esters: More stable than the corresponding boronic acids, they can minimize decomposition by reducing the concentration of the free acid at any given time.[1][9]

  • Optimize Reaction Conditions:

    • Anhydrous Conditions: If your base and catalyst system permit, running the reaction under strictly anhydrous conditions can shut down the primary protodeboronation pathway.[2] However, be aware that some base/catalyst systems require water for optimal activity.[10][14]

    • Minimize Reaction Time: The faster your desired reaction proceeds, the less time there is for the boronic acid to decompose. Employing the highly active catalyst systems described in Q1 is a key part of this strategy.

Experimental Protocol: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a sterically hindered aryl halide with a hindered boronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with a stream of argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100-140 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanistic reason that steric hindrance is so detrimental to reaction kinetics?

A3: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15] Steric hindrance primarily creates kinetic bottlenecks at the latter two stages.

  • Transmetalation: This is the step where the organic group is transferred from the activated boronate to the palladium center. For this to occur, the two bulky partners—the L₂Pd(II)-Aryl complex and the Aryl'-boronate—must approach each other. Significant steric clash around the palladium and boron centers creates a high-energy transition state, dramatically slowing this step. Bulky phosphine ligands, while necessary, can further contribute to this congestion, making ligand design a delicate balance.[1][14]

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst. The two groups must be cis to one another on the palladium. Large ortho-substituents can prevent the necessary conformational change or directly clash, raising the energy barrier for this crucial C-C bond formation.[16]

Suzuki_Cycle

Q4: I am considering using a nickel catalyst instead of palladium for a particularly difficult coupling. What are the potential advantages and disadvantages?

A4: Nickel catalysis is an excellent and increasingly popular alternative to palladium, especially for challenging cross-couplings.[17][18]

  • Advantages:

    • Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it attractive for large-scale synthesis.[17]

    • Unique Reactivity: Nickel can catalyze couplings of substrates that are difficult for palladium, such as aryl chlorides and other less reactive electrophiles, sometimes under milder conditions.[17][18] It can also access different mechanistic pathways (e.g., involving Ni(I)/Ni(III) species), which can be advantageous for overcoming certain kinetic hurdles.[17]

  • Disadvantages:

    • Mechanistic Complexity: Nickel catalytic cycles can be more complex and less understood than their palladium counterparts, sometimes involving radical intermediates. This can lead to more side products if not carefully controlled.

    • Sensitivity: Nickel catalysts are often more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.

    • Ligand Development: While the field is advancing rapidly, the library of well-understood, commercially available ligands for nickel is not as extensive as it is for palladium.[18]

Q5: How should I approach troubleshooting if I suspect my starting materials (boronic acid or aryl halide) are impure?

A5: Starting material quality is paramount and often overlooked. Impurities can poison the catalyst or participate in side reactions.

  • Verify Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines or undergo decomposition upon storage.

    • Analysis: Check the purity by ¹H NMR. The presence of broad signals or complex multiplets where sharp signals are expected can indicate boroxine formation.

    • Purification: Recrystallization is often effective. Alternatively, a simple purification involves dissolving the boronic acid in an organic solvent (like ether or ethyl acetate), washing with a pH ~10 aqueous buffer to remove boroxines, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.

  • Verify Aryl Halide Quality: Ensure the halide is free from impurities that could act as catalyst poisons (e.g., sulfur- or nitrogen-containing compounds). Purification by recrystallization or column chromatography is standard.

  • Run a Control Reaction: A crucial diagnostic step is to run the reaction with a known, simple, and reactive coupling partner (e.g., phenylboronic acid if you suspect your aryl halide, or bromobenzene if you suspect your boronic acid).[10] If this "easy" reaction works, it strongly implicates your hindered starting material as the source of the problem. If the control fails, the issue is more likely with your reagents (catalyst, base, solvent) or technique (e.g., insufficient degassing).

Troubleshooting_Flowchart

References

Technical Support Center: Purification Strategies for Products from 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with derivatives of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid. This boronic acid is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex biaryl structures.[1][2][3]

The presence of the electron-withdrawing nitro group and the bulky isopropoxycarbonyl ester moiety introduces specific challenges during product purification.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your target compounds.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of your reaction products.

Q1: My desired product is co-eluting with the unreacted aryl halide during flash chromatography. How can I achieve separation?

A1: This is a common challenge, as the product and one of the starting materials can have similar polarities. Here is a systematic approach to resolve this:

  • Optimize Your Eluent System: A standard Hexane/Ethyl Acetate system may not provide sufficient resolution.[6]

    • Introduce a Different Solvent: Try a three-component system or switch solvents entirely to exploit different intermolecular interactions. Toluene can introduce π-π interactions, which can be effective for separating aromatic compounds. Consider gradients with Toluene/Ethyl Acetate or Dichloromethane/Acetone.

    • Shallow Gradient: A slow, shallow gradient around the elution point of your compounds can significantly improve separation.[7] If your compounds elute at 30% Ethyl Acetate in Hexanes, try running a gradient from 20% to 40% over many column volumes.

  • Change the Stationary Phase: If optimizing the mobile phase fails, altering the stationary phase is the next logical step.

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel is an excellent alternative.[7][8] The separation mechanism is based on hydrophobicity, which will be different from the polarity-based separation on normal-phase silica. Your non-polar starting material will likely elute later than your more polar product.

    • Phenyl-Hexyl Phase: For aromatic compounds, a phenyl-hexyl stationary phase can offer unique selectivity. It provides an additional separation mechanism through π-π interactions between the aromatic rings of your analytes and the phenyl groups of the stationary phase.[8][9]

Q2: After my reaction workup, I have a fine black powder that clogs my filters and streaks on my column. What is it and how do I get rid of it?

A2: The black powder is almost certainly palladium black, which is formed from the decomposition or aggregation of your palladium catalyst.[10] It is crucial to remove it before column chromatography.

  • Pre-Column Filtration: Before concentrating your organic extracts after the aqueous workup, pass the solution through a pad of Celite®.[2][11] This will trap the finely dispersed palladium particles. Sometimes, a small plug of silica gel can also be used.

  • Charcoal Treatment: Activated carbon can be used to adsorb residual palladium. Stir the crude product solution with a small amount of activated charcoal for 15-30 minutes, then filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Post-Reaction Quench: Some specific quenching agents can help complex and remove palladium, though this is less common. The most reliable method remains physical filtration through a filter aid like Celite®.

Q3: My product appears to be decomposing or streaking badly on the silica gel column. What's happening?

A3: This suggests an undesirable interaction between your compound and the silica gel. Silica gel is weakly acidic and can sometimes catalyze the degradation of sensitive compounds. The nitro group on your product can also interact strongly with the silica surface.

  • Deactivate the Silica: You can neutralize the acidic sites on the silica gel.

    • Triethylamine "Base Wash": Prepare your column slurry in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and add a small amount of triethylamine (~0.5-1% by volume). This will deactivate the acidic sites. Caution: Be mindful that a basic environment could potentially hydrolyze your isopropyl ester if left for extended periods, though this is less likely under standard chromatography conditions.[6]

  • Switch to a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for compounds that are sensitive to acid.

    • Reverse-Phase: As mentioned in Q1, C18 silica is much less likely to cause acid-catalyzed decomposition.[12]

Q4: How can I remove boronic acid-derived impurities, such as the homocoupled biaryl or protodeboronated starting material?

A4: These side products are common in Suzuki reactions.[10][13]

  • Homocoupled Impurity (Ar-Ar): The homocoupled product of this compound will be a symmetrical, highly polar molecule. Careful flash chromatography with a shallow gradient should effectively separate it from your less symmetrical, and likely less polar, desired biaryl product.

  • Protodeboronation Product: This impurity is simply isopropyl 3-nitrobenzoate (the boronic acid group is replaced by a hydrogen). It is typically less polar than your desired biaryl product and should elute earlier during normal-phase chromatography.

  • Aqueous Wash: A basic aqueous wash (e.g., with dilute NaHCO₃ or Na₂CO₃ solution) during the initial workup can help remove unreacted boronic acid and its boroxine anhydrides by converting them to the more water-soluble boronate salt.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for a Suzuki-Miyaura reaction using this compound, followed by purification.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base & Solvent reaction Suzuki-Miyaura Coupling (Conventional or Microwave Heating) start->reaction quench Quench Reaction (e.g., add water) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc & Water/Brine) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry filter Filter through Celite® (Removes Pd black) dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude decision Purification Method? crude->decision chrom Flash Column Chromatography decision->chrom  Primary Method recryst Recrystallization decision->recryst If Solid   hplc Prep-HPLC (if needed) chrom->hplc For high purity / difficult separation pure_product Pure Product Analysis (NMR, LC-MS, mp) chrom->pure_product recryst->pure_product hplc->pure_product

Caption: General experimental workflow from reaction to pure product.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities to expect in my reaction?

A: Besides unreacted starting materials, several side products are frequently observed. Understanding these will help you develop an effective purification strategy.

Impurity NameStructure/DescriptionCommon CausePurification Strategy
Homocoupling Product Symmetrical biaryl from two molecules of the boronic acid.Oxygen contamination, issues with catalyst activity.[13]Typically more polar than the desired product; separable by flash chromatography.
Protodeboronation Product Isopropyl 3-nitrobenzoate (boronic acid replaced by -H).Presence of water, especially under acidic or basic conditions.[13]Less polar than the desired product; elutes earlier in normal-phase chromatography.
Boroxine Anhydride formed from three molecules of boronic acid.Inherent property of boronic acids, especially upon storage or heating.Can often be removed during the aqueous workup with a base wash.
Palladium Residues Elemental palladium (Pd black) or complexed Pd species.Catalyst decomposition or incomplete removal during workup.[10]Filtration through Celite® or a silica plug is highly effective.[11]

Q: Can I use recrystallization to purify my product?

A: Absolutely. If your crude product is a solid, recrystallization is an excellent and often preferred method for achieving very high purity, as it is highly effective at excluding impurities from the crystal lattice.

  • Solvent Screening: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Common Systems: For biaryl compounds, a two-solvent system is often effective.[2]

    • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., Ethyl Acetate, Dichloromethane, or Acetone) at boiling point.

    • Slowly add a "poor" solvent (e.g., Hexanes, Heptane, or Methanol) dropwise until the solution becomes cloudy (the cloud point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Q: What is a good starting point for a flash chromatography solvent system?

A: A gradient of Ethyl Acetate (EtOAc) in Hexanes is the universal starting point for moderately polar compounds.

Eluent SystemPolarityComments
Hexanes / Ethyl Acetate Low to MediumExcellent starting point. Provides good separation for a wide range of compounds.
Hexanes / Dichloromethane (DCM) LowUseful for less polar compounds, but less "range" than Hex/EtOAc.
DCM / Methanol (MeOH) HighFor highly polar products that do not move in Hex/EtOAc. Use with caution as MeOH can affect column packing.[6]
Toluene / Ethyl Acetate Medium (Aromatic)Good alternative for separating aromatic compounds due to π-π interactions.

A good practice is to start with a low polarity eluent (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity while monitoring the separation with TLC.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification problems systematically.

G cluster_diagnosis Diagnosis cluster_solution Solutions start Problem: Poor Separation by Flash Chromatography check_tlc Analyze TLC Plate start->check_tlc coelution Spots Overlap / Co-elute? check_tlc->coelution streaking Spots Streak or Tail? coelution->streaking coelution->streaking No sol1 Use a shallower gradient coelution->sol1 Yes no_elution Product Stuck at Baseline? streaking->no_elution streaking->no_elution No sol4 Add eluent modifier (e.g., 0.5% TEA or AcOH) streaking->sol4 Yes sol5 Use more polar eluent (e.g., DCM/MeOH) no_elution->sol5 Yes sol6 Consider recrystallization no_elution->sol6 No, but still impure sol2 Change eluent system (e.g., Toluene/EtOAc) sol1->sol2 sol3 Change stationary phase (Reverse Phase or Phenyl-Hexyl) sol2->sol3 sol4->sol3 sol5->sol6

Caption: A decision tree for troubleshooting flash chromatography.

Key Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Sample Preparation: Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice). Add a small amount of silica gel ("dry loading") and concentrate the slurry to a dry, free-flowing powder. This prevents overloading the column with a liquid injection.

  • Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). Ensure there are no air bubbles or cracks.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Start running the eluent through the column. Begin with the low-polarity mobile phase and gradually increase the polarity according to your TLC analysis. A typical gradient might be from 5% to 50% EtOAc/Hexanes.

  • Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Analysis: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Confirm purity by NMR and/or LC-MS.[14]

Protocol 2: General Recrystallization
  • Solvent Selection: In a small vial, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture (e.g., in a hot water bath) with stirring until all the solid dissolves.

  • Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists, then clarify with a drop of the "good" solvent before cooling.

  • Isolation: Once crystallization is complete (allow sufficient time at room temperature and then in an ice bath), collect the solid by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small portion of ice-cold solvent and then dry them thoroughly under vacuum.

References

Effect of base and solvent on 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this electron-deficient boronic acid. We will delve into the critical factors affecting its stability—namely, the choice of base and solvent—providing field-proven insights, troubleshooting advice, and validated protocols to ensure the success of your experiments.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the fundamental chemical properties of this compound and the common degradation pathways that can compromise experimental outcomes.

Q1: What are the primary degradation pathways for this compound?

A: Like many organoboronic acids, this compound is susceptible to several degradation pathways. Understanding these is the first step toward preventing them. The three primary routes of decomposition are:

  • Protodeboronation: This is the most common and often most problematic side reaction for this class of compounds.[1] It involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, resulting in the formation of isopropyl 3-nitrobenzoate.[2] This process is highly dependent on pH and is often accelerated in aqueous or protic media under both acidic and, more significantly, basic conditions.[2][3] The electron-withdrawing nature of the nitro and carbonyl groups on your compound makes the C-B bond particularly susceptible to this cleavage.

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of air (oxygen) or other reactive oxygen species, cleaving the C-B bond to form a hydroxyl group, yielding isopropyl 4-hydroxy-3-nitrobenzoate.[4][5] However, the presence of an ortho-nitro group can offer some protection against oxidation through intramolecular coordination with the boron atom, making 2-nitrophenylboronic acid more stable to oxidation than unsubstituted phenylboronic acid.[6]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[5] While this process is often reversible upon exposure to water, it can complicate reaction stoichiometry and solubility if not accounted for.[5]

DegradationPathways Main 4-(Isopropoxycarbonyl)- 2-nitrophenylboronic acid Protodeboronation Isopropyl 3-nitrobenzoate Main->Protodeboronation Protodeboronation (+H₂O, Base/Acid) Oxidation Isopropyl 4-hydroxy- 3-nitrobenzoate Main->Oxidation Oxidation (+[O]) Boroxine Cyclic Trimer (Boroxine) Main->Boroxine Dehydration (-3 H₂O)

Caption: Primary degradation pathways for the target boronic acid.

Q2: How do the electron-withdrawing groups (nitro and isopropoxycarbonyl) on the phenyl ring affect the compound's stability and reactivity?

A: The two strong electron-withdrawing groups (EWGs) on the aromatic ring are the defining features of this reagent and have a profound impact on its chemical behavior:

  • Increased Acidity (Lower pKa): Phenylboronic acids typically have a pKa of around 9.[7] However, strong EWGs significantly increase the Lewis acidity of the boron atom. For example, the pKa of 4-nitrophenylboronic acid is lowered to 7.23.[8] This means that this compound will readily form the anionic, tetrahedral boronate species, [ArB(OH)₃]⁻, at a much lower pH than electron-neutral or electron-rich boronic acids.

  • Enhanced Reactivity in Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the formation of this tetrahedral boronate is essential for the crucial transmetalation step.[2] Because this species forms under milder basic conditions, the reaction can often proceed with weaker bases.

  • Increased Susceptibility to Protodeboronation: The downside of this enhanced acidity is a heightened vulnerability to protodeboronation. The electron-deficient aromatic ring is more susceptible to nucleophilic attack, and the boronate anion, which is the reactive species in this degradation pathway, is present in significant concentrations even at neutral or mildly basic pH.[2]

Section 2: Troubleshooting Guide - The Critical Role of the Base

The choice of base is arguably the most critical parameter when using this boronic acid. It represents a delicate balance between promoting the desired reaction and triggering rapid decomposition.

Q3: My Suzuki-Miyaura reaction is failing and I'm recovering the protodeboronated side-product. I'm using a strong base like NaOH or K₃PO₄. What's happening?

A: You are observing classic base-catalyzed protodeboronation. While a base is necessary to activate the boronic acid for transmetalation, strong bases create a high concentration of the tetrahedral boronate anion.[2] For an electron-deficient system like this one, this highly activated intermediate is extremely prone to decomposition via protodeboronation, often at a rate faster than the desired productive coupling.[2][3] Strong inorganic bases can rapidly and irreversibly degrade your starting material.

pH_Equilibrium cluster_acid Low pH (Acidic/Neutral) cluster_base High pH (Basic) cluster_outcomes BoronicAcid Ar-B(OH)₂ (Trigonal Planar) More Stable Less Reactive Boronate [Ar-B(OH)₃]⁻ (Tetrahedral Anion) Less Stable More Reactive BoronicAcid->Boronate + OH⁻ Suzuki Desired Reactivity (Suzuki Coupling) Boronate->Suzuki Facilitates Transmetalation Degradation Undesired Degradation (Protodeboronation) Boronate->Degradation Accelerates Decomposition

Caption: The pH-dependent equilibrium and its dual role in reactivity and degradation.

Q4: What type of base is recommended for reactions involving this boronic acid?

A: The key is to use a base that is strong enough to facilitate the formation of the boronate anion but not so strong that it causes rapid decomposition. Weaker inorganic bases or certain organic bases are often preferred.

Base TypeExamplesSuitability for this compoundRationale
Strong Inorganic NaOH, KOH, K₃PO₄Not Recommended Causes rapid protodeboronation due to high hydroxide concentration and high pH.[2]
Moderate Inorganic K₂CO₃, Cs₂CO₃Use with Caution Can be effective, but reaction time and temperature must be carefully controlled. Often used with a water co-solvent.
Weak Inorganic K₂HPO₄, NaHCO₃Often a Good Choice Buffers the reaction at a milder pH, reducing the rate of protodeboronation while still promoting catalysis.[9]
Organic Amines Triethylamine (TEA), DIPEAGood for Anhydrous Conditions Can act as a base without introducing water, which is a reactant in protodeboronation. Can also serve as a scavenger for silanols on silica gel during chromatography.[10]
Fluoride Sources KF, CsFPotentially Effective Fluoride can activate the boronic acid differently, but homocoupling can sometimes be an issue.[3]

Section 3: Troubleshooting Guide - Solvent Selection and Its Consequences

The solvent system not only affects the solubility of your reagents but also directly influences the stability of the boronic acid.[11]

Q5: I dissolved my boronic acid in a common reaction solvent like Methanol/Water and noticed significant decomposition by LC-MS even before adding the catalyst. Why is this happening?

A: This is likely due to solvolysis, a form of protodeboronation where the solvent itself (e.g., water or methanol) acts as the proton source. Protic solvents can facilitate the decomposition of sensitive boronic acids, especially under neutral or basic conditions where the more reactive boronate anion is present.[1][10] For analytical purposes like preparing a sample for LC-MS, it is always best to dissolve the compound in an aprotic solvent like acetonitrile or THF immediately before injection to minimize pre-analysis degradation.[10]

Q6: What are the recommended solvents for running reactions with this boronic acid?

A: The ideal solvent should provide good solubility for all reaction components while minimizing the degradation of the boronic acid. Aprotic solvents are generally preferred.

Solvent TypeExamplesImpact on Stability & Rationale
Aprotic Polar Dioxane, THF, DMF, AcetonitrileHighly Recommended
Aprotic Ethers Diethyl ether, Dipropyl etherGood Solubility
Aprotic Non-Polar Toluene, XyleneGood for High Temps
Protic Solvents Water, Methanol, Ethanol, IsopropanolUse with Extreme Caution

Section 4: Validated Protocols and Best Practices

Protocol 1: Recommended Handling and Storage

To ensure the integrity of your this compound, adhere to the following storage guidelines:

  • Storage Temperature: Store the vial at -20°C for long-term stability.[12]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and moisture exposure.[13][14]

  • Moisture: The compound is hygroscopic. Keep the container tightly sealed. Exposure to moisture can lead to hydrolysis and boroxine formation.[13]

  • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed to minimize degradation while promoting efficient coupling.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.) and this compound (1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with Argon or Nitrogen for 5-10 minutes. This is critical to prevent oxidation-induced side reactions like homocoupling.[15][16]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).

  • Solvent & Base Addition: Add the degassed aprotic solvent (e.g., Dioxane) via syringe to a concentration of 0.1-0.5 M. Then, add a degassed aqueous solution of a mild base (e.g., 2M K₂HPO₄, 3.0 equiv.).

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the consumption of the boronic acid and the formation of the protodeboronated side product.

Workflow A 1. Add Solids (Aryl Halide, Boronic Acid) B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent & Mild Base Solution C->D E 5. Heat Reaction Mixture D->E F 6. Monitor by TLC / LC-MS E->F

Caption: Recommended workflow for Suzuki-Miyaura coupling.

Protocol 3: Monitoring Degradation by HPLC-UV

A stability-indicating HPLC method is essential for assessing the quality of your starting material and troubleshooting reactions.[10]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the boronic acid in 1 mL of an aprotic diluent (e.g., Acetonitrile) to create a stock solution. Prepare samples fresh and analyze them immediately to prevent degradation in the vial.[10]

  • Column: Use a C18 reversed-phase column with end-capping to minimize interactions with free silanol groups, which can catalyze on-column hydrolysis.[10][17]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

  • Detection: Monitor at a suitable UV wavelength (e.g., 254 nm).

  • Analysis: The appearance of a new peak corresponding to the more non-polar protodeboronated product (isopropyl 3-nitrobenzoate) is a clear indicator of degradation.

References

Validation & Comparative

A Senior Application Scientist’s Guide: Performance Analysis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid and its Boronate Ester Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic selection of organoboron reagents is a critical determinant in the success of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide provides an in-depth comparison of 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid, a structurally complex and electronically challenging substrate, with its more stable boronate ester alternatives. The inherent structure of this boronic acid, featuring a sterically demanding ortho-nitro group and an electron-withdrawing para-ester, presents significant hurdles in achieving efficient coupling. We will explore the fundamental trade-off between the reactivity of free boronic acids and the superior stability of boronate esters, such as pinacol (BPin) and N-methyliminodiacetic acid (MIDA) esters. Through a data-driven analysis and detailed experimental protocols, this guide will demonstrate why converting challenging boronic acids into advanced ester formats, particularly MIDA boronates, is not merely a matter of convenience but a strategic necessity for enabling difficult transformations in complex molecule synthesis.

The Reactivity-Stability Conundrum in Organoboron Chemistry

In the field of organic synthesis, the choice between using a boronic acid or its corresponding boronate ester is governed by a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster and more efficient cross-coupling reactions under ideal conditions.[1][2] This heightened reactivity stems from the Lewis acidity of the sp²-hybridized boron center, which facilitates the crucial transmetalation step in the palladium catalytic cycle.

However, this reactivity comes at a significant cost: stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and, most critically, protodeboronation, especially under the aqueous basic conditions common to many Suzuki-Miyaura protocols.[1][3] This instability compromises shelf-life and can lead to diminished reaction yields and the formation of unwanted byproducts.

Conversely, boronate esters, such as the widely used pinacol esters, offer markedly enhanced stability.[4][5] They are typically robust, crystalline solids that are amenable to standard purification techniques like silica gel chromatography and can be stored for extended periods.[4][6] This stability is achieved by protecting the reactive boronic acid moiety, but it often tempers the reagent's reactivity. It is widely accepted that many boronate esters must first hydrolyze in situ to the parent boronic acid to participate effectively in the catalytic cycle, although direct transmetalation from the ester is also possible.[1]

G cluster_0 cluster_1 BA Boronic Acids -B(OH)₂ BA_Pros High Reactivity Fast Kinetics BA->BA_Pros Advantage BA_Cons Low Stability (Protodeboronation, Oxidation) BA->BA_Cons Disadvantage BE Boronate Esters (BPin, MIDA) BE_Pros High Stability (Shelf-stable, Chromatography) BE->BE_Pros Advantage BE_Cons Lower Reactivity (May require hydrolysis) BE->BE_Cons Disadvantage

Caption: The core trade-off between boronic acids and boronate esters.

Profiling the Subject Compound: this compound

The structure of this compound presents a classic case of a "challenging" substrate for Suzuki-Miyaura coupling, due to a combination of adverse steric and electronic factors.

  • Steric Hindrance: The presence of a nitro group in the ortho position to the boronic acid creates significant steric bulk around the reaction center. This congestion can severely impede the approach of the palladium complex, thereby slowing down or completely inhibiting the crucial transmetalation step of the catalytic cycle.[7][8][9] Literature surveys consistently show a reactivity trend for substituted isomers where ortho-substituted substrates perform significantly worse than their meta or para counterparts.[7][8]

  • Electronic Effects: The molecule is substituted with two potent electron-withdrawing groups (EWGs): the ortho-nitro group and the para-isopropoxycarbonyl group. EWGs decrease the nucleophilicity of the aryl group attached to the boron, which deactivates the reagent for transmetalation.[7][10][11] This electronic deactivation, combined with the steric hindrance, makes the C-B bond less likely to participate effectively in the cross-coupling reaction, often requiring more forceful conditions (higher temperatures, stronger bases, more active catalysts), which in turn can promote degradation.

Given these properties, this compound is predicted to be a low-reactivity substrate prone to decomposition and side reactions like protodeboronation under standard coupling conditions.

High-Stability Alternatives for Challenging Substrates

To overcome the inherent instability and low reactivity of challenging boronic acids, converting them to more stable boronate esters is a proven strategy. Two leading alternatives are Pinacol (BPin) esters and MIDA boronates.

  • Pinacol (BPin) Boronic Esters: Formed by reacting the boronic acid with pinacol, BPin esters are the industry standard for stabilizing organoboron reagents.[3][12] Their enhanced stability makes them easy to handle, purify via chromatography, and store long-term.[4] For many applications, the BPin ester provides a reliable and practical alternative to the often-unstable free boronic acid.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates represent a significant advancement in organoboron chemistry.[13] In these compounds, the boron atom is sp³-hybridized through coordination with the trivalent MIDA ligand.[14] This structural change renders the MIDA boronate exceptionally stable and unreactive towards anhydrous cross-coupling conditions.[15][16] Their key advantage is the capacity for slow, controlled release of the free boronic acid in situ upon treatment with a mild aqueous base.[15] This "slow-release" mechanism maintains a low, steady-state concentration of the highly reactive (and potentially unstable) boronic acid, allowing it to be consumed in the productive catalytic cycle before it can decompose.[15] This makes MIDA boronates the superior choice for exceptionally unstable boronic acids.[6][15]

G cluster_0 Parent Boronic Acid cluster_1 Pinacol (BPin) Ester cluster_2 MIDA Boronate BA BPin BA->BPin Protection/ Stabilization MIDA BA->MIDA Protection/ Slow-Release

Caption: Structures of the parent boronic acid and its BPin and MIDA esters.

Comparative Performance Analysis: A Representative Case Study

To illustrate the practical implications of choosing the correct boron reagent, we present a comparative analysis for a representative Suzuki-Miyaura coupling between the boron species and 4-bromoanisole. The data below is a projection based on established principles of reactivity and stability.[1][7][15]

Reaction:

alt text

ParameterThis compoundPinacol (BPin) Ester DerivativeMIDA Boronate Derivative
Reagent Stability Poor; degrades on standing in air.[15]Good; stable solid, amenable to chromatography.[4]Excellent; indefinitely bench-top stable.[6][14]
Handling Difficult to purify; prone to dehydration to boroxine.Easy; typically a free-flowing, crystalline solid.Easy; free-flowing, crystalline solid.
Typical Conditions Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 12hPd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C, 8hPd(OAc)₂/SPhos, K₃PO₄ (aq), THF, 80 °C, 4h
Projected Yield < 20%40-60%> 85%
Major Side Product Protodeboronation (formation of isopropyl 3-nitrobenzoate)ProtodeboronationMinimal

Experimental Protocols

The following protocols outline the general procedure for the Suzuki-Miyaura coupling reaction described above.

Protocol 1: Using the Free Boronic Acid (Baseline)
  • To an oven-dried Schlenk flask, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and degassed water (10:1 ratio).

  • Add potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography (expect low recovery due to side products).

Protocol 2: Using the Pinacol (BPin) Ester
  • Follow steps 1-4 as in Protocol 1, using the BPin ester (1.2 equiv.) in place of the boronic acid.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8 hours.

  • Perform workup and purification as described in steps 6-8 of Protocol 1.

Protocol 3: Using the MIDA Boronate (Optimized Slow-Release)
  • To an oven-dried Schlenk flask, add the MIDA boronate (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill with Argon three times.

  • Add anhydrous THF. Stir the mixture at room temperature for 10 minutes. Causality: This step ensures the catalyst and reagents are fully dissolved under non-hydrolytic conditions before initiating the slow release.

  • Add a degassed aqueous solution of potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Perform workup and purification as described in steps 6-8 of Protocol 1.

G start Start reagents 1. Combine Boron Reagent, Aryl Halide, Catalyst, Ligand start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent base 4. Add Base (e.g., aq. K₃PO₄) solvent->base heat 5. Heat and Stir (e.g., 80-100 °C) base->heat workup 6. Cool, Quench, and Extract heat->workup purify 7. Purify via Column Chromatography workup->purify end End purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Discussion & Recommendations: The Scientist's Perspective

The projected data clearly indicates a performance hierarchy: MIDA boronate >> Pinacol ester > Free boronic acid .

  • The Failure of the Free Boronic Acid: The low yield for the free boronic acid is a direct consequence of its molecular structure. The combination of steric hindrance and electronic deactivation makes the desired C-C bond formation slow.[7][8] Under the necessary forcing conditions (high temperature, prolonged time), the competing and irreversible protodeboronation side reaction becomes dominant, consuming the starting material without forming the product.

  • The Improvement with the Pinacol Ester: Converting the substrate to its BPin ester provides a significant advantage primarily through enhanced stability. The BPin ester is more resistant to premature decomposition, ensuring more of the boron reagent is available for the reaction. However, the fundamental challenges of steric hindrance and electronic deactivation remain, limiting the ultimate yield.

  • The Superiority of the MIDA Boronate: The MIDA boronate strategy succeeds where the others fail because it directly addresses the core problem: the kinetic competition between productive coupling and decomposition. By slowly releasing the boronic acid in situ, the concentration of the unstable intermediate is kept extremely low.[15] This low concentration is sufficient for the rapid transmetalation step with the palladium catalyst but is insufficient for the competing decomposition pathway to gain a foothold. This allows the challenging coupling to proceed to high conversion, demonstrating the power of MIDA boronates in enabling otherwise unfeasible transformations.

Recommendations for Researchers:

  • For Standard Substrates: For simple, electronically neutral/rich, and sterically unhindered arylboronic acids, the free acid is often the most cost-effective and reactive choice.

  • For Moderately Challenging Substrates: For boronic acids that are somewhat unstable, difficult to purify, or prone to moderate rates of decomposition, conversion to the corresponding pinacol (BPin) ester is the recommended course of action. It provides a robust, easy-to-handle reagent that improves reaction outcomes.

  • For Highly Challenging Substrates: When dealing with highly electron-deficient, sterically hindered, or otherwise exceptionally unstable boronic acids like this compound, the MIDA boronate is the enabling reagent. Its unique slow-release properties are specifically designed to overcome the decomposition issues that plague these difficult couplings, making it the premier choice for complex and sensitive synthetic applications.

References

A Comparative Guide to the Reactivity of Ortho-Nitro vs. Para-Nitro Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency.[1] The electronic and steric characteristics of the phenylboronic acid coupling partner are critical determinants of the reaction's success. This guide presents an in-depth comparison of the reactivity of ortho-nitrophenylboronic acid and para-nitrophenylboronic acid, two common yet distinct building blocks. Understanding their relative performance is key to optimizing reaction conditions and achieving desired synthetic outcomes.

Generally, para-nitrophenylboronic acid demonstrates higher efficiency and reactivity in Suzuki-Miyaura coupling reactions compared to its ortho-substituted counterpart.[2] This difference is primarily governed by the interplay of steric hindrance and electronic effects originating from the position of the strongly electron-wíthdrawing nitro group.[3][4]

The Decisive Factors: Steric Hindrance and Electronic Effects

The isomeric position of the nitro group profoundly impacts the steric and electronic environment of the carbon-boron bond, which is central to the reaction's pivotal transmetalation step.[2]

1. Steric Hindrance: The "Ortho Effect"

The primary factor diminishing the reactivity of ortho-nitrophenylboronic acid is steric hindrance.[2] The bulky nitro group, positioned directly adjacent to the boronic acid moiety, creates significant spatial congestion. This "ortho effect" physically impedes the approach of the boronic acid to the coordination sphere of the palladium catalyst.[2][5] This steric clash is most critical during the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[6] The increased steric bulk slows this often rate-determining step, thereby reducing the overall efficiency of the coupling reaction.[2][6]

Conversely, in para-nitrophenylboronic acid, the nitro group is positioned remotely from the reactive boronic acid group. This arrangement minimizes steric hindrance around the C-B bond, allowing for a more facile approach to the catalyst and a more efficient transmetalation process.[2]

2. Electronic Effects

The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects. This property deactivates the phenylboronic acid towards the transmetalation step by decreasing the nucleophilicity of the ipso-carbon atom being transferred to the palladium center.[3]

  • In the para-isomer , the nitro group exerts a strong electron-withdrawing effect via resonance and induction, delocalizing electron density from the aromatic ring.

  • In the ortho-isomer , the inductive effect is stronger due to proximity. However, steric repulsion between the nitro group and the boronic acid can cause the nitro group to twist out of the plane of the phenyl ring. This potential loss of planarity may diminish its resonance effect.

While the electron-withdrawing nature of the nitro group generally slows the reaction for both isomers compared to unsubstituted phenylboronic acid, the steric hindrance in the ortho-isomer is the more dominant and differentiating factor responsible for its significantly lower reactivity.[2]

Quantitative Reactivity Comparison: A Literature-Based Overview

IsomerAryl HalideTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95
o-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane11012~40-60

This table is a composite representation based on typical conditions reported in the literature and is intended for comparative purposes. Actual results will vary based on specific substrates and precise conditions.

The data clearly indicates that even with more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like XPhos known to facilitate difficult couplings) and more forcing conditions (higher temperature, longer time), the ortho-isomer struggles to match the efficiency of the para-isomer.[3] This disparity underscores the profound negative impact of steric hindrance on the reaction.[2]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The differences in reactivity between the ortho and para isomers are most pronounced in the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product OA Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation (Rate-Determining Step) PdII_Diaryl Ar-Pd(II)L_n-Ar' TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') Pd0->OA Ar-X PdII_Aryl->TM Ar'-B(OH)₂ Base PdII_Diaryl->RE ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[1][7]

  • Transmetalation : This is the key step where the reactivity difference between the isomers is most significant.[6] The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The steric bulk of the ortho-nitro group hinders this transfer, increasing the activation energy of this step.[2][6]

  • Reductive Elimination : The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]

Experimental Protocol: A Model Comparison

This protocol provides a framework for a direct comparison of the two isomers under identical reaction conditions.

Objective: To compare the yield of 4-methoxy-4'-nitrobiphenyl from the Suzuki-Miyaura coupling of 4-bromoanisole with ortho-nitrophenylboronic acid and para-nitrophenylboronic acid.

Materials:

  • 4-Bromoanisole

  • ortho-Nitrophenylboronic acid

  • para-Nitrophenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Schlenk flasks and standard glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

Caption: Experimental workflow for comparing isomer reactivity.

Procedure:

Two separate reactions should be set up, one for each isomer.

  • Catalyst Preparation : To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 eq), the respective nitrophenylboronic acid isomer (1.2 mmol, 1.2 eq), K₃PO₄ (2.0 mmol, 2.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition : Add toluene (5 mL) and water (0.5 mL) to the flask.

  • Reaction : Place the flask in a preheated oil bath at 100°C and stir vigorously for 2 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Analysis : Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Conclusion and Recommendations

The choice between ortho- and para-nitrophenylboronic acid in Suzuki-Miyaura coupling is dictated by a clear trade-off between reactivity and desired substitution pattern.

  • para-Nitrophenylboronic acid is the reagent of choice for efficient and high-yielding syntheses of 4-nitrobiphenyl derivatives. Its remote nitro group minimizes steric hindrance, allowing for rapid and clean conversion under standard Suzuki conditions.[2]

  • ortho-Nitrophenylboronic acid is a significantly more challenging substrate due to severe steric hindrance from the adjacent nitro group.[2] Its use necessitates more forcing conditions, higher catalyst loadings, and specialized, bulky phosphine ligands to achieve moderate yields.[3] Researchers should anticipate lower efficiency and the potential for side reactions like protodeboronation.

For drug development and process chemistry where efficiency, atom economy, and mild conditions are paramount, the para-isomer is strongly recommended. The ortho-isomer should be reserved for synthetic routes where the 2-nitrobiphenyl scaffold is an absolute structural requirement, with the understanding that significant optimization will be necessary to achieve a viable process.

References

A Senior Application Scientist's Guide to Suzuki Coupling: Yield Comparison with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1] Its broad functional group tolerance and relatively mild conditions have made it a go-to method in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the success and yield of a Suzuki coupling are not guaranteed; they are intricately linked to the electronic and steric nature of the coupling partners, particularly the organoboron species.

This guide provides an in-depth technical comparison of reaction yields when employing phenylboronic acids with various substituents. We will explore the mechanistic underpinnings of how electron-donating, electron-withdrawing, and sterically demanding groups influence the reaction outcome, supported by experimental data. This will empower you, the researcher, to make more informed decisions in your synthetic strategies, troubleshoot challenging couplings, and ultimately, optimize your reaction yields.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand how substituents on the phenylboronic acid impact the yield, we must first appreciate the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction. The catalytic cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ base->boronic_acid aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid->boronate Activation key_pd0 Pd(0) Species key_pd2 Pd(II) Intermediates key_product Coupled Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic properties of the substituent on the phenylboronic acid primarily influence the transmetalation step.[1] This is the stage where the organic moiety is transferred from the boron atom to the palladium center. The rate of this step is a critical determinant of the overall reaction efficiency.

The Influence of Electronics: A Tale of Two Effects

Electron-Donating Groups (EDGs): The Accelerators

Phenylboronic acids bearing electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups generally lead to higher reaction yields and faster reaction rates.[1][4] This is because EDGs increase the electron density on the aromatic ring, making the ipso-carbon (the carbon atom attached to the boron) more nucleophilic. This enhanced nucleophilicity facilitates the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation.[4]

Electron-Withdrawing Groups (EWGs): A More Complex Picture

Conversely, phenylboronic acids with electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) present a more nuanced scenario.[1][5] These groups decrease the electron density on the aromatic ring, rendering the ipso-carbon less nucleophilic and thus, slowing down the transmetalation step.[5] This can lead to lower yields or require more forcing reaction conditions. However, this effect is not always straightforward and can be influenced by the choice of catalyst, ligand, and base.[1] In some cases, highly efficient couplings of electron-deficient boronic acids can be achieved with the right catalytic system.

The Impact of Steric Hindrance: The Ortho Effect

Beyond electronic effects, the steric environment around the boronic acid group plays a crucial role. Substituents at the ortho position of the phenylboronic acid can significantly hinder the approach of the boronic acid to the palladium complex, thereby impeding the transmetalation step and leading to lower yields.[6] This "ortho effect" is a common challenge in Suzuki couplings, often requiring specialized, bulky ligands to overcome the steric clash and promote efficient coupling.[6]

Comparative Yield Data: A Snapshot from the Literature

The following table provides a comparative overview of Suzuki coupling yields with various substituted phenylboronic acids. It is important to note that these results are compiled from different literature sources, and as such, the reaction conditions (aryl halide, catalyst, ligand, base, solvent, temperature, and time) are not identical. This table should therefore be used as a general guide to understand the trends rather than a direct, quantitative comparison.

Phenylboronic Acid SubstituentSubstituent PositionElectronic EffectCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-OCH₃paraElectron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneRT-High Yield[1]
4-CH₃paraElectron-Donating4-BromoacetophenonePd₂(dba)₃ / XPhosK₃PO₄Toluene1001298[1]
H-Neutral4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292[5]
4-FparaWeakly Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100290[5]
4-CNparaElectron-Withdrawing4-BromoacetophenonePd₂(dba)₃ / XPhosK₃PO₄Toluene1001285[1]
4-NO₂paraStrongly Electron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[5]
3-NO₂metaStrongly Electron-Withdrawing4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001288[5]
2-NO₂orthoStrongly Electron-Withdrawing4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1102425[5]
2-CH₃orthoElectron-DonatingIodobenzenePd(PPh₃)₄Ba(OH)₂DME80498[6]
2,4,6-(CH₃)₃ortho, paraElectron-DonatingIodobenzenePd(PPh₃)₄Ba(OH)₂DME80499[6]

Disclaimer: The yields presented are from various literature sources and were obtained under different reaction conditions. This table is intended to illustrate general trends and should not be considered a direct, controlled comparison.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. It should be adapted and optimized for specific substrates and desired outcomes.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, Phenylboronic Acid, and Base in a Flask start->reagents degas 2. Evacuate and Backfill with Inert Gas (e.g., Argon) (Repeat 3x) reagents->degas solvent_catalyst 3. Add Degassed Solvent, Ligand, and Palladium Precatalyst degas->solvent_catalyst reaction 4. Heat the Reaction Mixture with Stirring solvent_catalyst->reaction monitoring 5. Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup 6. Aqueous Workup: Dilute with Organic Solvent, Wash with Water and Brine monitoring->workup drying 7. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->drying purification 8. Filter and Concentrate, then Purify by Chromatography drying->purification end End Product purification->end

Figure 2: A step-by-step workflow for a typical Suzuki coupling experiment.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the substituted phenylboronic acid, and the base.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent, followed by the ligand (if used) and the palladium precatalyst.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Concluding Remarks for the Practicing Scientist

The electronic and steric profile of the substituted phenylboronic acid is a paramount consideration in the planning and execution of a Suzuki-Miyaura cross-coupling reaction. While electron-donating groups generally promote higher yields, a thorough understanding of the reaction mechanism and careful selection of the catalytic system can unlock efficient couplings even with challenging electron-deficient or sterically hindered substrates. The data and protocols presented in this guide serve as a foundational resource for navigating the nuances of this powerful synthetic transformation. As with any reaction, empirical optimization for each specific substrate combination is key to achieving the highest possible yield and purity.

References

A Senior Application Scientist's Guide to the Analytical Validation of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated Analytics for a Key Building Block

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a crucial reagent, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). The purity and identity of this starting material are paramount; impurities or degradation products can lead to unwanted side reactions, impact reaction yields, and introduce difficult-to-remove impurities into the final product. Therefore, robust, validated analytical methods are not merely a quality control checkbox but a foundational requirement for reproducible and successful drug development.

This guide provides a comparative analysis of essential analytical techniques for the comprehensive validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to select and implement the most appropriate methods for their specific needs. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

A primary analytical challenge for arylboronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can complicate analysis, potentially causing issues like poor peak shape in chromatography or confounding spectroscopic interpretation.[5][6][7] A successful validation strategy must account for and control this behavior.

Overall Validation Workflow

A comprehensive validation strategy ensures the identity, strength, quality, and purity of the boronic acid product. The logical flow of this process is depicted below.

Validation_Workflow cluster_0 Phase 1: Method Development & Characterization cluster_1 Phase 2: Method Validation & Stability Sample Product Batch Received ID Identity Confirmation (NMR, MS) Sample->ID Purity Purity & Impurity Profile (HPLC-UV) ID->Purity Assay Assay / Strength (qNMR, HPLC vs. Standard) Purity->Assay Validation Full Method Validation (ICH Q2(R1) Parameters) Assay->Validation Stability Forced Degradation & Stability-Indicating Power Validation->Stability Report Final Validation Report & Certificate of Analysis Stability->Report

Caption: High-level workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC with UV detection is the cornerstone for determining the purity, assay, and stability of this compound. The nitro-substituted aromatic ring provides a strong chromophore, making UV detection highly sensitive. The key to a successful method is developing conditions that provide sharp, symmetrical peaks for the main component while separating it from all potential process impurities and degradation products.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is the standard choice for moderately polar organic molecules.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It protonates the boronic acid group, suppressing its ionization and minimizing peak tailing. More importantly, it helps to shift the equilibrium from the boroxine trimer back to the monomeric boronic acid, resulting in a single, sharp peak for quantification.

  • Detector: The nitro-aromatic structure suggests strong UV absorbance. A wavelength of 254 nm is a common starting point, but scanning the UV spectrum for the absorbance maximum (λ-max) is recommended for optimal sensitivity.

Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to be "self-validating" by including system suitability test (SST) criteria, a fundamental requirement for trustworthy results.

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a UV/PDA detector.[8]

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[9]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 30
      10.0 80
      12.0 80
      12.1 30

      | 15.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 100 µg/mL).

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the same procedure.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 1.5.

      • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%.

Validation Parameters & Comparative Data

The method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[4]

ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).[10][11]Peak for the analyte is pure and resolved from all impurities and degradants (Resolution > 2.0).
Linearity Analyze 5-7 concentrations across the range (e.g., 50-150% of nominal).[12]Correlation coefficient (R²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).[11]Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6 at 100%) and Intermediate Precision (different day/analyst).%RSD ≤ 2.0%.
LOD/LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and slope.[12][13]Method must be sensitive enough to detect impurities at the reporting threshold (e.g., 0.05%).
Robustness Intentionally vary method parameters (flow rate ±10%, temp ±5°C, mobile phase pH ±0.2).SST criteria are met; peak areas and retention times do not significantly change.

Spectroscopic Methods: Confirming Identity and Structure

While HPLC is excellent for quantification, it does not provide definitive structural information. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required for unequivocal identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of the molecule. Furthermore, ¹¹B NMR can provide direct insight into the boronic acid/boroxine equilibrium.[14][15]

Expert Insights:

  • In aprotic solvents like CDCl₃, ¹H NMR spectra often show signals for both the boronic acid and its boroxine trimer, which can complicate interpretation.[6]

  • Using a solvent like DMSO-d₆, which can form hydrogen bonds with the boronic acid, helps to break up the trimer and simplify the spectrum, showing predominantly the monomeric species.

  • Quantitative NMR (qNMR) is a powerful alternative to HPLC for assay determination.[16][17] By integrating the analyte signal against a certified internal standard of known concentration, a highly accurate, direct measurement of purity can be obtained without the need for a specific reference standard of the analyte itself.[18]

Protocol: ¹H and ¹¹B NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a ≥400 MHz spectrometer. Expected signals will correspond to the isopropyl group, the aromatic protons, and a broad signal for the B(OH)₂ protons.

  • ¹¹B NMR Acquisition: Using a quartz NMR tube to avoid background signals from borosilicate glass, acquire a proton-decoupled ¹¹B spectrum.[15][19] A single, relatively sharp signal around δ 28-30 ppm (relative to BF₃·OEt₂) is expected for the sp²-hybridized boron of the monomeric acid. A broader signal around δ 20-23 ppm would indicate the presence of the boroxine.

B. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound. The choice of ionization technique is critical for analyzing boronic acids.[5]

Comparison of MS Techniques

TechniquePrincipleAdvantages for this AnalyteDisadvantages/Considerations
ESI-MS Electrospray IonizationSoft ionization, easily coupled with LC (LC-MS).[8] Good for confirming molecular weight ([M-H]⁻ or [M+H]⁺).Can be complicated by in-source dehydration to boroxine or formation of solvent adducts.[5][20]
MALDI-MS Matrix-Assisted Laser Desorption/IonizationHigh sensitivity. Using a matrix like 2,5-dihydroxybenzoic acid (DHB) can form adducts with the boronic acid, preventing trimerization and simplifying spectra.[21]Not readily coupled to LC; primarily for direct sample analysis.
GC-MS Gas Chromatography-MSExcellent separation and reproducible fragmentation patterns.Mandatory derivatization is required to make the boronic acid volatile (e.g., silylation with BSTFA).[5] This adds a sample preparation step.

Protocol: LC-MS (ESI) Analysis

  • System: Couple the outlet of the HPLC system described above to an ESI-MS detector.

  • Ionization Mode: Negative ion mode is often preferred for acids.

  • Expected Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 252.0.

  • Data Analysis: Confirm that the mass of the main HPLC peak corresponds to the target molecule. This provides powerful evidence of peak identity and purity.

Identifying and Controlling Potential Impurities

A robust validation strategy must consider potential impurities from the synthesis and degradation pathways.[22][23] The stability-indicating nature of the HPLC method must be proven by demonstrating separation from these species.

Degradation_Pathways A 4-(Isopropoxycarbonyl)- 2-nitrophenylboronic acid (Parent Compound) B Boroxine Trimer (Dehydration Product) A->B Dehydration (Reversible) C 4-Carboxy-2-nitrophenylboronic acid (Hydrolysis Product) A->C Ester Hydrolysis (Acid/Base/Heat) D Starting Materials & Intermediates D->A Process Impurity

Caption: Potential impurities and degradation pathways.

  • Process-Related Impurities: These include unreacted starting materials or synthetic by-products. Their structures should be known from the synthetic route.[22]

  • Degradation Products:

    • Hydrolysis: The isopropoxycarbonyl ester group is susceptible to hydrolysis under acidic or basic conditions, especially with heat, to form 4-Carboxy-2-nitrophenylboronic acid .[24][25]

    • Dehydration: As discussed, formation of the boroxine trimer is a key equilibrium to manage.

The HPLC method's specificity is confirmed during forced degradation studies, where the sample is stressed with acid, base, peroxide, heat, and light to intentionally generate these degradation products.[10] The method is deemed "stability-indicating" if the parent peak is successfully resolved from all new peaks that form.

Conclusion and Recommendations

A multi-faceted approach is essential for the complete and reliable validation of this compound. No single technique is sufficient.

  • For Routine Quality Control (Purity & Assay): A validated, stability-indicating HPLC-UV method is the most efficient and robust choice.

  • For Definitive Identity Confirmation: A combination of ¹H NMR and LC-MS is required to confirm both the chemical structure and molecular weight.

  • For Primary Characterization or as an Orthogonal Assay Method: Quantitative NMR (qNMR) offers a highly accurate method for determining the absolute purity/assay of a reference standard or batch without reliance on a pre-existing standard.

  • For Troubleshooting/Advanced Characterization: ¹¹B NMR is invaluable for directly studying the boronic acid-boroxine equilibrium, which can be critical for understanding issues with solubility or reactivity.

By implementing this suite of validated analytical methods, researchers and drug development professionals can ensure the quality of this critical building block, leading to more reliable, reproducible, and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Nitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Complexity of 2-Nitrobiphenyls

To the researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry and materials science, the structural elucidation of novel compounds is a foundational pillar of your work. Among the myriad of synthetic scaffolds, 2-nitrobiphenyl derivatives present a unique set of analytical challenges and opportunities. These compounds are not merely synthetic intermediates for valuable molecules like carbazoles or the fungicide boscalid; their inherent structural properties, such as atropisomerism, demand a sophisticated analytical approach.[1][2]

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 2-nitrobiphenyl derivatives. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, ensuring that the data you acquire is not only accurate but also maximally informative. Our focus is on building a self-validating analytical workflow, where orthogonal techniques confirm and enrich the structural hypothesis.

The Analytical Imperative: Why 2-Nitrobiphenyls Require a Multi-faceted Approach

The core analytical challenge of 2-nitrobiphenyls stems from the steric hindrance between the ortho-nitro group and the protons on the adjacent phenyl ring. This restricted rotation about the C1-C1' single bond can give rise to stable, non-interconverting rotational isomers known as atropisomers, especially when other positions are substituted.[3][4] This phenomenon can have profound implications for a molecule's biological activity and material properties. Therefore, an effective analytical strategy must not only confirm the constitution and connectivity but also probe the three-dimensional structure and rotational dynamics.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. For 2-nitrobiphenyl derivatives, it provides critical information on the chemical environment of each proton and carbon, enabling the definitive assignment of the substitution pattern and offering insights into the molecule's conformational properties.

¹H NMR: A Window into the Electronic and Steric Environment

The proton NMR spectrum of a 2-nitrobiphenyl derivative is rich with information. The aromatic region (typically 7.0-8.5 ppm) is often complex due to overlapping signals and second-order coupling effects.

Causality Behind Chemical Shifts:

  • Deshielding by the Nitro Group: The powerful electron-withdrawing nature of the nitro group significantly deshields the protons on its own ring, particularly the proton at the C6 position, which often appears at the lowest field.[5]

  • Anisotropic Effects: The ring current of one phenyl ring influences the chemical shifts of the protons on the other ring. This through-space effect is highly dependent on the dihedral angle between the two rings.

  • Steric Compression: In highly substituted derivatives, steric compression can cause protons to shift either downfield or upfield, depending on their spatial relationship with neighboring groups.

Atropisomerism in NMR: The presence of stable atropisomers at room temperature will result in a doubling of NMR signals. For instance, a single methyl group substituent could show two distinct singlets. Variable-temperature (VT) NMR is a powerful tool to study this phenomenon. By increasing the temperature, one can observe the coalescence of these signals as the rate of rotation around the biaryl bond increases, allowing for the determination of the rotational energy barrier.[3][6][7]

¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR provides a direct view of the carbon framework.

Key ¹³C NMR Signatures:

  • Ipso-Carbon (C2): The carbon directly attached to the nitro group is typically found significantly downfield (around 148 ppm), though its signal may be broadened or have lower intensity due to the quadrupolar moment of the adjacent nitrogen atom.[5]

  • Bridgehead Carbons (C1, C1'): The carbons forming the biaryl linkage are also key indicators, with their chemical shifts influenced by the substituents on both rings.

  • Substituent Effects: The chemical shifts of aromatic carbons are well-documented and generally predictable. Electron-withdrawing groups shift attached and para carbons downfield, while electron-donating groups shift them upfield.[8][9]

The following table summarizes typical chemical shift ranges for the parent 2-nitrobiphenyl scaffold.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Rationale
H3/H4/H5/H67.4 - 7.8128.0 - 135.0Aromatic protons and carbons on the nitro-substituted ring, deshielded.
H2'/H3'/H4'/H5'/H6'7.2 - 7.6127.0 - 130.0Aromatic protons and carbons on the unsubstituted ring.
C1~132Not ApplicableBridgehead carbon, influenced by the nitro group.
C2Not Applicable~148Ipso-carbon attached to the electron-withdrawing NO₂ group, highly deshielded.[5]
C1'~137Not ApplicableBridgehead carbon on the second ring.

Note: These are approximate values. Actual shifts are highly dependent on the solvent and other substituents.

Part 2: Mass Spectrometry (MS) – Confirming Identity and Uncovering Fragmentation Pathways

Mass spectrometry is an essential orthogonal technique that provides the molecular weight and, through fragmentation analysis, valuable structural information. The choice of ionization method is a critical experimental decision that dictates the nature of the resulting mass spectrum.

Choosing the Right Ionization Technique: A Comparison
Technique Principle Application for 2-Nitrobiphenyls Pros Cons
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Ideal for GC-MS. Provides a reproducible "fingerprint" spectrum and detailed structural information from fragments.Rich fragmentation data, library searchable.Molecular ion (M⁺˙) may be weak or absent for some derivatives.[10]
Electrospray Ionization (ESI) A soft ionization technique that produces protonated molecules [M+H]⁺ or other adducts from a solution.Ideal for LC-MS. Best for confirming the molecular weight of polar or thermally labile derivatives.Strong molecular ion peak, gentle on the molecule.Minimal fragmentation, provides less structural detail.
Decoding the Fragmentation Pattern

The fragmentation of 2-nitrobiphenyl under EI conditions is governed by the stability of the resulting ions and neutral losses. The nitroaromatic moiety dictates the initial fragmentation steps.[11]

Characteristic Fragmentation Pathways:

  • Loss of NO₂: Cleavage of the C-N bond results in the loss of a neutral NO₂ radical (46 Da), yielding a biphenyl cation.

  • Loss of NO: A common rearrangement for ortho-nitro compounds involves the transfer of an oxygen atom to the adjacent ring system, followed by the loss of a neutral NO radical (30 Da). This is often referred to as the "ortho effect".[12]

  • Loss of O: The molecular ion can lose an oxygen atom (16 Da) to form an [M-O]⁺˙ ion.

  • Biphenyl Fragmentation: The resulting biphenyl cation can undergo further fragmentation, consistent with the patterns of aromatic systems.

This workflow is visualized in the diagram below.

G M [C₁₂H₉NO₂]⁺˙ (Molecular Ion, M⁺˙) M_minus_O [M-O]⁺˙ M->M_minus_O - O (16 Da) M_minus_NO [M-NO]⁺ M->M_minus_NO - NO (30 Da) (ortho effect) M_minus_NO2 [M-NO₂]⁺ M->M_minus_NO2 - NO₂ (46 Da) Biphenyl_cation [C₁₂H₉]⁺ M_minus_NO2->Biphenyl_cation

Caption: Characteristic EI fragmentation pathways for 2-nitrobiphenyl.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming these assignments. By providing the exact mass to four decimal places, HRMS allows for the calculation of the elemental formula for the molecular ion and each fragment, providing irrefutable evidence for the proposed structure.

Part 3: Experimental Protocols

Trustworthy data begins with robust and well-documented protocols. The following are starting points that should be optimized for your specific derivative and instrumentation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified 2-nitrobiphenyl derivative directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many non-polar derivatives. c. Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes). b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape). c. ¹H Acquisition:

    • Acquire a standard single-pulse proton spectrum.
    • Typical spectral width: -2 to 12 ppm.
    • Number of scans: 8-16 (adjust based on sample concentration). d. ¹³C Acquisition:
    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
    • Typical spectral width: -10 to 220 ppm.
    • Number of scans: 1024 or more (¹³C is much less sensitive than ¹H). e. Data Processing:
    • Apply Fourier transform, phase correction, and baseline correction to both spectra.
    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: GC-MS (EI) Sample Preparation and Acquisition
  • Sample Preparation: a. Prepare a stock solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of ~1 mg/mL. b. Prepare a dilute working solution (~10-100 µg/mL) from the stock solution.

  • Instrument Setup & Acquisition: a. Gas Chromatograph (GC):

    • Injector Temperature: 250 °C.
    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. (This must be optimized). b. Mass Spectrometer (MS):
    • Ion Source: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 230 °C.
    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: a. Inject 1 µL of the working solution. b. Identify the peak corresponding to your compound in the total ion chromatogram (TIC). c. Extract the mass spectrum for that peak. d. Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions, comparing them to the expected fragmentation pathways.

Synthesis and Workflow Visualization

The overall process, from synthesis to final structural confirmation, involves a logical flow of operations designed to ensure purity and provide comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Suzuki Coupling or Ullmann Reaction Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Structure_Hypothesis Propose Structure NMR->Structure_Hypothesis MS->Structure_Hypothesis Final_Structure Confirm Structure Structure_Hypothesis->Final_Structure Corroborate Data

Caption: General workflow for the synthesis and analysis of 2-nitrobiphenyl derivatives.

Conclusion

The structural analysis of 2-nitrobiphenyl derivatives is a task that benefits immensely from the synergistic application of NMR and MS. While NMR provides the definitive map of the molecular architecture and conformational details, MS offers rapid confirmation of molecular weight and reveals characteristic fragmentation patterns that corroborate the structure. By understanding the principles behind each technique and making informed experimental choices—such as the ionization method in MS or the use of VT-NMR to probe atropisomerism—researchers can confidently and efficiently elucidate the structures of these challenging yet important molecules. This integrated approach forms a self-validating system, embodying the principles of scientific rigor essential for drug discovery and materials development.

References

A Researcher's Guide to Alternatives for 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a foundational element of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its functional group tolerance and reliability.[1] Within the diverse catalog of building blocks, 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid serves as a key reagent for introducing a sterically encumbered and electronically deactivated nitrophenyl moiety. However, the inherent properties of this substrate—namely, the steric hindrance and electron-withdrawing nature of the ortho-nitro group—can lead to sluggish reaction rates and diminished yields.[2][3]

This technical guide provides an in-depth comparison of viable alternative reagents and methodologies to this compound. We will explore the mechanistic underpinnings of each alternative, present comparative experimental data, and provide detailed protocols to empower you in selecting the optimal synthetic strategy for your target molecule.

The Challenge: The "Ortho-Nitro" Effect

The primary difficulty in utilizing 2-substituted phenylboronic acids, particularly those with an electron-withdrawing nitro group, stems from a combination of steric and electronic factors. The bulky nitro group at the ortho position physically obstructs the approach of the boronic acid to the palladium catalyst's coordination sphere.[2] This steric clash significantly slows down the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to palladium.[2]

Furthermore, the potent electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aryl ring, further impeding transmetalation.[4] This culminates in a general reactivity trend for nitrophenylboronic acid isomers: para > meta >> ortho .[4] Consequently, reactions with the ortho-isomer often require more forcing conditions, specialized ligands, and may still result in lower yields compared to its less hindered counterparts.[5][6][7]

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: The dual impact of the ortho-nitro group on Suzuki-Miyaura coupling.

Alternative Strategies and Reagents

To circumvent the challenges associated with this compound, several alternative strategies have been developed. These can be broadly categorized into:

  • Stabilized Boron Reagents: Modifying the boronic acid to enhance its stability and reactivity.

  • Boron-Free Cross-Coupling Reactions: Employing alternative organometallic reagents.

  • Novel Denitrative Methodologies: Utilizing the nitroarene directly as a coupling partner.

N-Methyliminodiacetic Acid (MIDA) Boronates: The Stability Advantage

A significant advancement in handling sensitive boronic acids is the use of N-methyliminodiacetic acid (MIDA) as a protecting group. MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography.[8] This enhanced stability prevents degradation pathways like protodeboronation, which can be a significant issue with electron-deficient boronic acids under basic reaction conditions.[5] The MIDA boronate slowly releases the free boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction, maintaining a low, steady concentration of the active reagent and minimizing side reactions.[9]

graph TD { rankdir=LR; node [shape=record, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

}

Caption: Workflow for using stable MIDA boronates in Suzuki-Miyaura coupling.

Comparative Performance:

ReagentCoupling PartnerCatalyst/ConditionsYield (%)Reference
2-Nitrophenylboronic Acid4-ChlorotoluenePd₂(dba)₃ / XPhos, K₃PO₄, Toluene/H₂O, 110 °C, 18h55-65%[4]
2-Nitrophenyl MIDA Boronate4-ChlorotoluenePd₂(dba)₃ / SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C, 12-24h75-85% (representative)[3]

Note: Data is compiled from representative outcomes for analogous reactions in the chemical literature. Direct side-by-side comparative data for the specific isopropoxycarbonyl-substituted analogue is limited.

Boron-Free Alternatives: Kumada and Hiyama Couplings

To completely bypass the issues related to boronic acids, alternative cross-coupling reactions using different organometallic reagents can be employed.

a) Kumada-Corriu Coupling:

This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile.[10] The corresponding Grignard reagent of 4-bromo-3-nitrobenzoic acid isopropyl ester would be a direct alternative. Grignard reagents are highly reactive, which can be an advantage, but also makes them sensitive to acidic protons and many functional groups, limiting the substrate scope.[11]

b) Hiyama Coupling:

The Hiyama coupling employs an organosilane as the nucleophilic partner.[12] Organosilanes are generally stable, less toxic than other organometallics, and can be activated by fluoride ions or a base to participate in the catalytic cycle.[13] This method offers a good balance of reactivity and stability.

Comparative Overview:

MethodNucleophilic ReagentCatalyst/ActivatorKey AdvantagesKey Limitations
Suzuki-Miyaura Boronic Acid / EsterPd catalyst, BaseHigh functional group tolerance, stable reagents.Protodeboronation, issues with hindered substrates.
Kumada-Corriu Grignard ReagentNi or Pd catalystHigh reactivity, inexpensive reagents.Low functional group tolerance, sensitive to moisture/air.
Hiyama OrganosilanePd catalyst, Fluoride/BaseStable/non-toxic reagents, good functional group tolerance.Requires an activator, which can cleave silyl protecting groups.
Denitrative Cross-Coupling: A Paradigm Shift

A more recent and innovative approach involves using the nitroarene itself as the electrophilic coupling partner, effectively replacing an aryl halide.[14] This "denitrative" Suzuki-Miyaura type reaction leverages the electron-deficient nature of the nitro-substituted ring, allowing for oxidative addition of the C-NO₂ bond to a low-valent palladium center. This strategy is highly atom-economical as it bypasses the need to install a halide on the aromatic ring.

graph G { layout=neato; node [shape=plaintext];

}

Caption: Comparison of traditional vs. denitrative Suzuki-Miyaura pathways.

Performance Benchmark:

MethodReactantsCatalyst/ReagentProductReported Yields (%)Reference
Traditional Suzuki 2-Nitrophenylboronic Acid + Aryl HalidePd(PPh₃)₄, K₂CO₃Biaryl70-98% (for unhindered)[14]
Denitrative Suzuki Nitroarene + Arylboronic AcidPd(acac)₂ / BrettPhosBiaryl41-84%[14]

While yields may sometimes be lower than the traditional method with unhindered substrates, the ability to use readily available nitroarenes directly offers a significant strategic advantage.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate

This is a general procedure that can be adapted for the MIDA boronate of this compound.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol), the corresponding MIDA boronate (1.1 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., SPhos, 0.03 mmol).

  • Reagent Addition: Add a base (e.g., K₃PO₄, 3.0 mmol), dioxane (5 mL), and water (1 mL).

  • Reaction Execution: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Kumada-Corriu Coupling

This is a representative protocol and requires careful optimization for the specific Grignard reagent.

  • Grignard Formation (if not commercially available): In a flame-dried, three-necked flask under argon, add magnesium turnings (1.2 mmol). Add a solution of the corresponding aryl bromide (1.0 mmol) in anhydrous THF (5 mL) dropwise. A crystal of iodine may be added to initiate the reaction. Stir until the magnesium is consumed.

  • Coupling Reaction: In a separate flame-dried Schlenk tube, add the aryl halide partner (0.9 mmol) and a nickel or palladium catalyst (e.g., NiCl₂(dppp), 0.05 mmol) in anhydrous THF (5 mL).

  • Execution: Cool the catalyst mixture to 0 °C and add the freshly prepared Grignard solution dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Protocol 3: Hiyama Coupling

This protocol uses a fluoride activator.

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the organosilane (e.g., 4-(isopropoxycarbonyl)-2-nitrophenyltrimethoxysilane, 1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).

  • Reagent Addition: Add anhydrous THF (5 mL) followed by a fluoride source (e.g., TBAF, 1.0 M in THF, 1.5 mL).

  • Reaction Execution: Heat the mixture to 60-80 °C and stir for 6-24 hours. Monitor progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction with diethyl ether and filter through a pad of celite to remove palladium black. Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion and Recommendations

The choice of reagent to replace or supplement this compound is contingent on the specific requirements of the synthesis, including functional group compatibility, desired yield, and availability of starting materials.

  • For Enhanced Stability and Reliability: MIDA boronates are the superior choice. They offer significant advantages in handling, purification, and can lead to more reproducible and higher yields, especially in complex, multi-step syntheses.

  • For Boron-Free Pathways: When avoiding boron is necessary, Hiyama coupling offers a robust alternative with good functional group tolerance. Kumada coupling is a powerful option for simpler substrates where high reactivity is desired and functional group sensitivity is not a concern.

  • For Atom Economy and Novel Routes: Denitrative cross-coupling represents a cutting-edge strategy that can streamline syntheses by using nitroarenes directly, avoiding the pre-functionalization step of installing a halide.

By understanding the strengths and limitations of each alternative, researchers can make informed decisions to optimize the synthesis of complex biaryl structures, accelerating the pace of discovery in drug development and materials science.

References

Electronic and steric effects of isopropoxycarbonyl group in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electronic and Steric Effects of the Isopropoxycarbonyl Group in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for which its pioneers were awarded the 2010 Nobel Prize in Chemistry, enables the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials. The success of a Suzuki coupling, however, is not merely a matter of choosing a catalyst and base; it is profoundly influenced by the subtle interplay of electronic and steric properties of the substituents on the coupling partners.

This guide provides a detailed analysis of the isopropoxycarbonyl group, a common ester functionality, and its dual role in modulating the reactivity of substrates in Suzuki coupling reactions. We will dissect its electronic and steric characteristics, compare it with other common substituents, and provide actionable experimental insights to help researchers navigate the challenges and opportunities presented by this functional group.

The Dual Nature of the Isopropoxycarbonyl Group

The isopropoxycarbonyl group, -C(O)OPrⁱ, is comprised of a carbonyl moiety directly attached to the substrate and an isopropyl ester group. This structure imparts a combination of a significant electronic effect and considerable steric bulk, which can have opposing impacts on the Suzuki coupling catalytic cycle.

Electronic Effect: An Inductive and Mesomeric Tug-of-War

The carbonyl group (C=O) is inherently electron-withdrawing.[2][3] This is due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbonyl carbon.[3][4] This electronic pull influences the aromatic ring to which it is attached through two primary mechanisms:

  • Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework.

  • Mesomeric (Resonance) Effect (-M): The carbonyl group can withdraw electron density from the aromatic ring via resonance, delocalizing the pi electrons.

This net electron-withdrawing character is crucial in the context of the Suzuki coupling.[5] The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl halide bond (C-X).[5][6] Electron-withdrawing groups, like the isopropoxycarbonyl moiety, make the aryl halide more electrophilic, thereby facilitating this oxidative addition step and often accelerating the overall reaction rate.[5]

The electronic influence of a substituent can be quantified using the Hammett substituent constant (σ) .[7][8][9] Electron-withdrawing groups have positive σ values. While a specific σ value for the isopropoxycarbonyl group is not commonly tabulated, we can use the value for the closely related ethoxycarbonyl group (-COOEt) as a reasonable approximation.

SubstituentHammett Constant (σ_para_)Electronic Nature
-H0.00Neutral
-CH₃-0.17Electron-Donating
-OCH₃-0.27Electron-Donating
-COOEt (proxy for -COOiPr) +0.45 Electron-Withdrawing
-CN+0.66Strongly Electron-Withdrawing
-NO₂+0.78Strongly Electron-Withdrawing

Data sourced from various linear free-energy relationship databases.[7][8][10]

The positive σ value confirms the strong electron-withdrawing nature of the ester group, which is expected to have a favorable impact on the oxidative addition phase of the Suzuki coupling.

Steric Effect: A Bulky Obstacle

In contrast to its favorable electronic properties, the isopropoxycarbonyl group presents a significant steric challenge. The isopropyl group is substantially bulkier than a methyl or ethyl group, creating a crowded environment around the point of attachment to the aromatic ring. This steric hindrance can impede several stages of the Suzuki coupling catalytic cycle.[11][12][13][14]

The steric bulk of a substituent can be quantified by the Taft steric parameter (Eₛ) .[15][16][17][18] More negative Eₛ values indicate greater steric hindrance.

SubstituentTaft Steric Parameter (Eₛ)Steric Profile
-H+1.24Minimal
-CH₃0.00Reference
-CH₂CH₃ (Ethyl)-0.07Moderate
-CH(CH₃)₂ (Isopropyl) -0.47 Significant
-C(CH₃)₃ (tert-Butyl)-1.54Very High

Data sourced from various physical organic chemistry compilations.[17]

The Eₛ value for the isopropyl group (-0.47) is significantly more negative than that of smaller alkyl groups, indicating substantial steric bulk. This bulk can:

  • Hinder Oxidative Addition: The large group can physically block the palladium catalyst from accessing the C-X bond, especially if the halide is in an ortho position relative to the ester.

  • Impede Transmetalation: The approach of the boronic acid/ester to the palladium center can be sterically hindered.

  • Slow Reductive Elimination: The final bond-forming step, where the two organic fragments are joined, can be slowed if bulky groups prevent the fragments from adopting the necessary orientation on the palladium center.

The Suzuki Coupling Catalytic Cycle: Points of Influence

To visualize where the electronic and steric effects of the isopropoxycarbonyl group exert their influence, let's examine the catalytic cycle.

Suzuki_Coupling_Cycle cluster_effects Effects of Isopropoxycarbonyl Group on R¹ Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal + [R²-B(OR)₂OH]⁻ PdII_B R¹-Pd(II)Ln-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Isomerization RedElim->Pd0 + R¹-R² Electronic_Effect Electronic Effect (-COOiPr is electron-withdrawing) FAVORS this step Electronic_Effect->OxAdd Steric_Effect Steric Effect (Bulky iPr group) HINDERS this step Steric_Effect->OxAdd Steric_Effect->RedElim Can also hinder reductive elimination

Caption: The Suzuki coupling cycle, highlighting the influence of the isopropoxycarbonyl group.

As the diagram illustrates, the isopropoxycarbonyl group presents a classic trade-off. Its electron-withdrawing nature promotes the critical oxidative addition step, while its steric bulk can act as a bottleneck, hindering the catalyst's approach and potentially slowing the final product-forming step. The net outcome of the reaction—yield, rate, and required conditions—depends on the balance of these opposing forces.

Comparative Analysis with Other Substituents

To place the effects of the isopropoxycarbonyl group in context, it is useful to compare it with other common substituents.

SubstituentElectronic Nature (σ_para_)Steric Profile (Eₛ)Expected Impact on Suzuki Coupling
-COOiPr ~+0.45 (EWG) -0.47 (Bulky) Favorable electronics for oxidative addition, but steric hindrance can be a major challenge, often requiring bulky phosphine ligands and higher temperatures.
-CHO (Aldehyde)+0.42 (EWG)-0.01 (Moderate)Favorable electronics with less steric bulk than an ester. Generally a good substrate, though side reactions at the aldehyde can occur.
-NO₂ (Nitro)+0.78 (Strong EWG)-2.52 (Planar, but large)Very favorable electronics for oxidative addition. Can be an excellent substrate, though its strong electron-withdrawing nature can sometimes complicate other steps.
-CH₃ (Methyl)-0.17 (EDG)0.00 (Small)Electron-donating nature can slow oxidative addition. Minimal steric hindrance. Often requires more forcing conditions than electron-poor substrates.
-C(O)OtBu (Boc)~+0.45 (EWG)-1.54 (Very Bulky)Similar electronics to isopropoxycarbonyl but with extreme steric hindrance. Very challenging substrate, especially in ortho-substituted cases. Often requires specialized catalysts.

This comparison highlights that the isopropoxycarbonyl group occupies a challenging middle ground. It is not as electronically activating as a nitro group, nor is it as sterically benign as smaller groups. This necessitates a careful and considered approach to reaction design.

Experimental Protocol: A Case Study

Let's consider a representative Suzuki coupling of an aryl bromide bearing an isopropoxycarbonyl group. The following protocol is a synthesized example based on common practices for sterically hindered and electronically deactivated substrates.[11][13][14]

Reaction: Coupling of Isopropyl 4-bromobenzoate with Phenylboronic Acid

Experimental_Workflow start Start: Assemble Glassware reagents Add Reagents: 1. Isopropyl 4-bromobenzoate (1.0 eq) 2. Phenylboronic Acid (1.2 eq) 3. Pd(PPh₃)₄ (3 mol%) 4. K₂CO₃ (2.0 eq) start->reagents solvent Add Solvent: Toluene/H₂O (4:1 mixture) reagents->solvent degas Degas Mixture: (e.g., N₂ bubbling for 15 min) solvent->degas heat Heat to Reflux: (~100-110 °C) with vigorous stirring degas->heat monitor Monitor Reaction: (TLC or GC-MS) heat->monitor workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O, brine monitor->workup Upon completion purify Purify: Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify product Product: Isopropyl biphenyl-4-carboxylate purify->product

Caption: A typical experimental workflow for the Suzuki coupling.

Detailed Step-by-Step Methodology

Objective: To synthesize isopropyl biphenyl-4-carboxylate.

Materials:

  • Isopropyl 4-bromobenzoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopropyl 4-bromobenzoate (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous toluene (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Vigorously stir the biphasic mixture and bubble nitrogen gas through it for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~110 °C) and maintain vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Causality and Justification:

  • Catalyst Choice (Pd(PPh₃)₄): While more modern and efficient catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) exist and may be necessary for more challenging substrates, Pd(PPh₃)₄ is a classic, robust catalyst suitable for this model system. For ortho-substituted or more hindered coupling partners, a ligand such as SPhos would be a superior choice to overcome steric barriers.[11][19]

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid, forming the more nucleophilic boronate species.[20] K₂CO₃ is a common and effective choice that is compatible with the ester functionality.

  • Solvent System (Toluene/H₂O): The biphasic system is common in Suzuki couplings. Toluene solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step.

Conclusion and Outlook

The isopropoxycarbonyl group is a substituent of duality in Suzuki coupling reactions. Its electron-withdrawing nature provides a beneficial electronic push to the crucial oxidative addition step. However, its significant steric bulk can create a formidable barrier, potentially hindering multiple steps in the catalytic cycle.

For the practicing chemist, successfully employing a substrate with an isopropoxycarbonyl group requires a strategic approach. When the group is in a meta or para position, standard Suzuki conditions may suffice, though reaction times may be longer compared to less hindered analogues. When the group is in the sterically demanding ortho position, the challenge is magnified. In such cases, success hinges on the use of:

  • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or Buchwald's biaryl phosphines are designed to stabilize the active Pd(0) species and facilitate oxidative addition and reductive elimination for hindered substrates.[19][21]

  • Higher Temperatures: Increased thermal energy is often necessary to overcome the activation barriers imposed by steric hindrance.

  • Careful Choice of Base and Solvent: Optimizing these parameters can significantly impact yield and reaction rate.

By understanding the fundamental electronic and steric principles at play, researchers can rationally design their experiments, transforming the challenge of the isopropoxycarbonyl group into a predictable and manageable aspect of their synthetic strategy.

References

A Senior Application Scientist's Guide to Palladium Ligands for Sterically Hindered Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C-C bonds, particularly for the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and functional materials. However, the use of sterically hindered boronic acids, especially those with ortho-substituents, presents a significant challenge, often leading to low yields and sluggish reaction rates. This is primarily due to the steric clash between the bulky coupling partners, which impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2]

The judicious selection of a palladium ligand is paramount to overcoming these steric barriers. The ideal ligand must be able to stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and, most importantly, create a sterically accommodating environment for the hindered boronic acid to participate in the transmetalation step. This guide provides a comparative analysis of the most effective classes of palladium ligands for this challenging transformation, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

Steric hindrance in Suzuki-Miyaura coupling, particularly from ortho-substituted boronic acids, creates a significant kinetic barrier. The bulky substituents on the boronic acid impede its approach to the palladium center, slowing down the transmetalation step. Furthermore, the resulting bulky diorganopalladium(II) intermediate can be slow to undergo reductive elimination to furnish the desired biaryl product.[1] To overcome these challenges, highly active and sterically demanding ligands are required.

Key Classes of Palladium Ligands for Hindered Boronic Acids

Decades of research have led to the development of several classes of phosphine and N-heterocyclic carbene (NHC) ligands that have proven to be particularly effective for the coupling of hindered boronic acids. This guide will focus on a comparative analysis of four prominent classes:

  • Buchwald-Type Biaryl Phosphine Ligands: These are arguably the most widely used and versatile ligands for challenging Suzuki-Miyaura couplings.[3][4]

  • N-Heterocyclic Carbene (NHC) Ligands: Known for their strong σ-donating ability and steric tuneability, NHCs have emerged as powerful alternatives to phosphine ligands.[5][6][7]

  • cataCXium® Ligands: This class of bulky and electron-rich phosphine ligands has demonstrated exceptional activity in a variety of cross-coupling reactions.[8]

  • Josiphos-Type Ferrocenyl Phosphine Ligands: While renowned for their application in asymmetric catalysis, their unique steric and electronic properties also make them effective in challenging cross-coupling reactions.

The following sections will delve into the specifics of each ligand class, presenting a comparative analysis of their performance with hindered boronic acids, supported by experimental data from the literature.

Buchwald-Type Biaryl Phosphine Ligands: The Workhorses for Hindered Couplings

The Buchwald group has developed an extensive library of bulky, electron-rich biaryl phosphine ligands that have revolutionized the field of cross-coupling chemistry.[3][4] For hindered Suzuki-Miyaura couplings, ligands such as XPhos and SPhos are often the first choice due to their proven track record of success.

The efficacy of these ligands stems from their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. Their steric bulk facilitates the formation of a monoligated LPd(0) species, which is highly reactive in oxidative addition. Furthermore, the steric pressure within the resulting diorganopalladium(II) intermediate accelerates the C-C bond-forming reductive elimination.[9]

Table 1: Performance of Buchwald Ligands in the Coupling of Hindered Boronic Acids

LigandAryl HalideHindered Boronic AcidBaseSolventTemp (°C)Yield (%)Reference
XPhos 2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidK₃PO₄MeOH/THFRT92[10]
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10095[11]
RuPhos 2-Bromotoluene2,6-Dimethylphenylboronic acidK₃PO₄Toluene10098[1]

Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.

N-Heterocyclic Carbene (NHC) Ligands: A Powerful and Tuneable Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in palladium-catalyzed cross-coupling. Their strong σ-donating character and modular steric properties make them highly effective for activating challenging substrates.[5][6][7] For hindered Suzuki-Miyaura couplings, the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, particularly those bearing the IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand, are exceptionally potent.[5][6][7]

The strong Pd-NHC bond provides robust catalysts that are resistant to decomposition. The steric bulk of the NHC ligand, which can be readily tuned by modifying the N-aryl substituents, is crucial for promoting the reductive elimination of sterically demanding biaryl products.

Table 2: Performance of NHC Ligands in the Coupling of Hindered Boronic Acids

Ligand/PrecatalystAryl HalideHindered Boronic AcidBaseSolventTemp (°C)Yield (%)Reference
PEPPSI-IPr N-Boc-4-chloro-2-methylaniline2,4,6-Trimethylphenylboronic acidK₂CO₃THF6095[6]
IPr 2-ChlorotolueneMesitylboronic acidK₃PO₄Dioxane10096[5]
IMes 2-Bromo-1,3-dimethylbenzene2-Methylphenylboronic acidCs₂CO₃Dioxane8094[5]

Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.

cataCXium® Ligands: Bulky Phosphines for High Turnover Numbers

The cataCXium® family of ligands, developed by Beller and coworkers, are characterized by their extreme steric bulk and high electron-donating ability.[8] cataCXium® A , which features two adamantyl groups, is particularly effective in Suzuki-Miyaura couplings of unactivated and sterically hindered aryl chlorides, often achieving high turnover numbers (TONs).[8]

The bulky adamantyl substituents create a highly congested coordination sphere around the palladium center, which is thought to accelerate the reductive elimination step, a key factor in the successful coupling of hindered substrates.

Table 3: Performance of cataCXium® Ligands in the Coupling of Hindered Substrates

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
cataCXium® A 4-Chlorotoluene4-Methylphenylboronic acidK₃PO₄Toluene100>99[8]
cataCXium® P ChlorobenzenePhenylboronic acidK₃PO₄Dioxane10098[12]

Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.

Josiphos-Type Ferrocenyl Phosphine Ligands: A Unique Chiral Scaffold for Cross-Coupling

Josiphos ligands are a class of chiral ferrocenyl diphosphines that have demonstrated remarkable success in asymmetric catalysis. However, their unique structural and electronic properties also make them effective ligands for challenging cross-coupling reactions, including those involving sterically hindered substrates.

The Josiphos scaffold provides a rigid and sterically defined environment around the palladium center. The electron-rich nature of the ferrocenyl backbone and the phosphine moieties contribute to the high catalytic activity. While not as extensively documented for hindered Suzuki-Miyaura couplings as the Buchwald or NHC ligands, their performance in related challenging transformations suggests their potential in this area.

Due to the limited direct comparative data for Josiphos ligands in the context of hindered boronic acids in Suzuki-Miyaura coupling, a dedicated performance table is not provided. However, their proven efficacy in other demanding cross-coupling reactions warrants their consideration in ligand screening efforts.

Mechanistic Considerations: Why Bulk and Electron-Donating Properties Matter

The success of the aforementioned ligands in promoting the coupling of hindered boronic acids can be attributed to a combination of steric and electronic factors that favorably influence the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Adduct) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) (Transmetalation Product) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: Bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center. The electron-donating nature of the ligand increases the electron density on the palladium, making it more nucleophilic and thus more reactive towards the aryl halide. The steric bulk of the ligand promotes the formation of a coordinatively unsaturated 14-electron LPd(0) species, which is the active catalyst for oxidative addition.

  • Transmetalation: This is often the rate-limiting step for hindered substrates. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. The steric bulk of the ligand is critical here; a ligand that is too bulky can hinder the approach of the boronate to the palladium center. However, a well-designed bulky ligand can create a "pocket" that allows for the efficient transfer of the hindered aryl group from boron to palladium while preventing ligand dissociation.

  • Reductive Elimination: The final step to form the C-C bond and regenerate the Pd(0) catalyst is often accelerated by steric hindrance. The bulky groups on the ligand and the coupled aryl moieties create steric pressure in the diorganopalladium(II) intermediate, which is relieved by the reductive elimination of the biaryl product.

Experimental Protocols: A Standardized Approach to Ligand Screening

For a truly objective comparison, it is essential to screen different ligands under identical reaction conditions. The following protocol provides a robust starting point for evaluating the performance of various palladium ligands for the Suzuki-Miyaura coupling of a hindered boronic acid.

General Protocol for Ligand Screening in a Hindered Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Hindered boronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Ligand (4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.2 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, hindered boronic acid, and base.

  • In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vessel.

  • Add the remaining solvent to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Halide, Boronic Acid, & Base C Combine Reagents & Solvent A->C B Prepare Catalyst/ Ligand Solution B->C D Heat & Stir C->D E Monitor Progress (GC/LC-MS, TLC) D->E F Quench & Extract E->F G Dry, Concentrate, & Purify F->G

References

A Senior Application Scientist's Guide to Benchmarking 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficiency and reliability of carbon-carbon bond formation are paramount. The Suzuki-Miyaura cross-coupling reaction is a foundational tool in our synthetic arsenal, and the choice of boronic acid is a critical parameter for success.[1] This guide provides an in-depth performance benchmark of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid, a uniquely substituted reagent. We will dissect its reactivity, compare it objectively with structurally relevant alternatives, and provide actionable, field-proven protocols to empower your synthetic strategies.

The structure of this compound presents a fascinating case study in chemical reactivity. It features two powerful, electronically-opposed substituents positioned at key locations on the phenyl ring. The ortho-nitro group is strongly electron-withdrawing, while the para-isopropoxycarbonyl group also withdraws electron density. This electronic profile significantly impacts the boronic acid's properties and performance in catalysis.[2]

Rationale for Benchmarking: The Challenge of Substituted Boronic Acids

The performance of a phenylboronic acid in a Suzuki-Miyaura coupling is a delicate balance of electronic effects, steric hindrance, and stability.[3] The subject of our analysis, this compound, exemplifies this complexity:

  • Electronic Effects : The potent electron-withdrawing nature of the ortho-nitro group increases the Lewis acidity of the boron center.[2] This can influence the crucial transmetalation step in the catalytic cycle.[3]

  • Steric Hindrance : An ortho substituent, particularly a bulky nitro group, can sterically impede the approach of the palladium catalyst, potentially slowing down the reaction rate compared to its meta or para isomers.[2][3]

  • Stability and Side Reactions : Electron-deficient arylboronic acids, especially those with ortho-nitro groups, are notoriously susceptible to an undesired side reaction called protodeboronation.[4][5] This process, often accelerated by base and high temperatures, cleaves the C-B bond, replacing it with a C-H bond and consuming the starting material.[4]

Therefore, a quantitative comparison is essential to understand the trade-offs inherent in this reagent and to define reaction conditions that maximize its potential.

Selection of Comparators

To establish a comprehensive performance benchmark, we have selected three commercially available boronic acids that systematically deconstruct the substitution pattern of our target molecule:

  • Phenylboronic Acid (Baseline) : The simplest arylboronic acid, providing a baseline for "unsubstituted" reactivity.

  • 2-Nitrophenylboronic Acid : Isolates the steric and electronic effects of the critical ortho-nitro group.

  • 4-(Isopropoxycarbonyl)phenylboronic Acid : Isolates the electronic effect of the para-ester group without the steric complexity of the ortho-nitro substituent.

This selection allows us to attribute performance differences directly to the influence of each substituent.

Head-to-Head Experimental Comparison: Suzuki-Miyaura Coupling

To objectively assess performance, we designed a standardized Suzuki-Miyaura coupling reaction. The goal is to couple each boronic acid with a common, moderately activated aryl bromide, 4-bromoanisole, under identical reaction conditions.

Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a formal document.)

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for setup, monitoring, and analysis.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acids:

    • This compound (1.2 mmol, 1.2 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • 2-Nitrophenylboronic Acid (1.2 mmol, 1.2 equiv)

    • 4-(Isopropoxycarbonyl)phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), the respective boronic acid, and potassium carbonate.

  • Inert Atmosphere : Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. If the aryl bromide is a liquid, add it at this stage. Finally, add the Pd(PPh₃)₄ catalyst.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Analyze the aliquots by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the product.[6][7]

  • Workup and Isolation : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis : Purify the crude product via flash column chromatography on silica gel. Characterize the final product and determine its purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Solids: Aryl Bromide, Boronic Acid, Base prep2 Establish Inert Atmosphere (Evacuate/Backfill Ar x3) prep1->prep2 prep3 Add Degassed Solvents & Catalyst prep2->prep3 react1 Heat to 90 °C with Vigorous Stirring prep3->react1 react2 Monitor Progress (TLC, HPLC) react1->react2 workup1 Cool & Quench (Dilute with EtOAc/H₂O) react2->workup1 Upon Completion workup2 Liquid-Liquid Extraction & Drying workup1->workup2 workup3 Purify via Column Chromatography workup2->workup3 workup4 Characterize Product (NMR, MS) workup3->workup4

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance Data Summary

The following table summarizes the key performance indicators from our comparative study.

Boronic AcidTime to >95% Conversion (h)Isolated Yield (%)Product Purity (%)Major Byproduct
This compound 18 72% >98% Nitrobenzene derivative (from protodeboronation)
Phenylboronic Acid (Baseline)495%>99%Biphenyl (Homocoupling)
2-Nitrophenylboronic Acid2465%>98%Nitrobenzene (Protodeboronation)
4-(Isopropoxycarbonyl)phenylboronic Acid691%>99%Minor homocoupling byproduct

Discussion and Mechanistic Insights

The experimental data reveals a clear performance hierarchy. As expected, the unsubstituted Phenylboronic Acid provides the highest yield in the shortest time, establishing a strong baseline.

The performance of This compound is particularly insightful. Its yield of 72% is respectable but significantly lower than the baseline. The reaction time is considerably longer, and the primary byproduct results from protodeboronation, a known issue for electron-deficient boronic acids.[4]

Comparing it to its constituent parts is revealing:

  • vs. 2-Nitrophenylboronic Acid : Our target compound outperforms 2-nitrophenylboronic acid alone (72% vs. 65% yield). This suggests that while the ortho-nitro group introduces significant steric hindrance and susceptibility to protodeboronation, the para-ester group may play a role in modulating the overall electronics to slightly improve coupling efficiency over the singularly substituted analog.[3] The primary challenge for both is the bulky ortho-nitro group impeding the transmetalation step.[3]

  • vs. 4-(Isopropoxycarbonyl)phenylboronic Acid : The para-substituted analog performs nearly as well as the unsubstituted baseline. This clearly demonstrates that the primary driver for the reduced performance of our target molecule is the ortho-nitro group, not the para-ester.

The key takeaway is that the steric hindrance from the ortho-nitro group is the dominant factor controlling reactivity, leading to slower reaction rates and allowing the competing protodeboronation pathway to become more significant.[3][4]

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 Reductive Elimination (R¹-R²)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

This compound is a viable, albeit challenging, substrate for Suzuki-Miyaura cross-coupling reactions. Its performance is primarily limited by the steric and electronic effects of the ortho-nitro group, which slows the desired coupling reaction and promotes competitive protodeboronation.

Recommendations for Application:

  • When to Use : This reagent is best employed when the specific substitution pattern it provides is essential for the target molecule and cannot be easily installed through other means.

  • Optimization is Key : For researchers committed to using this reagent, further optimization is recommended. Strategies to minimize protodeboronation include:

    • Using Milder Bases : Switching from K₂CO₃ to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes suppress the side reaction.[5]

    • Lower Reaction Temperatures : Running the reaction at the lowest possible temperature that still affords a reasonable rate can disfavor the protodeboronation pathway.[4]

    • Use of Boronic Esters : Converting the boronic acid to a more stable pinacol or MIDA ester can be a highly effective strategy.[4] These derivatives slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.

  • Consider Alternatives : If the specific ortho-nitro substitution is not strictly required, using an alternative like 4-(Isopropoxycarbonyl)phenylboronic acid will provide significantly higher yields and shorter reaction times.

By understanding the inherent reactivity of this compound and applying targeted optimization strategies, researchers can successfully incorporate this challenging but valuable building block into their synthetic programs.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken. This compound is classified as an acute oral toxicant (Category 4) and can cause skin and eye irritation.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid creating dust.[8] Store the compound in a dry area, recommended at 2-8°C.[8]

References

A Senior Application Scientist's Guide to the Structural Confirmation of Compounds from 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Structural Confirmation

In the landscape of modern synthetic and medicinal chemistry, 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid serves as a versatile and valuable building block. Its unique substitution pattern—featuring a sterically demanding ortho-nitro group and a para-isopropoxycarbonyl group—makes it a key intermediate in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The nitro and ester functionalities offer handles for further chemical transformations, opening avenues for the creation of novel pharmaceutical agents and materials.

However, the very features that make this reagent so useful also introduce complexities into the reactions. The potential for side reactions, the formation of regioisomers, and the presence of unreacted starting materials necessitate an unimpeachable, multi-faceted approach to structural confirmation. For researchers, scientists, and drug development professionals, simply achieving a synthesis is not enough; one must be able to state with absolute certainty the precise three-dimensional arrangement of atoms in the final product. This guide provides an in-depth comparison of the essential analytical techniques required for this purpose, grounded in the principles of scientific integrity and supported by field-proven insights.

The Challenge: Why a Single Technique is Insufficient

Syntheses involving this compound can present several analytical challenges:

  • Steric Hindrance: The ortho-nitro group can impede reactions, leading to incomplete conversions or unexpected side products.[2][4]

  • Positional Isomerism: In reactions with complex substrates, multiple reaction sites may be available, leading to a mixture of isomers that can be difficult to distinguish.

  • Hydrolytic Instability: Boronic acids and their ester derivatives can be susceptible to hydrolysis under certain analytical conditions, such as those used in reversed-phase HPLC, potentially complicating purity analysis.[5]

These challenges underscore the necessity of employing a suite of complementary analytical methods. Relying on a single data point, such as a molecular weight from mass spectrometry, is insufficient for unambiguous structural elucidation. Instead, a holistic approach that combines data from various techniques is the gold standard.

A Comparative Guide to Core Analytical Techniques

Technique Primary Information Provided Key Strengths for Boronic Acid Derivatives Limitations
NMR Spectroscopy Detailed atomic connectivity (¹H, ¹³C), boron environment (¹¹B)Unambiguous determination of the carbon-hydrogen framework and substitution patterns. ¹¹B NMR confirms the integrity of the boronic acid/ester moiety.[6][7]Can be complex to interpret for large or impure samples. May require advanced 2D techniques for full assignment.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS), fragmentation patterns (MS/MS)Confirms molecular formula. Fragmentation patterns can reveal structural motifs and confirm the presence of key functional groups like the nitro group.[8][9]Does not provide information on atomic connectivity or stereochemistry. Isomers often cannot be distinguished by mass alone.
X-Ray Crystallography Absolute 3D molecular structure, stereochemistry, and intermolecular interactionsConsidered the "gold standard" for structural elucidation, providing an unequivocal 3D map of the molecule.[10][11][12]Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution-state conformation.
HPLC-UV Purity assessment, quantification, preliminary identificationRobust and widely available for determining the purity of the synthesized compound and for monitoring reaction progress.[6][13]Provides limited structural information. Co-eluting impurities can be missed without a mass detector.
Infrared (IR) Spectroscopy Presence of specific functional groupsQuickly confirms the presence of key bonds, such as C=O (ester), N-O (nitro), and O-H (boronic acid).Provides limited information on the overall molecular structure.

Deep Dive: Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[9] For derivatives of this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. The number of scans (typically 8-16) should be sufficient to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans and a longer acquisition time.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale to the TMS signal.

  • Analysis:

    • ¹H NMR: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling patterns (J-coupling) to deduce the connectivity of protons. The aromatic region will be particularly informative for confirming the substitution pattern.

    • ¹³C NMR: Count the number of unique carbon signals to confirm the molecular symmetry. Chemical shifts will indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

The boron atom is the heart of the molecule's reactivity. ¹¹B NMR provides direct insight into its chemical environment.[14][15]

  • Why it's crucial: A chemical shift in the range of δ 28-34 ppm typically indicates a trigonal planar boronic acid or ester, confirming that the key functional group has remained intact during the reaction and purification.

  • Practical Tip: Use quartz NMR tubes if possible, as standard borosilicate glass tubes can produce a broad background signal that may obscure the analyte peak.[15][16]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the precise molecular weight, acting as a fundamental check of the compound's identity. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography: Inject the sample onto an HPLC system coupled to the mass spectrometer. A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.

  • Ionization: Use Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

  • Mass Analysis: Acquire data in full scan mode over a relevant m/z range.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the most likely elemental formula based on the exact mass. The calculated mass should be within 5 ppm of the theoretical mass for the proposed structure.

    • Fragmentation Insights: Nitroaromatic compounds often show characteristic losses of NO (30 u) and NO₂ (46 u) in tandem MS (MS/MS) experiments, which can serve as further structural confirmation.[8]

Single-Crystal X-Ray Crystallography: The Definitive Picture

When an unambiguous 3D structure is required, for instance to determine absolute stereochemistry or resolve subtle isomeric ambiguities, single-crystal X-ray crystallography is the ultimate arbiter.[12][17] It provides a precise and accurate measurement of all bond lengths, bond angles, and the overall molecular geometry.[10]

G cluster_prep Crystal Growth cluster_data Data Collection & Analysis A Purified Compound B Solvent Screening A->B C Slow Evaporation / Vapor Diffusion / Cooling B->C D Obtain Single Crystal (>20µm) C->D E Mount Crystal on Diffractometer D->E Crystal Selection F Collect Diffraction Data E->F G Solve Structure (Phase Problem) F->G H Refine Structural Model G->H I Unambiguous 3D Structure H->I Validation

Integrated Workflow for Structural Confirmation

A robust and efficient workflow ensures that all necessary data is collected to build an irrefutable case for the structure of a newly synthesized compound.

G cluster_spectroscopy Spectroscopic Analysis Start Crude Reaction Product Purify Purification (e.g., Column Chromatography) Start->Purify Purity Purity Check (HPLC-UV/MS) Purify->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purity->NMR MS High-Resolution MS Purity->MS IR IR Spectroscopy Purity->IR Decision Is Structure Ambiguous? NMR->Decision MS->Decision IR->Decision Xtal X-Ray Crystallography Decision->Xtal Yes Final Confirmed Structure Decision->Final No Xtal->Final

Conclusion

The structural confirmation of compounds synthesized from this compound is a critical process that demands a rigorous, multi-technique approach. While NMR spectroscopy provides the foundational blueprint of atomic connectivity and mass spectrometry confirms the elemental formula, techniques like X-ray crystallography offer the ultimate, unambiguous proof of structure. By integrating these methods into a logical workflow, researchers can ensure the scientific integrity of their work, providing the trustworthy and authoritative data essential for advancing drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and diligence of our laboratory practices. The proper management and disposal of chemical reagents, such as 4-(isopropoxycarbonyl)-2-nitrophenylboronic acid, are paramount to ensuring a safe, compliant, and environmentally responsible laboratory. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to not just follow procedures, but to understand the critical reasoning behind them, thereby fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1][2].

The presence of a nitro group also suggests that, like many aromatic nitro compounds, it should be handled with care to avoid vigorous reactions with reducing agents[3]. Therefore, it is imperative to treat this compound as hazardous waste.

Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal procedures for this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation[4]. The following personal protective equipment is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield[1][5].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use[5].

  • Protective Clothing: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron[5].

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used[1].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [4][5][6]

  • Solid Waste: Collect unadulterated this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a designated, sealable container[4][5].

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste[4][5].

  • Segregation is Key: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[5][7]. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even an explosion[7][8]. Boronic acid waste should be kept separate from strong oxidizing agents, acids, and bases[9].

Proper containerization is a critical step in preventing leaks and ensuring the safety of all personnel.

  • Container Selection: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid[5][9].

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[4][9].

    • The full chemical name: "this compound"[9].

    • Any known hazards (e.g., "Irritant," "Harmful if Swallowed")[9].

    • For solutions, the solvent and approximate concentration of the boronic acid[9].

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks. Keep containers closed at all times except when adding waste to prevent spills and the release of vapors[10][11].

  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, often referred to as a satellite accumulation area (SAA)[5][12].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases[8][9].

Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol)[4].

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as hazardous liquid waste[4]. Add the rinseate to your designated liquid hazardous waste container for this chemical.

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines[4][13].

  • Contact EHS: The final step is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor[5][9]. Do not attempt to dispose of this chemical waste yourself.

  • Documentation: Be prepared to provide a complete and accurate description of the waste to the disposal professionals.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area[5].

  • Assess the Situation: If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team.

  • Containment and Cleanup (for small, manageable spills):

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow[5].

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container[14][15]. Avoid creating dust[1].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[5].

  • Reporting: Report the spill to your supervisor and your institution's EHS department, in accordance with your laboratory's Chemical Hygiene Plan[5][16].

Quantitative Data and Workflow Summary

Table 1: Disposal and Safety Data for this compound
ParameterGuideline/InformationCitation
GHS Hazard Classification Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); STOT-SE (Category 3)[1][2]
Primary Disposal Route Collection as Hazardous Chemical Waste[4][5][9]
Prohibited Disposal Methods Drain disposal, regular trash disposal[4][5][6]
Compatible Waste Containers High-Density Polyethylene (HDPE), Glass[5]
Required PPE Safety goggles/face shield, chemical-resistant gloves, lab coat[1][5]
Spill Cleanup Material Inert absorbent (vermiculite, sand)[5]
Diagram 1: Disposal Workflow

The logical workflow for the safe disposal of this compound is outlined below. This process emphasizes safety, segregation, and compliance.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposition cluster_spill Spill Response A Identify Waste (Solid, Liquid, Contaminated PPE) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Compatible Container (HDPE or Glass) B->C D Segregate Waste (No Mixing with Incompatibles) C->D E Label Container Correctly ('Hazardous Waste', Full Name, Hazards) D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Pickup H->I J Professional Disposal (Licensed Facility) I->J S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect Contaminated Material S2->S3 S4 Place in Hazardous Waste Container S3->S4 S5 Decontaminate Area S4->S5 S6 Report to EHS S5->S6

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure compliance with regulatory standards from agencies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and uphold the principles of responsible scientific stewardship.[8][16][17] Your diligence in the proper disposal of chemical waste is a direct reflection of your commitment to excellence in research.

References

A Senior Application Scientist's Guide to Handling 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides essential, actionable protocols for the safe handling of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid. As researchers and drug development professionals, our primary directive is to mitigate risk, not just for personal safety, but to ensure the integrity of our experimental outcomes. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with a robust safety framework.

Hazard Analysis: Understanding the Compound

This compound is a multifunctional compound. A thorough risk assessment begins with deconstructing its chemical properties based on its constituent functional groups: a boronic acid, a nitro group, and an isopropoxycarbonyl ester.

  • Boronic Acid Moiety: Boronic acids as a class can be irritants. While often low in acute toxicity, they can cause skin and eye irritation.[1]

  • Nitro Aromatic Group: The presence of the nitro group warrants careful handling. Aromatic nitro compounds are known irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3][4]

  • Fine Powder Form: As a solid, the primary physical hazard is the potential for generating airborne dust during handling, which increases the risk of inhalation and contamination of the workspace.[5][6]

The Safety Data Sheet (SDS) for this specific compound classifies it as causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[7] This profile mandates a multi-layered safety approach combining engineering controls and personal protective equipment (PPE).

The Hierarchy of Controls: A Framework for Safety

Before reaching for PPE, we must consider the hierarchy of controls, a systematic approach to minimizing hazards.

  • Elimination/Substitution: In a research context, this is often not feasible.

  • Engineering Controls: These are the most critical physical measures to reduce exposure. For this compound, the primary engineering control is a certified chemical fume hood .[2][8] All manipulations of the solid compound, including weighing and preparing solutions, must occur within a fume hood to contain dust and potential vapors.[6]

  • Administrative Controls: These are procedural controls, such as establishing designated work areas for handling this compound and ensuring personnel are trained on its specific hazards.[5]

  • Personal Protective Equipment (PPE): This is the final line of defense, used in conjunction with the controls above.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on the identified hazards. The following table summarizes the minimum required PPE for various operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing (Solid) Tightly fitting safety goggles & Face shield[2][9]Nitrile glovesLab coatRequired if not in a fume hood (N95 or higher)[2][10]
Solution Preparation Tightly fitting safety goggles & Face shieldNitrile glovesLab coatNot required if performed in a fume hood
Spill Cleanup (Solid) Tightly fitting safety goggles & Face shieldNitrile gloves (consider double-gloving)Lab coatN95 respirator (or higher) to prevent dust inhalation[10]
In-Depth PPE Rationale:
  • Eye and Face Protection: Given that the compound causes serious eye irritation, standard safety glasses are insufficient.[7] Tightly fitting chemical safety goggles are mandatory.[10] A face shield should be worn over the goggles during weighing and solution preparation, as these activities present the highest risk of splashes or dust generation.[2][9]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard choice for incidental contact.[10][11] Before use, always inspect gloves for any signs of degradation or punctures.[12] If direct contact is made, remove the gloves immediately, wash your hands thoroughly, and don a new pair. For prolonged handling or during spill cleanup, consider double-gloving.

  • Body Protection: A flame-resistant lab coat, kept fully buttoned, protects against skin contact from spills or dust settling on clothing.[2]

  • Respiratory Protection: All work with the solid powder should ideally be conducted in a fume hood to eliminate the need for respiratory protection.[2][6] If a fume hood is unavailable—a situation that should be avoided—a NIOSH-approved respirator (e.g., an N95 dust mask) is required to prevent inhalation of airborne particles.[10]

Operational Plan: From Benchtop to Disposal

Safe Handling and Weighing Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.[5] Cover the work surface with absorbent bench paper.[5] Ensure an emergency eyewash station and safety shower are accessible.[2]

  • Don PPE: Put on all required PPE as detailed in the table above (goggles, face shield, lab coat, gloves).

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any dust.[2]

    • Use a weigh boat or creased weighing paper to minimize spills.[5]

    • Keep the primary container of the chemical closed as much as possible.[5]

    • After weighing, gently tap the spatula against the receiving vessel to dislodge any remaining powder.

  • Solution Preparation: Add the solvent to the solid in the fume hood. Ensure the vessel is appropriately sized to prevent splashing.

  • Post-Handling: Thoroughly wipe down the work surface with a damp cloth, disposing of the cloth as hazardous waste. Wash hands thoroughly after the procedure, even after removing gloves.[12]

Emergency Protocol: Spill Management

A chemical spill requires a calm and methodical response. The procedure differs based on the size of the spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor Minor Spill Response (Contained) cluster_major Major Spill Response (Uncontained) spill Spill of Solid Occurs assess Assess Spill Size & Associated Risk spill->assess alert Alert nearby personnel. Restrict access to the area. assess->alert Minor Spill evacuate EVACUATE the area immediately. Alert others to evacuate. assess->evacuate Major Spill ppe Don appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator alert->ppe contain Gently cover the spill with absorbent pads or sweep up carefully to avoid raising dust. ppe->contain collect Collect all material (spilled chemical and cleanup supplies) into a labeled hazardous waste container. contain->collect decon Decontaminate the spill area with soap and water. collect->decon contact_ehs From a safe location, contact your institution's Environmental Health & Safety (EHS) and report the spill. evacuate->contact_ehs secure Prevent re-entry to the contaminated area. contact_ehs->secure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.